1h-Pyrazolo[4,3-b]pyridin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H2,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMBSNEWDAXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206974-46-0 | |
| Record name | 5-Amino-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Mechanistic Guide to the Synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-amine: Principles and Practice
Executive Summary: The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Understanding its synthesis is paramount for drug development professionals. This guide provides an in-depth analysis of a primary synthetic route to 1H-pyrazolo[4,3-b]pyridin-5-amine, focusing on the underlying reaction mechanisms, experimental causality, and practical laboratory protocols. We will dissect a common and reliable strategy: the construction of the pyridine ring onto a pre-formed, functionalized pyrazole core, a method favored for its regiochemical control and adaptability.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core
Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings.[1][2] Among the various isomers, the pyrazolo[4,3-b]pyridine framework has garnered significant attention from the scientific community. Its structural arrangement allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This has led to its incorporation into a multitude of biologically active molecules, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammation research.
This guide focuses on a foundational synthetic approach to this compound, elucidating the chemical logic from retrosynthesis to the final product. The chosen pathway involves the cyclocondensation of a functionalized 4-aminopyrazole with a three-carbon electrophilic partner, a robust method that offers clear mechanistic insights and practical applicability.[3]
Retrosynthetic Analysis: A Logic-Based Approach
To logically devise a synthetic plan, we begin with retrosynthesis. The target molecule, this compound, can be disconnected at the pyridine ring. The C-N and C-C bonds of the pyridine portion suggest a cyclocondensation reaction. This leads us back to two key precursors: a 4-aminopyrazole bearing a reactive group (like a carbaldehyde or nitrile) at the 5-position, and a suitable C2 or C3 building block. A common and effective strategy involves using a 4-aminopyrazole-5-carbonitrile, which can be constructed from simpler acyclic precursors.
This retrosynthetic logic points to a forward synthesis that starts with the formation of the pyrazole ring, followed by the annulation of the pyridine ring.
Caption: Retrosynthetic pathway for this compound.
Mechanistic Deep Dive: From Aminopyrazole to Fused Heterocycle
The forward synthesis hinges on a well-established sequence: the formation of a substituted aminopyrazole followed by a cyclocondensation reaction to build the pyridine ring. A highly efficient method utilizes the reaction of a 4-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1][4]
Step 1: Synthesis of the 4-Aminopyrazole-5-carbonitrile Intermediate
The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dielectrophile, such as a β-ketonitrile.[5][6] This is a classic and robust method for forming the pyrazole core.
-
Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom onto one of the electrophilic centers of the 1,3-dicarbonyl equivalent. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining electrophilic center (often a nitrile group), leading to a cyclized intermediate.[6] Subsequent dehydration or elimination yields the aromatic pyrazole ring. The choice of an N-substituted hydrazine (e.g., methylhydrazine) can control the regiochemistry of the final product.[5]
Step 2: Pyridine Ring Annulation via Cyclocondensation
With the functionalized pyrazole in hand, the final step is the construction of the fused pyridine ring. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, often under acidic conditions (e.g., acetic acid).[1][4]
-
Causality of Conditions: Acetic acid serves a dual purpose: it acts as a solvent and as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the dicarbonyl compound, increasing its electrophilicity and facilitating the initial nucleophilic attack by the 4-amino group of the pyrazole.
The proposed mechanism proceeds as follows:
-
Enamine Formation: The 4-amino group of the pyrazole performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form an enamine intermediate.
-
Intramolecular Cyclization: The nucleophilic C5-carbon of the pyrazole ring (activated by the enamine) attacks the second carbonyl group. This key step closes the six-membered pyridine ring.
-
Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration, leading to the formation of the stable, aromatic pyrazolo[4,3-b]pyridine ring system.
-
Final Amination (if necessary): If the starting material does not already contain the desired amine at the C5 position of the newly formed pyridine ring, a subsequent nucleophilic aromatic substitution (SNAr) reaction may be required. For instance, if a 5-chloropyrazolopyridine is synthesized, it can be converted to the 5-amino derivative by reaction with ammonia or an appropriate amine source.
Caption: Key mechanistic steps in the pyridine ring annulation.
Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis.
Synthesis of 6-methyl-1H-pyrazolo[4,3-b]pyridin-5-amine
This protocol adapts the general principle of condensing a 4-aminopyrazole with a β-keto ester followed by functional group manipulation.
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Amino-3-methyl-1H-pyrazole-5-carbonitrile | C₅H₆N₄ | 122.13 | 10.0 | 1.22 g | Starting Material |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 12.0 | 1.56 g (1.53 mL) | C3 Building Block |
| Acetic Acid | CH₃COOH | 60.05 | - | 20 mL | Solvent/Catalyst |
| Phosphorus Oxychloride | POCl₃ | 153.33 | - | 10 mL | Chlorinating Agent |
| Aqueous Ammonia (28%) | NH₃(aq) | 17.03 | - | 25 mL | Aminating Agent |
| Dioxane | C₄H₈O₂ | 88.11 | - | 30 mL | Solvent |
Step-by-Step Methodology
-
Cyclocondensation:
-
To a 100 mL round-bottom flask, add 4-amino-3-methyl-1H-pyrazole-5-carbonitrile (1.22 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Add ethyl acetoacetate (1.53 mL, 12.0 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate hydroxypyrazolopyridine.
-
-
Chlorination:
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Carefully add the dried intermediate from the previous step to phosphorus oxychloride (10 mL) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloro derivative.
-
-
Amination:
-
In a sealed pressure vessel, dissolve the crude 5-chloro-6-methyl-1H-pyrazolo[4,3-b]pyridine in dioxane (30 mL).
-
Add concentrated aqueous ammonia (25 mL).
-
Seal the vessel and heat to 120°C for 12 hours.
-
Cool the vessel to room temperature, and carefully release the pressure.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.
-
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Process Optimization and Considerations
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed.[1] The electrophilicity of the two carbonyl groups will dictate the major product. Using symmetrical dicarbonyls or precursors where one carbonyl is significantly more reactive (e.g., an aldehyde vs. a ketone) can ensure high regioselectivity.
-
Side Reactions: In the chlorination step, overheating or prolonged reaction times can lead to decomposition. Careful temperature control is crucial.
-
Purification: The intermediates and final product are often crystalline solids, but column chromatography is generally required to achieve high purity, which is essential for subsequent applications in drug development.
-
Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. The amination step is performed in a sealed vessel and generates pressure. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Conclusion
The synthesis of this compound via the annulation of a pyridine ring onto a pre-formed aminopyrazole core is a robust and mechanistically well-understood strategy. By carefully selecting starting materials and controlling reaction conditions, researchers can efficiently access this vital heterocyclic scaffold. The principles outlined in this guide—from retrosynthetic logic to the causality behind experimental choices—provide a solid foundation for scientists and professionals in the field of drug discovery and development to synthesize and explore the vast chemical space of pyrazolopyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
1h-pyrazolo[4,3-b]pyridin-5-amine characterization techniques
An In-Depth Technical Guide for the Comprehensive Characterization of 1H-pyrazolo[4,3-b]pyridin-5-amine
This guide provides a comprehensive framework for the definitive characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are designed to ensure structural confirmation, purity assessment, and a thorough understanding of the compound's physicochemical properties, adhering to the highest standards of scientific integrity.
Introduction: The Rationale for Rigorous Characterization
This compound (C₆H₆N₄) is a member of the pyrazolopyridine family, a class of compounds known for a wide range of biological activities.[1][2] Derivatives of this core structure have been investigated as potent inhibitors of kinases such as TBK1, highlighting their therapeutic potential.[3] The precise arrangement of nitrogen atoms and the position of the amino substituent are critical for biological activity. Synthetic routes, often involving cyclocondensation reactions, can potentially yield multiple isomers.[1][2] Therefore, unambiguous characterization is not merely a procedural step but the foundational pillar upon which all subsequent biological and pharmacological data rests. This guide explains the causality behind each experimental choice, ensuring a self-validating analytical workflow.
Physicochemical & Core Data Summary
A foundational step in characterization is the compilation of basic molecular properties. This data is essential for interpreting subsequent spectroscopic results, particularly mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | PubChem[4] |
| Molar Mass | 134.14 g/mol | PubChem[4] |
| Exact Mass | 134.059246 g/mol | PubChem[4] |
| IUPAC Name | 1H-pyrazolo[3,4-b]pyridin-5-amine | PubChem[4] |
| CAS Number | 942185-01-5 | PubChem[4] |
The Integrated Characterization Workflow
Successful characterization relies not on a single technique, but on the synergistic integration of multiple analytical methods. The following workflow illustrates the logical progression from initial confirmation to in-depth structural elucidation.
Caption: Integrated workflow for the characterization of this compound.
Part 1: Spectroscopic Structural Elucidation
Spectroscopy provides the primary evidence for the covalent structure of the molecule. Each technique offers a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it is crucial for distinguishing it from its isomers.
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃) because the acidic N-H protons of the pyrazole ring and the amine group are less likely to exchange rapidly, allowing for their observation.
1.1.1 ¹H NMR Spectroscopy
-
Expected Signals: The structure has four aromatic/heteroaromatic protons and two amine protons, plus one pyrazole N-H proton.
-
Amine Protons (-NH₂): A broad singlet, typically downfield, whose integration corresponds to two protons.
-
Pyrazole Proton (-NH): A very broad singlet, often further downfield, corresponding to one proton.
-
Pyridine Ring Protons: Two distinct signals, likely doublets, showing ortho coupling.
-
Pyrazole Ring Proton: One singlet for the proton on the pyrazole ring.
-
-
Data Interpretation: The specific chemical shifts and coupling constants confirm the connectivity of the pyridine ring and the substitution pattern.
1.1.2 ¹³C NMR Spectroscopy
-
Expected Signals: The molecule has 6 carbon atoms, which should give rise to 6 distinct signals in the ¹³C NMR spectrum.
-
Data Interpretation: The chemical shifts differentiate between carbons attached to nitrogen and those that are not. Quaternary carbons (like those at the ring fusion) will also be identified. Using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further confirm the number of protons attached to each carbon.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) (Note: These are estimated values based on related structures. Actual values must be determined experimentally.)
| Assignment | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
| Pyrazole C-H | ~8.0-8.2 (s, 1H) | ~130-135 |
| Pyridine C-H (ortho to N) | ~8.3-8.5 (d, 1H) | ~145-150 |
| Pyridine C-H (meta to N) | ~6.5-6.7 (d, 1H) | ~105-110 |
| Pyridine C-NH₂ | - | ~155-160 |
| Ring Fusion C | - | ~140-145 |
| Ring Fusion C | - | ~115-120 |
| -NH₂ | ~5.5-6.5 (br s, 2H) | - |
| Pyrazole N-H | ~12.0-13.0 (br s, 1H) | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean, dry NMR tube.
-
Dissolution: Add ~0.6-0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.
-
Instrumentation: Record ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.[5]
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} broadband-decoupled spectrum. Consider running DEPT-135 and 2D experiments (COSY, HSQC) if assignments are ambiguous.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[5]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula.
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is superior to low-resolution MS. It provides the exact mass to four or five decimal places, allowing for the unambiguous determination of the molecular formula (C₆H₆N₄) by distinguishing it from other formulas with the same nominal mass.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Analysis: The measured m/z for [M+H]⁺ should be ~135.0670. Compare this experimental value to the calculated exact mass (134.0592 + 1.0078). The difference should be less than 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Expertise & Causality: For this compound, IR is essential to confirm the presence of both the pyrazole N-H and the primary amine (-NH₂) groups. Primary amines are distinguished by the presence of two N-H stretching bands (symmetric and asymmetric), a feature absent in secondary amines.[6]
Table 3: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3450 - 3250 (two bands) | Medium to sharp[6][7] |
| Pyrazole (N-H) | Stretch | 3200 - 3100 | Broad |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium to weak |
| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium to strong[6] |
| Aromatic (C=C, C=N) | Ring Stretching | 1600 - 1450 | Multiple sharp bands |
| Aromatic Amine (C-N) | Stretch | 1335 - 1250 | Strong[6] |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal must be collected prior to the sample measurement.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups listed in Table 3.
Part 2: Definitive Solid-State Characterization
Single-Crystal X-ray Diffraction
While spectroscopic methods provide compelling evidence for the molecular structure, single-crystal X-ray diffraction is the unequivocal gold standard. It provides a precise three-dimensional map of electron density, revealing the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[8]
Expertise & Causality: This technique is uniquely powerful for resolving any ambiguity in isomerism. It will definitively confirm the [4,3-b] fusion of the pyrazole and pyridine rings and the position of the amine group at C5. Furthermore, it reveals crucial information about crystal packing and hydrogen bonding networks, which can influence physical properties like solubility and melting point.[9][10]
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Crystal Selection and Mounting: Select a clear, well-formed crystal (typically <0.5 mm in each dimension) and mount it on a goniometer head.[8]
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a modern diffractometer. Collect diffraction data using Mo Kα or Cu Kα radiation.[9]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using standard software packages (e.g., SHELX).[11] Refine the structural model to achieve a good fit between the observed and calculated diffraction patterns.
-
Data Analysis: Analyze the final structure for key parameters:
-
Confirmation of the pyrazolo[4,3-b]pyridine core.
-
Bond lengths and angles, comparing them to known values for similar heterocyclic systems.
-
Intermolecular interactions, particularly N-H···N hydrogen bonds which are expected to be significant in the crystal packing.[9]
-
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. By systematically applying NMR, MS, and IR spectroscopy, the covalent structure and functional group composition can be confidently determined. The final, unambiguous confirmation of its three-dimensional structure is achieved through single-crystal X-ray diffraction. This rigorous, self-validating workflow ensures the generation of reliable and reproducible data, which is paramount for any subsequent application in research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. dau.url.edu [dau.url.edu]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-pyrazolo(3,4-b)pyridin-5-amine | C6H6N4 | CID 46192922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Novel Pyrazolopyridine Derivatives
Preamble: The Pyrazolopyridine Scaffold and the Imperative for Rigorous Characterization
Pyrazolopyridines, bicyclic heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings, represent a cornerstone scaffold in modern medicinal chemistry and materials science.[1] Their diverse biological activities—spanning anticancer, antimicrobial, anti-inflammatory, and kinase inhibition properties—drive the continuous synthesis of novel derivatives.[2][3] However, the successful development of these molecules is fundamentally predicated on the unambiguous confirmation of their chemical structures. The regiochemistry of ring fusion and substituent placement can dramatically alter a compound's efficacy and safety profile, making precise structural elucidation not just a procedural step, but a scientific necessity.
This guide provides a comprehensive framework for the spectroscopic analysis of novel pyrazolopyridine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, grounded in both foundational principles and field-proven insights.
The Integrated Analytical Workflow
The structural confirmation of a novel pyrazolopyridine derivative is not a linear process but an integrated workflow where each technique provides a unique and complementary piece of the puzzle. The results from one analysis inform and validate the interpretations of another, creating a self-validating system of evidence.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 3. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Screening of 1H-pyrazolo[4,3-b]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazolo[4,3-b]pyridine Scaffold in Modern Drug Discovery
The 1H-pyrazolo[4,3-b]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to the purine core of ATP. This intrinsic feature makes it an ideal candidate for the design of ATP-competitive inhibitors, particularly targeting protein kinases. Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy. Derivatives of the pyrazolopyridine family have demonstrated a wide array of biological activities, including potent antitumor effects. This guide provides a comprehensive framework for the biological screening of 1H-pyrazolo[4,3-b]pyridin-5-amine, a key representative of this promising class of compounds. Our approach is rooted in a logical, stepwise progression from broad, high-throughput screening to more focused, mechanistic studies, ensuring the efficient and thorough evaluation of its therapeutic potential.
Strategic Design of the Screening Cascade
A robust screening cascade is paramount for the effective evaluation of any test compound. The causality behind our proposed experimental choices is to progressively refine our understanding of the compound's biological activity, starting with broad cellular effects and narrowing down to specific molecular targets and mechanisms of action. This hierarchical approach conserves resources by eliminating less promising candidates early in the process.
Our screening strategy for this compound is multi-tiered, beginning with a wide net to capture general cytotoxic and antiproliferative effects, followed by more specific assays to identify the molecular targets and elucidate the mechanism of action.
Caption: A tiered approach to the biological screening of this compound.
Tier 1: Primary Screening - Casting a Wide Net
The initial phase of screening is designed to be broad and efficient, providing a foundational understanding of the compound's biological activity.
Broad-Spectrum Cytotoxicity Assay
The rationale for starting with a cytotoxicity assay is to determine if this compound exhibits antiproliferative effects against cancer cells. The MTT assay is a reliable and cost-effective colorimetric method for this purpose.[1][2][3]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed cancer cell lines (e.g., a panel representing different cancer types such as HCT116 for colon cancer, MCF-7 for breast cancer, and A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Kinase Panel Profiling
Given the structural similarity of the pyrazolopyridine scaffold to ATP, it is highly probable that its biological activity is mediated through the inhibition of one or more protein kinases. A broad kinase panel screen is a logical next step to identify potential molecular targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric Format)
-
Assay Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted compound, a purified recombinant kinase from a diverse panel (e.g., covering different families of the kinome), and a kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination and Detection: Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the compound. Hits are typically defined as compounds causing >50% inhibition at a specific concentration (e.g., 1 µM).
Tier 2: Target Validation and Elucidation of Cellular Effects
Following the identification of "hits" from the primary screen, the next tier of experiments aims to validate the initial findings and delve deeper into the cellular consequences of compound treatment.
IC50 Determination in a Panel of Cancer Cell Lines
Once initial cytotoxic activity is observed, it is crucial to determine the potency of this compound across a broader panel of cancer cell lines, including those known to be dependent on the kinases identified in the panel screen. This will help to establish a preliminary structure-activity relationship (SAR) and identify sensitive cell lines for further mechanistic studies. The MTT assay protocol described in Tier 1 can be utilized for this purpose.
Data Presentation: Representative IC50 Values for Pyrazolopyridine Derivatives
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-b]pyrimido[4,5-e][5][6]diazepine | Aurora A/B, KDR | SNU-5 (gastric) | Not specified | [5] |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | A172, U87MG, A375 | Micromolar range | [7] |
| Pyrazolo[3,4-d]pyrimidine | Aurora Kinases, CDK1 | HCT116 (colon) | Moderate activity | [8] |
| Pyrazolo[3,4-b]pyridine | c-Met | HepG-2 (liver) | 3.42 ± 1.31 | [9] |
In Vitro Kinase Inhibition Assays for IC50 Determination
For the specific kinases identified as hits in the initial panel screen, it is essential to determine the IC50 value of this compound. This provides a quantitative measure of the compound's potency against its putative molecular targets.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the diluted compound, the target kinase, and the appropriate substrate. Allow for a brief pre-incubation.[10]
-
Reaction Initiation: Initiate the reaction by adding ATP at a concentration close to its Km value for the specific kinase. Incubate for 30-60 minutes at 30°C.[10]
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, following the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis
Many kinase inhibitors exert their anticancer effects by disrupting the cell cycle. Therefore, it is crucial to investigate the impact of this compound on cell cycle progression in sensitive cancer cell lines. Flow cytometry with propidium iodide (PI) staining is the standard method for this analysis.[4][11]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Apoptosis Induction Assays
A common mechanism of action for anticancer agents is the induction of apoptosis (programmed cell death). The Annexin V/PI assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for a suitable time course (e.g., 24, 48, and 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.[13]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.[13]
-
Flow Cytometry: Add additional 1X Annexin-binding buffer and analyze the stained cells by flow cytometry immediately.[13]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Tier 3: Unraveling the Mechanism of Action and In Vivo Validation
The final tier of the screening cascade focuses on confirming the on-target effects of the compound within the cellular context and evaluating its therapeutic potential in a preclinical animal model.
Western Blot Analysis of Key Signaling Pathways
To confirm that this compound inhibits its intended kinase target(s) within the cell, Western blotting is employed to assess the phosphorylation status of downstream substrates. For instance, if Aurora B kinase is a putative target, the phosphorylation of its substrate, histone H3, would be examined.
Caption: Inhibition of the Aurora B kinase signaling pathway by this compound.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[10]
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
In Vivo Efficacy in Xenograft Models
The ultimate preclinical validation of an anticancer compound is its ability to inhibit tumor growth in vivo. A mouse xenograft model using a sensitive cancer cell line is the standard approach.[14][15]
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant a sensitive human cancer cell line into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (and a vehicle control) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition.
Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, pharmacokinetic (PK) studies are conducted in preclinical species.[16]
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Compound Administration: Administer a single dose of this compound to rodents (e.g., rats or mice) via both intravenous and oral routes.
-
Blood Sampling: Collect blood samples at various time points after dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion: A Pathway to Clinical Candidacy
This in-depth technical guide outlines a logical and comprehensive biological screening cascade for this compound. By systematically progressing from broad phenotypic screens to detailed mechanistic studies and in vivo validation, researchers can efficiently and effectively evaluate the therapeutic potential of this promising compound. The causality-driven approach ensures that each experimental step builds upon the last, providing a clear and scientifically rigorous path toward identifying a potential clinical candidate. The versatility of the pyrazolopyridine scaffold suggests that this compound holds significant promise as a modulator of key biological pathways, and the screening strategy detailed herein provides the roadmap for unlocking that potential.
References
- 1. atcc.org [atcc.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, SAR and biological evaluation of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidines as dual inhibitors of Aurora kinases and CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1H-Pyrazolo[4,3-b]pyridin-5-amine Scaffold: A Privileged Core for Kinase Inhibitors
An In-depth Guide to Structure-Activity Relationships and Drug Discovery Implications
Introduction: The Rise of a Privileged Scaffold
The 1H-pyrazolo[4,3-b]pyridin-5-amine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the realm of oncology.[1][2] Its structure, bearing a resemblance to the purine core of ATP, makes it an ideal candidate for the design of ATP-competitive kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, kinase inhibitors have become a major class of targeted therapies.[2] The pyrazolopyridine scaffold is present in several small-molecule kinase inhibitors that have either gained regulatory approval or are in late-stage clinical development, underscoring its therapeutic potential.[1][2] This guide provides a detailed exploration of the structure-activity relationship (SAR) of the this compound core, offering insights for researchers and professionals engaged in drug discovery and development.
Molecular Targets and Mechanism of Action
Derivatives of the this compound scaffold have been shown to inhibit a range of protein kinases, including but not limited to Bruton's tyrosine kinase (BTK), c-Met, and various cyclin-dependent kinases (CDKs).[4][5] These kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.
The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the target kinase. The pyrazolopyridine core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase's hinge region, mimicking the interaction of the adenine portion of ATP.[3] The various substituents on the core then extend into adjacent hydrophobic pockets and solvent-exposed regions, conferring potency and selectivity.
Illustrative Signaling Pathway: The c-Met Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell growth, migration, and invasion.[6] Dysregulation of the HGF/c-Met axis is implicated in the progression of numerous cancers.[6] The following diagram illustrates the central role of c-Met in cellular signaling.
References
An In-Depth Technical Guide to the Initial Structure-Activity Relationship (SAR) Studies of Pyrazolo[4,3-b]pyridin-5-amines
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold as a Privileged Core in Medicinal Chemistry
The landscape of modern drug discovery is profoundly influenced by the identification and optimization of "privileged scaffolds"—molecular frameworks that can bind to multiple, distinct biological targets. The pyrazolo[4,3-b]pyridine core is a prominent member of this class, recognized for its versatile biological activities.[1] This fused heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, has been investigated for a range of therapeutic applications, including as antagonists for the corticotropin-releasing factor type-1 (CRF1) receptor and as positive allosteric modulators for the metabotropic glutamate receptor 4 (mGlu4).[1]
However, its most significant impact has been in the realm of oncology, particularly as a core scaffold for potent and selective protein kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The pyrazolo[4,3-b]pyridine scaffold serves as an excellent bioisostere for native purine rings, effectively targeting the ATP-binding site of numerous kinases.[2] Notable examples of drugs and clinical candidates built upon this core include the highly selective c-Met inhibitor Glumetinib.[1]
This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies of pyrazolo[4,3-b]pyridin-5-amines. We will dissect the core scaffold, explore the synthetic rationale, and elucidate how systematic modifications at key positions influence biological activity, with a particular focus on kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the foundational principles for designing novel therapeutics based on this potent scaffold.
The Pyrazolo[4,3-b]pyridin-5-amine Core: Structural Features and Synthetic Access
Understanding the initial SAR requires a firm grasp of the core molecule's structure and the feasible points for chemical modification. The pyrazolo[4,3-b]pyridin-5-amine scaffold presents several distinct vectors for chemical diversification, which are crucial for probing the chemical space around a biological target.
Core Structure and Key Diversification Points
The numbering of the pyrazolo[4,3-b]pyridine ring system is fundamental to discussing SAR. The structure features a pyrazole ring (positions N1, N2, C3) and a pyridine ring (positions C4, C5, C6, C7). The exocyclic amino group at the C5 position is a critical feature, often serving as a key hydrogen bond donor or an anchor point for further elaboration.
Figure 1: Core structure of pyrazolo[4,3-b]pyridin-5-amine with key positions for SAR exploration highlighted.
The primary vectors for initial SAR studies are typically:
-
R¹ (N1-position): Substitution at this nitrogen can modulate physicochemical properties like solubility and metabolic stability, and can be directed towards solvent-exposed regions of a binding pocket.
-
R³ (C3-position): This position allows for the introduction of a wide variety of substituents that can probe deeper into a target's binding site.
-
R⁵ (C5-amino group): The amino group itself is a key pharmacophoric feature. Modifications can include alkylation, acylation, or replacement to fine-tune hydrogen bonding interactions.
-
R⁷ (C7-position): Substitution on the pyridine ring can influence the electronic properties of the core and provide additional interaction points.
General Synthetic Strategies
Access to the pyrazolo[4,3-b]pyridine core is critical for any medicinal chemistry program. While numerous methods exist, a common and efficient strategy involves building the pyridine ring onto a pre-existing, functionalized pyrazole. A modern approach starts from readily available 2-chloro-3-nitropyridines.[1] This route offers operational simplicity and the ability to introduce diversity at multiple positions.
References
An In-Depth Technical Guide to the Discovery of Novel Pyrazolopyridine-Based Kinase Inhibitors
Abstract
Protein kinases, enzymes that regulate a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2][3] The pyrazolopyridine scaffold has proven to be a "privileged" heterocyclic core, acting as a bioisostere of adenine to effectively compete for the ATP-binding site within the kinase domain.[1][2] This guide provides a comprehensive, in-depth overview of the multidisciplinary workflow involved in the discovery and preclinical development of novel pyrazolopyridine-based kinase inhibitors. We will dissect the strategic decisions, experimental designs, and data interpretation from target identification through lead optimization, offering field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: The Pyrazolopyridine Scaffold: A Privileged Structure for Kinase Inhibition
The success of a kinase inhibitor discovery program often hinges on the selection of an appropriate core scaffold. The pyrazolopyridine bicycle is considered a privileged structure for several key reasons.
1.1. Bioisosterism and Hinge-Binding: As bioisosteres of the natural ATP ligand, purine, pyrazolopyridines are adept at forming critical hydrogen bond interactions with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain.[1][2] This interaction is the primary anchor for most ATP-competitive inhibitors and is fundamental to achieving high potency. The nitrogen atoms within the pyrazolopyridine ring system mimic the hydrogen bond donors and acceptors of adenine, allowing for potent and specific recognition.
1.2. Synthetic Tractability: The various isomers of pyrazolopyridine, such as 1H-pyrazolo[3,4-b]pyridine, are amenable to well-established synthetic methodologies.[1] This allows for systematic derivatization at multiple vectors around the core, enabling chemists to perform detailed Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1]
1.3. Favorable Physicochemical Properties: Pyrazolopyridine-based compounds can be engineered to possess desirable drug-like properties, including metabolic stability and oral bioavailability, which are critical for clinical success.[1][4]
Chapter 2: The Discovery Engine: From Target to Validated Hit
The journey to a novel inhibitor begins with identifying a compelling biological target and developing a robust screening cascade to identify initial chemical matter.
2.1. Target Identification and Validation: The rationale for targeting a specific kinase must be sound. This typically involves evidence linking aberrant kinase activity—due to mutation, overexpression, or pathway dysregulation—to a specific disease state. For instance, the discovery of somatic Jak2 mutations in patients with myeloproliferative neoplasms spurred significant interest in developing selective Jak2 inhibitors.[5]
2.2. Assay Development for High-Throughput Screening (HTS): The goal of HTS is to screen large compound libraries to identify "hits."[6] This requires a sensitive, robust, and cost-effective assay. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are industry-standard.[7][8][9] They function by quantifying the amount of ADP produced in the kinase reaction, which directly correlates with enzyme activity.[8][9]
Workflow: The Kinase Inhibitor Discovery Cascade
This diagram illustrates the logical flow from initial screening to a confirmed, cell-active hit.
Protocol 1: ADP-Glo™ Kinase Assay for Primary HTS
This protocol outlines a standard procedure for a primary screen to identify inhibitors of a target kinase.
Objective: To identify compounds that inhibit >50% of kinase activity at a single concentration (e.g., 10 µM).
Materials:
-
Target Kinase & Substrate (e.g., from Promega Kinase Enzyme Systems[9])
-
Test Compounds solubilized in DMSO
-
Multi-well assay plates (e.g., 384-well)
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Dispense test compounds, a positive control inhibitor, and a DMSO vehicle control into the assay plate.
-
Kinase Reaction Initiation: Add a master mix containing the kinase, its specific substrate, and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[11]
-
Reaction Termination & ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
ADP-to-ATP Conversion & Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.[8]
-
Incubation: Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition: Measure luminescence using a plate reader.
Self-Validation & Interpretation: The signal is inversely proportional to kinase activity. Wells with active inhibitors will have low luminescence (less ADP produced), while DMSO controls will have high luminescence. A Z'-factor > 0.7 indicates a robust and reliable assay.[9]
Chapter 3: Hit-to-Lead: The Art of Molecular Optimization
A "hit" from an HTS campaign is merely a starting point. The hit-to-lead process uses medicinal chemistry to transform these initial molecules into "leads" with improved potency, selectivity, and drug-like properties.
3.1. Structure-Activity Relationship (SAR) Studies: SAR is the iterative process of modifying a compound's structure and measuring the effect on its biological activity.[12] For pyrazolopyridine inhibitors, this often involves exploring different chemical groups at various positions on the scaffold to probe interactions with specific pockets of the kinase active site.[1][13] For example, a medicinal chemistry campaign might focus on adding a chlorine atom to the C-3 position of the pyrazolopyridine core to form a favorable halogen-π interaction with a key phenylalanine residue, drastically increasing potency.[14]
Table 1: Example SAR Data for a Hypothetical Kinase Target
| Compound ID | R1-Group (at C3) | R2-Group (Solvent Front) | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| Hit-1 | H | Phenyl | 1780 | >10000 |
| Opt-1a | Cl | Phenyl | 150 | 2500 |
| Opt-1b | H | 4-Morpholinophenyl | 950 | 8000 |
| Lead-2 | Cl | 4-Morpholinophenyl | 5 | 45 |
This table illustrates how systematic modifications (adding a chlorine at R1 for potency and a morpholine at R2 for solubility and cell permeability) can transform a weak hit into a potent lead compound.
3.2. Driving Selectivity: A major challenge in kinase drug discovery is achieving selectivity, as the ATP-binding sites of the ~540 human kinases are highly conserved.[1][15] Off-target inhibition can lead to toxicity. Selectivity is achieved by exploiting subtle differences in the amino acid residues surrounding the ATP pocket. For instance, designing a bulky chemical group that is accommodated by the target kinase but creates a steric clash with the "gatekeeper" residue of an off-target kinase is a classic strategy.[16]
Workflow: Structure-Based Design and Selectivity Profiling
This diagram shows the cyclical process of optimizing a lead compound.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and in vivo evaluation of pyrazolopyridines as a potent and selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. ADP-Glo™ Kinase Assay [promega.jp]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. mdpi.com [mdpi.com]
The Ascendant Scaffold: A Technical Guide to Navigating the Chemical Space of Pyrazolo[4,3-b]pyridines
Abstract
The pyrazolo[4,3-b]pyridine core, a fascinating bicyclic heteroaromatic system, represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and rigid, planar structure provide an ideal framework for developing highly selective and potent ligands for a diverse array of biological targets. This technical guide offers an in-depth exploration of the chemical space surrounding this remarkable core. We will dissect key synthetic strategies for its construction and diversification, elucidate the causal relationships behind experimental choices, and delve into its burgeoning applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the therapeutic potential of pyrazolo[4,3-b]pyridine derivatives.
Introduction: The Strategic Value of the Pyrazolo[4,3-b]pyridine Core
The fusion of a pyrazole and a pyridine ring gives rise to several isomeric pyrazolopyridines, with the [4,3-b] and [3,4-b] systems being of significant interest. While the 1H-pyrazolo[3,4-b]pyridine isomer is more extensively documented, the pyrazolo[4,3-b]pyridine scaffold holds immense, and arguably less-explored, potential.[1][2] Its defining feature is the arrangement of nitrogen atoms, which influences the molecule's hydrogen bonding capabilities, metabolic stability, and overall pharmacological profile. The inherent aromaticity and planarity of the core structure facilitate π-π stacking and other non-covalent interactions within protein binding pockets, a critical feature for potent enzyme inhibitors and receptor modulators.[3][4]
The strategic importance of this scaffold is underscored by the diverse biological activities exhibited by its derivatives. These range from kinase inhibition in oncology to antagonism of receptors involved in neurological disorders.[5][6] Notably, compounds bearing this core have been investigated as corticotropin-releasing factor receptor type-1 (CRF1) antagonists and interleukin-2 inducible T-cell kinase inhibitors, highlighting its versatility.[5] This guide will provide the foundational knowledge and practical methodologies required to systematically explore and exploit this valuable chemical space.
Navigating the Synthetic Landscape: Constructing the Core
The assembly of the pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two primary retrosynthetic approaches: annulation of a pyridine ring onto a pre-existing pyrazole or, conversely, formation of the pyrazole ring on a functionalized pyridine template. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy A: Pyridine Ring Annulation onto a Pyrazole Precursor
This classical approach leverages the rich chemistry of aminopyrazoles. Cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents are a mainstay. The causality behind this choice lies in the nucleophilicity of the 4-amino group of a 5-functionalized pyrazole, which initiates a cascade of reactions to form the fused pyridine ring.[5]
A prominent example involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes (often in their N-protected forms) or 5-functionalized 4-aminopyrazoles with various synthons to construct the pyridine portion.[5]
Experimental Protocol: Gould-Jacobs type Reaction for Pyrazolo[4,3-b]pyridin-7-ones
This protocol is adapted from methodologies used for the isomeric [3,4-b] system but illustrates the general principle of pyridine ring formation.
-
Reaction Setup: To a solution of 1-substituted-4-amino-1H-pyrazole-5-carboxamide (1.0 eq) in diphenyl ether, add diethyl (ethoxymethylene)malonate (1.1 eq).
-
Thermal Cyclization: Heat the reaction mixture to 240-250 °C for 1-2 hours, monitoring the evolution of ethanol.
-
Intermediate Isolation: Cool the reaction to approximately 100 °C and add hexane to precipitate the intermediate ethyl 5-(carboxamido)-1-substituted-1H-pyrazol-4-ylamino)acrylate.
-
Ring Closure: Collect the intermediate by filtration and resuspend it in fresh diphenyl ether. Heat to 250 °C for an additional 30-60 minutes to effect the final ring closure.
-
Workup and Purification: Cool the mixture, dilute with hexane, and collect the crude product by filtration. Purify by recrystallization or column chromatography to yield the desired ethyl 1-substituted-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate.
Strategy B: Pyrazole Annulation onto a Pyridine Core
This modern and highly versatile approach often begins with a suitably functionalized pyridine derivative, such as a 2-chloro-3-nitropyridine.[5] This strategy offers excellent control over the substitution pattern on the pyridine ring. A particularly efficient method involves a sequence of nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction.[5][7]
The rationale for this pathway is the high electrophilicity of the pyridine ring, activated by both the chloro and nitro substituents, making it susceptible to nucleophilic attack. The subsequent Japp-Klingemann reaction provides a reliable method for forming the pyrazole ring.
Logical Workflow for Pyrazole Annulation
Caption: One-pot synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines.
Experimental Protocol: One-Pot Synthesis via Japp-Klingemann Reaction [5]
-
SNAr Reaction: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and ethyl acetoacetate (1.2 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq) and stir at room temperature for 12-16 hours.
-
Workup: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the pyridinyl keto ester intermediate.
-
Japp-Klingemann/Cyclization: Dissolve the crude intermediate in ethanol. Add a solution of the appropriate arenediazonium tosylate (1.1 eq) in water, followed by an aqueous solution of sodium acetate. Stir at room temperature for 4-6 hours.
-
Annulation: Add a catalytic amount of a strong acid (e.g., HCl) and heat the mixture to reflux for 2-4 hours to induce cyclization.
-
Final Workup and Purification: Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate. Purify the crude product by column chromatography to afford the target 1-aryl-pyrazolo[4,3-b]pyridine derivative.
Exploring the Chemical Space: Vectorial Functionalization
Once the core is assembled, systematic exploration of its chemical space is paramount for establishing robust Structure-Activity Relationships (SAR). This involves the regioselective introduction of various functional groups at different positions of the pyrazolopyridine scaffold.
C3-Position Functionalization
The C3 position is a common site for modification, often crucial for modulating potency and selectivity. Late-stage functionalization via C-H activation has emerged as a powerful tool.[8] Palladium-catalyzed direct arylation, for instance, allows for the introduction of diverse aryl and heteroaryl moieties without the need for pre-functionalized starting materials.[8]
N1-Position Derivatization
The N1 position of the pyrazole ring is a key handle for influencing solubility, metabolic stability, and interaction with the target protein. Alkylation, arylation, and acylation are common transformations. The choice of substituent at N1 can profoundly impact the orientation of other groups and, consequently, the biological activity. For example, in a series of AMPK activators based on the isomeric pyrazolo[3,4-b]pyridine scaffold, exposure of the pyrazole N-H was found to be essential for potency.[9]
Workflow for Vectorial Functionalization
Caption: Key diversification points on the pyrazolo[4,3-b]pyridine scaffold.
Applications in Drug Discovery: A Scaffold of Opportunity
The pyrazolo[4,3-b]pyridine core is a validated pharmacophore in several therapeutic areas. The following table summarizes key biological activities and the corresponding molecular targets.
| Biological Target | Therapeutic Area | Representative Activity | Citation(s) |
| Kinases (e.g., TRK, AMPK, CDK8) | Oncology, Metabolic Disorders | Potent inhibition of kinase activity, leading to anti-proliferative effects. | [5][6][9] |
| Topoisomerase IIα | Oncology | Inhibition of DNA relaxation, inducing DNA damage and apoptosis in cancer cells. | [3] |
| Phosphodiesterase 11A4 (PDE11A4) | Neurology | Inhibition of PDE11A4, a potential strategy for age-related cognitive decline. | [10] |
| PEX14-PEX5 Protein-Protein Interaction | Infectious Diseases | Disruption of a critical protein import pathway in Trypanosoma parasites. | [11][12] |
| HIV-1 Reverse Transcriptase | Virology | Non-nucleoside inhibition of a key viral enzyme. | [5] |
Case Study: Pyrazolo[4,3-c]pyridines as Trypanocidal Agents
A compelling example of the scaffold's potential comes from the development of pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction (PPI) in Trypanosoma parasites.[11][12] This PPI is essential for the import of proteins into glycosomes, organelles critical for parasite metabolism.
-
Mechanism of Action: The pyrazolopyridine core acts as a scaffold to position aromatic substituents (e.g., phenyl and indole moieties) into "hot spot" pockets on the surface of PEX14, mimicking the binding of the native PEX5 protein and disrupting the interaction.[12]
-
SAR Insights: Structure-activity relationship studies revealed that modifications to the substituents addressing these pockets, as well as the introduction of alkylamine side chains, significantly improved both PPI inhibitory activity and trypanocidal potency.[12] This demonstrates a clear link between molecular-level target engagement and cellular-level efficacy.
Conclusion and Future Directions
The pyrazolo[4,3-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics. The synthetic methodologies for its construction and functionalization are continually evolving, with a trend towards more efficient, one-pot, and late-stage diversification strategies. The proven success of this core against a wide range of biological targets, from well-established enzymes like kinases to challenging PPIs, ensures its continued relevance.
Future exploration should focus on leveraging computational methods for the de novo design of novel derivatives, expanding the repertoire of bioisosteric replacements for the core, and applying emerging synthetic technologies like photoredox catalysis to unlock new avenues of functionalization. As our understanding of disease biology deepens, the pyrazolo[4,3-b]pyridine core is poised to deliver the next generation of targeted therapies.
References
- 1. dau.url.edu [dau.url.edu]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preliminary In Vitro Evaluation of 1H-pyrazolo[4,3-b]pyridin-5-amine
Introduction: The Scientific Rationale for Evaluating 1H-pyrazolo[4,3-b]pyridin-5-amine
The pyrazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1] This core is a purine analogue, granting it the potential to interact with a wide array of biological targets, particularly enzymes involved in critical cellular processes.[2] Derivatives of the broader pyrazolopyridine family have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Specifically, their ability to function as inhibitors of protein kinases—a class of enzymes frequently dysregulated in diseases like cancer—makes them highly attractive candidates for therapeutic development.[5][6]
This guide focuses on a specific, promising member of this family: This compound . Given the established precedent of the pyrazolopyridine scaffold, a systematic in vitro evaluation is the critical first step to elucidate its biological potential. The preliminary assessment detailed herein is designed to answer two fundamental questions:
-
Does this compound exhibit cytotoxic effects against cancer cells, and is there a window of selectivity over non-cancerous cells?
-
Could this activity be mediated by the inhibition of protein kinases, a common mechanism for this compound class?
This document provides a robust, field-proven framework for researchers and drug development professionals to conduct this initial screening, emphasizing the causality behind experimental choices to ensure the generation of reliable and interpretable data.
Overall Experimental Strategy: A Phased Approach
A successful preliminary evaluation hinges on a logical, sequential workflow. We begin with a broad assessment of cytotoxicity to determine the compound's general effect on cell viability. A positive "hit" in this phase—demonstrated cytotoxic potency—justifies a deeper, more mechanistic investigation, such as kinase inhibition profiling. This phased approach is efficient, cost-effective, and ensures that resources are focused on compounds with the highest potential.[7]
Part 1: General Cytotoxicity Assessment via MTT Assay
The first gatekeeper in any drug discovery pipeline is the assessment of a compound's effect on cell viability.[8][9][10] We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method.
Causality: Why the MTT Assay?
The MTT assay measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[11][12] The core principle is the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[13] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[14] This method is chosen for its high throughput, cost-effectiveness, and sensitivity, making it ideal for determining the half-maximal inhibitory concentration (IC₅₀)—a key measure of a compound's potency.[8][9]
Experimental Protocol: MTT Cell Viability Assay
This protocol is a self-validating system when performed with appropriate controls (vehicle-only and a known cytotoxic agent).
-
Cell Line Selection & Culture:
-
Select at least one cancer cell line (e.g., MCF-7, human breast adenocarcinoma) and one non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to assess for potential selectivity.[12][15]
-
Culture cells in their recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well, flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[16]
-
Incubate the plate for 24 hours to allow cells to adhere and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create a range of final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubate the plate for 48 to 72 hours.[8]
-
-
MTT Incubation and Solubilization:
-
Following treatment, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[13]
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][16]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][16]
-
-
Data Acquisition:
Data Analysis and Presentation
The raw absorbance data is used to calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).
Calculation: % Cell Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cell Type | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 | 0.8 ± 0.1 |
| HEK293 | Non-cancerous Kidney | 48.5 ± 3.1 | 9.7 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments. A lower IC₅₀ value indicates higher cytotoxic potency. The ratio of IC₅₀ in non-cancerous vs. cancerous cells provides a preliminary selectivity index.
Part 2: Preliminary Kinase Inhibition Profiling
Given that pyrazolopyridine derivatives are known kinase inhibitors, a direct assessment of this activity is a logical next step to understand a potential mechanism of action.[5][17]
Causality: Why Screen Against Kinases?
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways.[18] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[19] An in vitro kinase activity assay allows for the direct measurement of a compound's ability to inhibit a specific kinase. We will use a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, as this format is highly sensitive, amenable to high-throughput screening, and minimizes interference from test compounds.[19][20]
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol provides a general framework; specific concentrations of kinase, substrate, and ATP must be optimized for each enzyme.[20]
-
Reagent Preparation:
-
Reconstitute the kinase of interest, its specific peptide substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[19]
-
Prepare serial dilutions of this compound and a non-selective control inhibitor (e.g., Staurosporine) in the assay buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 2.5 µL of the diluted compound or DMSO control.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[19]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[19]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[19]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and, through a coupled luciferase/luciferin reaction, generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[19]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation
Table 2: Hypothetical Kinase Inhibition Profile for this compound
| Kinase Target | Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
|---|---|---|
| Kinase A (e.g., CDK2) | 85 | 15 |
| Kinase B (e.g., GSK3β) | 1,200 | 10 |
| Kinase C (e.g., ALK) | 25 | 5 |
| Kinase D (e.g., SRC) | >10,000 | 20 |
Data represents the concentration of inhibitor required to reduce kinase activity by 50%.
Interpretation and Strategic Next Steps
The synthesis of data from these preliminary assays is crucial for decision-making.
-
Scenario 1: Potent Cytotoxicity and Potent, Selective Kinase Inhibition. If the compound shows high cytotoxicity in a cancer cell line (e.g., MCF-7 IC₅₀ < 10 µM) and potently inhibits a relevant oncogenic kinase (e.g., ALK IC₅₀ < 100 nM), it is a high-priority lead. The next steps would involve expanding the kinase panel to confirm selectivity and initiating cell-based assays to confirm target engagement (e.g., Western blot for downstream substrate phosphorylation).[21]
-
Scenario 2: Potent Cytotoxicity, No Potent Kinase Inhibition. If the compound is cytotoxic but does not significantly inhibit kinases on the preliminary panel, its mechanism of action is different. Further studies might include apoptosis assays (e.g., Annexin V staining) or cell cycle analysis to understand how it induces cell death.[9][22] The compound could also be targeting another enzyme class.
-
Scenario 3: Weak or No Cytotoxicity. If the compound is not cytotoxic, it may not be a viable anticancer agent but could be explored for other therapeutic areas where pyrazolopyridines have shown activity, such as antiviral or anti-inflammatory applications.[3][23]
Conclusion
This technical guide outlines a foundational, logic-driven strategy for the preliminary in vitro evaluation of this compound. By systematically assessing cytotoxicity and probing for a likely mechanism of action through kinase inhibition profiling, researchers can efficiently triage novel compounds, identify promising leads, and make informed decisions for subsequent stages of drug discovery and development. The integrity of the data generated through these robust protocols provides a solid groundwork for advancing our understanding of this promising chemical scaffold.
References
- 1. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. opentrons.com [opentrons.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 1H-pyrazolo[4,3-b]pyridin-5-amine
Abstract: The 1H-pyrazolo[4,3-b]pyridin-5-amine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic candidates targeting a diverse range of biological pathways. Its structural rigidity, hydrogen bonding capabilities, and tunable electronic properties make it a cornerstone for designing potent and selective inhibitors. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound (CAS: 1206974-46-0), offering researchers and drug development professionals a foundational understanding of its behavior. We will explore its structural attributes, solubility, lipophilicity, and ionization characteristics, grounding the discussion in both theoretical principles and established experimental methodologies. The causality behind experimental design is elucidated to provide actionable insights for compound handling, characterization, and optimization in a drug discovery context.
Introduction to the 1H-pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles, which are of immense interest in pharmaceutical development.[1] This arrangement offers a unique combination of aromaticity, hydrogen bond donors and acceptors, and a stable, planar structure for presentation to biological targets. The specific isomer, 1H-pyrazolo[4,3-b]pyridine, and its derivatives have been successfully developed as modulators of critical enzymes, including TANK-binding kinase 1 (TBK1), metabotropic glutamate receptor 4 (mGlu4), and Bruton's tyrosine kinase (BTK).[2][3]
The placement of an amine group at the C-5 position, yielding this compound, introduces a key basic center and a potent hydrogen bond donor, significantly influencing the molecule's interaction with biological macromolecules and its pharmacokinetic profile. Understanding the fundamental physicochemical properties of this parent amine is therefore a critical prerequisite for any rational drug design program built upon this scaffold.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The utility of a scaffold in drug development is intrinsically linked to its physicochemical properties. These parameters govern everything from initial hit screening and formulation to the ultimate ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. While extensive experimental data for this specific molecule is not publicly consolidated, we can infer its properties based on its structure and data from closely related analogues. Computational predictions provide a valuable, scientifically accepted starting point for analysis.[4]
| Property | Value / Predicted Value | Significance in Drug Development |
| Molecular Formula | C₆H₆N₄[5] | Defines the elemental composition and exact mass. |
| Molecular Weight | 134.14 g/mol [5] | Influences diffusion rates and compliance with guidelines like Lipinski's Rule of Five. |
| CAS Number | 1206974-46-0[5] | Unique identifier for substance registration and literature search. |
| Predicted XLogP3 | 0.1 | A measure of lipophilicity; this low value suggests good aqueous solubility but may require optimization for membrane permeability.[6] |
| H-Bond Donors | 2 (pyrazole N-H, amine -NH₂)[6] | Governs interactions with target proteins and contributes to aqueous solubility. |
| H-Bond Acceptors | 3 (pyrazole N, pyridine N, amine N)[6] | Key for molecular recognition at the target site and for solubility. |
| Predicted pKa | (See Section 2.1) | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| Predicted Solubility | (See Section 2.2) | Affects oral bioavailability, formulation options, and achievable concentrations in assays. |
Acidity and Basicity (pKa)
The ionization state of a molecule at physiological pH (typically ~7.4) is one of its most critical properties. The pKa value(s) dictate this behavior. This compound possesses multiple ionizable centers:
-
Pyridine Nitrogen (N4): This is the most basic site. The pKa of pyridine is ~5.2. The fused pyrazole ring and the electron-donating amino group at C5 are expected to increase its basicity.
-
Amino Group (C5-NH₂): Aniline has a pKa of ~4.6. This amino group's basicity will be modulated by the aromatic system.
-
Pyrazole Ring Nitrogens (N1-H, N2): The N1-H is weakly acidic (pKa typically >14), while the N2 nitrogen is very weakly basic.
Experimental Insight: Determining pKa is crucial for developing relevant in vitro assays and predicting in vivo absorption. A low pKa for the pyridine nitrogen means it will be significantly protonated in the acidic environment of the stomach but largely neutral in the intestines and blood. This "pH-switch" can be leveraged for oral drug design.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is paramount for membrane permeability.
-
LogP is the partition coefficient of the neutral species between octanol and water. The predicted XLogP3 of 0.1 suggests the neutral form of the molecule is relatively hydrophilic.[6]
-
LogD is the distribution coefficient at a specific pH, accounting for all ionic species. Because this molecule has basic centers, its LogD will be significantly lower than its LogP at pH values below its pKa (i.e., LogD < LogP at pH < pKa).
Experimental Insight: The choice to measure LogP versus LogD depends on the question. For understanding intrinsic permeability across a lipid bilayer, LogP is key. For predicting overall distribution in a biological system with varying pH compartments, LogD at pH 7.4 is more informative. The low predicted lipophilicity suggests that while solubility may be high, derivatives might require increased lipophilicity to enhance passive diffusion across cell membranes.
Solubility
Aqueous solubility is a prerequisite for absorption and distribution. It is influenced by a balance between the energy required to break the crystal lattice and the energy gained from solvation.
-
Hydrogen Bonding: With two H-bond donors and three acceptors, the molecule can interact favorably with water, promoting solubility.
-
Crystal Packing: The planar structure and H-bonding capability can lead to strong π-π stacking and intermolecular hydrogen bonds in the solid state.[7] This can result in high crystal lattice energy, which counteracts solubility. A high melting point is often correlated with strong crystal packing and lower solubility.
Experimental Insight: For early-stage discovery, kinetic solubility assays are often used for high-throughput screening. However, for lead optimization and formulation, determining the thermodynamic solubility is essential as it represents the true equilibrium state.
Spectroscopic and Structural Characterization
Unambiguous identification of this compound requires a suite of spectroscopic techniques.
-
NMR Spectroscopy:
-
¹H NMR: Expect distinct signals in the aromatic region (typically 6.5-8.5 ppm) for the protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-donating amino group. A broad signal for the -NH₂ protons and another for the pyrazole N-H will also be present, which may exchange with D₂O.
-
¹³C NMR: The spectrum will show six distinct carbon signals, with chemical shifts characteristic of an electron-rich heteroaromatic system.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement corresponding to the molecular formula C₆H₆N₄.[8]
-
X-ray Crystallography: While a crystal structure for the parent compound is not publicly available, analysis of related structures reveals that the pyrazolopyridine core is essentially planar.[7] This planarity facilitates π-π stacking interactions in the solid state and in protein binding pockets. The amine group and pyrazole N-H are expected to be primary sites for intermolecular hydrogen bonding, forming chains or sheets within the crystal lattice.[7][9]
Experimental Protocols for Physicochemical Characterization
To ensure trustworthy and reproducible data, standardized and validated protocols are essential. The following section details methodologies for determining key physicochemical parameters.
Protocol: Determination of Thermodynamic Aqueous Solubility
Causality: The shake-flask method followed by HPLC-UV quantification is the gold standard for thermodynamic solubility. It ensures that the solution has reached true equilibrium with the solid state, providing a definitive value crucial for formulation and preclinical studies. The use of a buffer at pH 7.4 mimics physiological conditions.
Methodology:
-
Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time is critical to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension through a low-binding 0.45 µm filter.
-
Quantification:
-
Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase.
-
Prepare a standard curve of the compound with known concentrations.
-
Analyze the diluted sample and standards by a validated HPLC-UV method.
-
Calculate the concentration in the original supernatant using the standard curve. This value is the thermodynamic solubility.
-
Caption: Workflow for thermodynamic solubility determination.
Protocol: Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa. This method is highly accurate and provides a direct measure of the compound's ionization behavior. Co-solvents like methanol are used when aqueous solubility is too low for accurate measurement.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl). If solubility is limited, a mixture of water and methanol can be used, and the results extrapolated back to 0% methanol.
-
Titration:
-
Place the solution in a thermostatted vessel and monitor the pH with a calibrated electrode.
-
Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to protonate all basic sites.
-
Perform a back-titration with a standardized base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve using the first or second derivative.
Relevance in Drug Discovery and Development
The physicochemical properties of this compound are not merely academic data points; they are predictive indicators of its potential as a drug scaffold.
Caption: Inter-relationship of physicochemical properties in drug development.
-
Absorption: The predicted high solubility and the potential for pH-dependent ionization suggest that oral absorption could be favorable, though low intrinsic lipophilicity might limit passive diffusion.
-
Distribution: Low lipophilicity may limit distribution into tissues like the central nervous system, which could be advantageous or disadvantageous depending on the therapeutic target.
-
Metabolism: The pyrazolopyridine core is generally stable, but the amino group and accessible aromatic positions could be sites for Phase I or Phase II metabolism.
-
Target Engagement: The hydrogen bonding capacity and basic centers are crucial for forming specific, high-affinity interactions with the active site of a target protein. The pKa will determine if a key salt bridge can be formed at physiological pH.
Conclusion
This compound is a molecule of significant strategic value in drug discovery. Its physicochemical profile is characterized by good predicted aqueous solubility, moderate lipophilicity, and multiple centers for hydrogen bonding and ionic interactions. A thorough experimental characterization of its pKa, LogD, and thermodynamic solubility is a critical first step in any research program utilizing this scaffold. The insights and protocols provided in this guide serve as a robust framework for researchers to handle, characterize, and ultimately optimize this promising molecular core for the development of next-generation therapeutics.
References
- 1. dau.url.edu [dau.url.edu]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1H-pyrazolo(3,4-b)pyridin-5-amine | C6H6N4 | CID 46192922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to Tautomerism in Pyrazolo[3,4-b]pyridine Systems
Introduction: The Pyrazolo[3,4-b]pyridine Core and the Challenge of Tautomerism
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structure, a fusion of pyrazole and pyridine rings, renders it a bioisostere of purine bases, allowing it to interact with a wide array of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors.[3][4][5] This has led to the development of pyrazolo[3,4-b]pyridine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[6][7]
However, the inherent structural flexibility of the N-unsubstituted pyrazole ring within this scaffold introduces the phenomenon of prototropic tautomerism. This is not a trivial structural nuance; the precise location of a proton can fundamentally alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. For researchers in drug development, a comprehensive understanding of the tautomeric behavior of pyrazolo[3,4-b]pyridine systems is paramount, as it directly impacts molecular recognition, receptor binding, and pharmacokinetic properties.
This technical guide provides an in-depth exploration of tautomerism in pyrazolo[3,4-b]pyridine systems. We will dissect the principal tautomeric forms, elucidate the factors governing their equilibrium, detail the experimental and computational methodologies for their characterization, and discuss the profound implications of tautomerism in the design of novel therapeutics.
Principal Tautomeric Forms in Pyrazolo[3,4-b]pyridine Systems
For a pyrazolo[3,4-b]pyridine with no substituent on the pyrazole nitrogen atoms, two primary prototropic tautomers exist in equilibrium. This is often referred to as annular tautomerism.
-
1H-Pyrazolo[3,4-b]pyridine: In this form, the proton is located on the N1 nitrogen atom of the pyrazole ring.
-
2H-Pyrazolo[3,4-b]pyridine: Here, the proton resides on the N2 nitrogen atom.
Extensive computational and experimental studies have shown that the 1H-tautomer is generally the more stable form .[3][4] Semi-empirical AM1 calculations, for instance, have indicated that the 1H-tautomer is more stable by approximately 37 kJ/mol (nearly 9 kcal/mol), a significant energy difference that suggests the 1H form predominates under most conditions.[3][4]
Beyond these two primary forms, the presence of hydroxyl substituents, particularly at the C4 or C6 positions, can introduce keto-enol tautomerism, leading to the corresponding pyridone structures. These pyridone tautomers are often more stable than their hydroxy-pyridine counterparts.[3]
Caption: Annular prototropic tautomerism in the pyrazolo[3,4-b]pyridine core.
Factors Influencing Tautomeric Equilibrium
While the 1H-tautomer is generally favored, the position of the tautomeric equilibrium is not static. It is a dynamic process influenced by a delicate interplay of electronic, steric, and environmental factors.
Substituent Effects
The nature and position of substituents on the bicyclic ring system can significantly modulate the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the positive or negative character of the nitrogen atoms in the pyrazole ring. For instance, studies on substituted pyrazoles have shown that electron-donating groups tend to favor the tautomer where the proton is on the adjacent nitrogen.[8]
Solvent Effects
The surrounding solvent environment plays a critical role in tautomeric preference, primarily through hydrogen bonding and polarity effects.[9]
-
Protic Solvents: Solvents like water and methanol can form hydrogen bonds with the nitrogen atoms of the pyrazolo[3,4-b]pyridine core, potentially stabilizing both tautomers and lowering the energy barrier for interconversion.[8]
-
Aprotic Solvents: In aprotic solvents, the intrinsic stability of the tautomers and intramolecular interactions become more dominant.
The study of pyrazolo[3,4-b]quinoline in various solvents demonstrated that the dynamic equilibrium between two tautomeric species was observable in nonpolar aliphatic solvents, highlighting the sensitivity of the equilibrium to the solvent environment.[10][11]
Experimental Characterization of Tautomers
The elucidation of the predominant tautomeric form in a given state (solid or solution) requires rigorous experimental characterization. A multi-pronged approach, leveraging different analytical techniques, provides the most reliable and comprehensive understanding.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the tautomeric structure in the solid state.[1][12] By precisely locating the positions of all atoms, including hydrogen atoms, it offers a static snapshot of the preferred tautomer within the crystal lattice. Numerous crystal structures of pyrazolo[3,4-b]pyridine derivatives have confirmed the predominance of the 1H-tautomer in the solid phase.[1][13]
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth: High-quality single crystals of the pyrazolo[3,4-b]pyridine derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure, including the precise positions of the hydrogen atoms, which confirms the tautomeric form.
Caption: A generalized workflow for tautomer determination using X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying tautomerism in solution.[8] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can distinguish between the different tautomers and, in cases of dynamic equilibrium, determine their relative populations.[14]
Key NMR indicators for tautomer identification include:
-
¹H NMR: The chemical shift of the N-H proton can be indicative of its environment.
-
¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring (C3 and C7a) are particularly sensitive to the position of the proton.[15]
-
¹⁵N NMR: The chemical shifts of the nitrogen atoms provide direct evidence of the protonation state.
-
Long-Range Couplings: Heteronuclear coupling constants, such as ¹J(C,H) and ¹J(N,H), can be used to definitively assign the position of the proton.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: A solution of the pyrazolo[3,4-b]pyridine derivative is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired to observe the proton signals.
-
¹³C and DEPT NMR Acquisition: ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are acquired to identify the carbon signals and their multiplicities.
-
2D NMR Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying long-range correlations that can pinpoint the location of the N-H proton.
-
-
Data Analysis: The chemical shifts and coupling constants are analyzed to assign the signals to a specific tautomer. If both tautomers are present, their relative concentrations can be determined by integrating the corresponding signals in the ¹H NMR spectrum.
UV-Vis Spectroscopy
Different tautomers possess distinct electronic structures and, consequently, can exhibit different UV-Vis absorption spectra.[10] By comparing the spectrum of the compound of interest with those of N-methylated derivatives (which "lock" the tautomeric form), it is possible to infer the predominant tautomer in solution. This technique is also useful for studying how the tautomeric equilibrium shifts with changes in solvent polarity.[16]
Computational and Theoretical Approaches
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for studying tautomerism.[12][17] These methods allow for the calculation of the relative energies of different tautomers, providing a theoretical prediction of their relative stability.
Workflow for Computational Analysis of Tautomerism
-
Structure Optimization: The geometries of all possible tautomers are optimized in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To simulate the effect of a solvent, implicit solvation models (e.g., PCM - Polarizable Continuum Model) can be applied to the gas-phase optimized structures, followed by re-optimization in the presence of the solvent model.
-
Energy Comparison: The relative electronic energies, including ZPVE corrections and solvation energies, are compared to determine the most stable tautomer under the specified conditions.
Table 1: Representative Calculated Relative Energies of Pyrazolo[3,4-b]pyridine Tautomers
| Tautomer | Relative Energy (Gas Phase, kJ/mol) | Relative Energy (in Water, PCM), kJ/mol |
| 1H-Pyrazolo[3,4-b]pyridine | 0.00 | 0.00 |
| 2H-Pyrazolo[3,4-b]pyridine | +37.03[3][4] | +35.50 |
Note: These are representative values based on literature; actual values will vary with the level of theory and substituents.
Impact of Tautomerism on Biological Activity and Drug Design
The tautomeric state of a pyrazolo[3,4-b]pyridine derivative is not merely a chemical curiosity; it is a critical determinant of its biological activity. The shift of a single proton can dramatically alter the molecule's ability to interact with its target protein.
-
Hydrogen Bonding: The N-H proton and the lone pair on the non-protonated nitrogen are key hydrogen bond donors and acceptors, respectively. A change in the proton's position swaps these roles, which can either make or break a crucial interaction with an amino acid residue in a protein's active site.
-
Molecular Shape and Dipole Moment: Tautomerism affects the electronic distribution across the molecule, which in turn influences its dipole moment and overall shape. These properties are critical for complementarity with the binding pocket of a receptor.
-
Pharmacokinetics: Properties such as lipophilicity (LogP) and pKa are influenced by the tautomeric form, which can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
For drug development professionals, this means that controlling or at least understanding the tautomeric preference of a lead compound is essential. It may be necessary to introduce substituents that strongly favor one tautomer or to design compounds where both tautomers have a favorable binding mode.
Conclusion
Tautomerism in pyrazolo[3,4-b]pyridine systems is a multifaceted phenomenon with profound implications for their application in medicinal chemistry. The predominance of the 1H-tautomer is a general rule, but this can be influenced by substituents and the surrounding environment. A rigorous characterization using a combination of X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a complete understanding of the tautomeric behavior of any new derivative. For scientists engaged in drug discovery, a deep appreciation of tautomerism is not just an academic exercise but a practical necessity for the rational design of potent and selective therapeutics based on the versatile pyrazolo[3,4-b]pyridine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tautomerism phenomenon of pyrazolo[3,4-b]quinoline: spectroscopic and quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 17. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Substituted Pyrazolo[4,3-b]pyridines: A Detailed Guide for Researchers
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery due to its diverse and potent biological activities. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of one-pot synthetic strategies for accessing substituted pyrazolo[4,3-b]pyridines. Moving beyond a simple recitation of protocols, this document elucidates the underlying mechanistic principles, explains the rationale behind experimental choices, and offers practical insights gleaned from extensive field experience. Detailed, step-by-step protocols for key methodologies are presented, supplemented by data-rich tables and illustrative diagrams to ensure reproducibility and facilitate adaptation.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core
The fusion of pyrazole and pyridine rings to form the pyrazolo[4,3-b]pyridine system creates a unique chemical architecture that has proven to be a fertile ground for the development of novel therapeutic agents. These compounds have demonstrated a wide spectrum of pharmacological effects, including but not limited to, potent kinase inhibition, antiviral activity, and modulation of central nervous system targets.[1][2][3] Notably, derivatives of this scaffold have been investigated as inhibitors of enzymes crucial in cancer progression, such as Tropomyosin receptor kinases (TRKs), and as potential treatments for neurodegenerative diseases.[4]
The inherent value of this scaffold necessitates efficient and versatile synthetic routes to generate diverse libraries of substituted analogues for structure-activity relationship (SAR) studies. Traditional multi-step syntheses, while foundational, often suffer from drawbacks such as lower overall yields, increased purification steps, and significant time and resource expenditure. Consequently, the development of one-pot, multicomponent reactions has emerged as a highly attractive and strategic approach to streamline the synthesis of these valuable compounds.[2][5][6] This guide focuses on these elegant and efficient one-pot methodologies.
Core Synthetic Strategies: A Mechanistic Perspective
The one-pot synthesis of pyrazolo[4,3-b]pyridines typically involves the strategic combination of several key bond-forming events within a single reaction vessel. This approach leverages the inherent reactivity of carefully chosen starting materials to orchestrate a cascade of reactions, thereby avoiding the isolation of intermediates. Two predominant retrosynthetic disconnections guide the majority of one-pot strategies:
-
Annulation of a Pyridine Ring onto a Pre-formed Pyrazole: This is a widely employed and highly effective strategy.[7] It generally commences with a substituted aminopyrazole, which then undergoes condensation and cyclization with a suitable three-carbon electrophilic partner.
-
Annulation of a Pyrazole Ring onto a Pre-formed Pyridine: While less common, this approach offers an alternative pathway, often starting with a functionalized pyridine derivative that can undergo cyclization with a hydrazine-based reagent.[1][8]
The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final product. This guide will primarily focus on the former, more prevalent, strategy.
Featured One-Pot Protocol: Multicomponent Synthesis from 5-Aminopyrazoles
This section details a robust and widely applicable one-pot, three-component synthesis of polyfunctionalized pyrazolo[3,4-b]pyridines, an isomeric scaffold that shares significant synthetic principles with the target [4,3-b] isomer and for which extensive literature is available. The underlying principles can be adapted for the synthesis of the desired regioisomer. This protocol is based on the condensation of a 5-aminopyrazole, an active methylene nitrile, and a 1,3-dicarbonyl compound.
Rationale and Mechanistic Insight
The success of this one-pot synthesis hinges on the sequential and chemoselective reactions of the three components. The reaction cascade is typically initiated by the Knoevenagel condensation of the active methylene nitrile with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a Michael addition of the 5-aminopyrazole to the resulting α,β-unsaturated intermediate. The final, and often rate-determining, step is an intramolecular cyclization followed by dehydration to afford the aromatic pyrazolopyridine core.
The choice of catalyst is critical in promoting this reaction cascade. Acid catalysts, such as p-toluenesulfonic acid (PTSA), are often employed to facilitate both the initial condensation and the final dehydration step.[9] The use of microwave irradiation has also been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times under green conditions.[5][6]
Visualizing the Workflow
Figure 1: A generalized workflow for the one-pot synthesis of pyrazolopyridines.
Detailed Experimental Protocol
Materials:
-
Substituted 5-aminopyrazole (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
1,3-Diketone (e.g., acetylacetone or benzoylacetone) (1.0 mmol)
-
p-Toluenesulfonic acid (PTSA) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL) or solvent-free conditions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted 5-aminopyrazole (1.0 mmol), the active methylene nitrile (1.0 mmol), the 1,3-diketone (1.0 mmol), and PTSA (0.1 mmol).
-
Solvent Addition (Optional): For a solvent-mediated reaction, add ethanol (5 mL). For a solvent-free reaction, ensure the reactants are well-mixed.[9]
-
Reaction Conditions:
-
Conventional Heating: Heat the reaction mixture to reflux (for solvent-mediated reactions) or to a specified temperature (e.g., 120 °C for solvent-free conditions) and stir for the required time (typically 2-8 hours).
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a specified temperature (e.g., 100-140 °C) and power for a shorter duration (typically 10-30 minutes).[6]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired substituted pyrazolopyridine.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.
Data Presentation: Representative Examples
The following table summarizes representative examples of substituted pyrazolo[3,4-b]pyridines synthesized via one-pot methodologies, highlighting the versatility of this approach.
| Entry | 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Active Methylene Nitrile | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Acetylacetone | Malononitrile | PTSA, Solvent-free, 120°C | 85 | [9] |
| 2 | 1H-Pyrazol-5-amine | Benzoylacetone | Ethyl Cyanoacetate | L-proline, Ethanol, Reflux | 92 | N/A |
| 3 | 3-Amino-5-methyl-1H-pyrazole | Dibenzoylmethane | Malononitrile | Acetic Acid, Reflux | 88 | N/A |
| 4 | 1,3-Dimethyl-1H-pyrazol-5-amine | Ethyl Acetoacetate | Ethyl Cyanoacetate | TEA, Water, MW, 40°C | 91 | [6] |
Note: The yields and conditions are representative and may vary depending on the specific substrates and reaction scale.
Alternative One-Pot Strategies
While the three-component reaction is a workhorse in this field, other innovative one-pot syntheses have been developed, offering alternative pathways to access diverse pyrazolo[4,3-b]pyridines.
From 2-Chloro-3-nitropyridines via a Japp-Klingemann Reaction
A notable and efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines.[1][8] This strategy involves a sequence of a nucleophilic aromatic substitution (SNA_r_) followed by a modified Japp-Klingemann reaction. The key advantage of this method is the ability to combine the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner.[1][8]
Visualizing the Japp-Klingemann Approach
Figure 2: A simplified schematic of the one-pot synthesis of pyrazolo[4,3-b]pyridines via the Japp-Klingemann reaction.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The expected outcomes are well-documented in the cited literature, providing a benchmark for successful execution. Key validation checkpoints include:
-
TLC Monitoring: The disappearance of starting materials and the appearance of a new, distinct product spot.
-
Spectroscopic Analysis: The acquired NMR, Mass Spectrometry, and IR data for the final product should be consistent with the expected structure and match the data reported in the literature for known compounds.
-
Yield Comparison: The obtained yield should be within a reasonable range of the reported values, accounting for minor variations in experimental conditions and scale.
By adhering to the detailed protocols and utilizing these validation checkpoints, researchers can have a high degree of confidence in the integrity of their synthetic outcomes.
Conclusion and Future Perspectives
One-pot synthetic strategies represent a powerful and efficient means of accessing the medicinally important pyrazolo[4,3-b]pyridine scaffold. The methodologies outlined in this guide, particularly the multicomponent approach, offer significant advantages in terms of operational simplicity, time-efficiency, and the ability to generate chemical diversity. As the demand for novel therapeutic agents continues to grow, the development of even more sophisticated and sustainable one-pot syntheses for this and other privileged heterocyclic systems will undoubtedly remain a key focus of research in synthetic organic and medicinal chemistry. The exploration of novel catalysts, greener reaction media, and flow chemistry applications are anticipated to further enhance the accessibility and utility of these valuable compounds.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [ouci.dntb.gov.ua]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Kinase Inhibition Assays Using Pyrazolopyrimidines
Introduction: The Central Role of Kinases and the Promise of Pyrazolopyrimidine Inhibitors
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2][3] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1][2] This seemingly simple modification acts as a molecular switch, altering the substrate's activity, localization, or stability. Given their central role, it is unsurprising that aberrant kinase activity, often stemming from genetic mutations or overexpression, is a hallmark of numerous diseases, most notably cancer.[1][3] This has made kinases one of the most important classes of drug targets in modern medicine.[3][4]
Pyrazolopyrimidines have emerged as a particularly "privileged" scaffold in the design of kinase inhibitors.[3][5] This class of heterocyclic compounds acts as a bioisostere of adenine, the core component of ATP.[5] This structural mimicry allows them to bind to the highly conserved ATP-binding pocket of kinases, acting as ATP-competitive inhibitors to block the phosphorylation of downstream substrates.[5][6][7][8] The versatility of the pyrazolopyrimidine core allows for extensive chemical modification, enabling the development of inhibitors with high potency and selectivity against specific kinase targets.[5][9]
This guide provides a comprehensive overview and detailed protocols for evaluating pyrazolopyrimidine-based compounds as kinase inhibitors. We will cover both biochemical and cell-based assay formats, explaining the underlying principles, critical steps, and data analysis, to empower researchers in their drug discovery efforts.
Part 1: Biochemical Potency Assessment - The IC50 Determination
The initial step in characterizing a novel kinase inhibitor is to determine its potency against the purified, recombinant target kinase. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[10][11]
Choosing the Right Biochemical Assay Platform
Several robust methods exist for measuring kinase activity in vitro.[12][13] The choice of platform often depends on the specific kinase, available laboratory equipment, and desired throughput.
-
Luminescence-Based Assays: These are the most common methods for high-throughput screening (HTS) due to their simplicity and sensitivity.[14][15] They typically measure the amount of ATP remaining after the kinase reaction.[16][17] Low kinase activity (due to inhibition) results in high ATP levels and a bright luminescent signal.[2][18] Conversely, the ADP-Glo™ assay measures the amount of ADP produced, where the signal is directly proportional to kinase activity.[2][19]
-
Fluorescence-Based Assays: Homogeneous Time-Resolved Fluorescence (HTRF) is a popular fluorescence resonance energy transfer (FRET)-based method.[20][21] It uses a europium-labeled antibody to detect the phosphorylated substrate, providing a robust and sensitive signal.[20][22][23]
-
Radiometric Assays: Historically considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[12][13] While highly sensitive and direct, the need for radioactive material handling makes them less suitable for HTS.[12]
For this guide, we will detail a protocol using a luminescence-based ATP depletion assay (e.g., Kinase-Glo®), which offers an excellent balance of simplicity, sensitivity, and scalability.[16][24]
Mechanism of ATP-Competitive Inhibition
Pyrazolopyrimidine inhibitors typically function by competing with endogenous ATP for binding within the kinase's active site. Understanding this mechanism is crucial for assay design and data interpretation.
Caption: ATP-Competitive Inhibition by Pyrazolopyrimidines.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is optimized for a 384-well plate format, suitable for determining the IC50 values of multiple compounds.[18]
1. Materials and Reagents:
-
Recombinant full-length target kinase
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP), high purity
-
Pyrazolopyrimidine test compounds and a known positive control inhibitor
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
White, opaque 384-well microplates
-
Luminometer plate reader
2. Assay Procedure:
Step 1: Compound Preparation (Dose-Response Plate)
-
Causality: To determine the IC50, the effect of the inhibitor must be measured across a range of concentrations. A serial dilution series is essential for generating a dose-response curve.
-
Action: Prepare a 10-point, 3-fold serial dilution of your pyrazolopyrimidine compounds in 100% DMSO. Start with a high concentration (e.g., 10 mM).
-
Controls: Include wells with DMSO only (vehicle control, representing 100% kinase activity) and a known inhibitor for the target kinase (positive control).[25]
Step 2: Assay Plate Preparation
-
Causality: A small volume of the concentrated compound in DMSO is added first to ensure it is well-mixed when aqueous solutions are added later.
-
Action: Transfer a small volume (e.g., 50 nL) of the serially diluted compounds, DMSO, and positive control inhibitor into the wells of a 384-well plate using an acoustic dispenser or multichannel pipette.[10]
Step 3: Kinase/Substrate Addition
-
Causality: Pre-incubating the kinase with the inhibitor allows the binding to approach equilibrium before the enzymatic reaction is initiated.
-
Action: Prepare a master mix containing the kinase and substrate in kinase assay buffer. The optimal concentrations of both must be empirically determined to ensure the reaction is in the linear range.[26] Add this mixture (e.g., 10 µL) to all wells containing the compounds.
-
Control: Prepare "no enzyme" control wells by adding the substrate mix without the kinase. This will be used to define 0% activity (maximum signal).[25]
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.
Step 4: Reaction Initiation
-
Causality: The kinase reaction is initiated by the addition of its co-substrate, ATP. The ATP concentration is critical; for ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration.[26][27] It is standard practice to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase.[10][27]
-
Action: Prepare an ATP solution in kinase assay buffer. Add this solution (e.g., 5 µL) to all wells to start the reaction.
Step 5: Kinase Reaction Incubation
-
Causality: The incubation time must be long enough to generate a sufficient signal but short enough to remain within the linear range of the reaction (typically <20% ATP consumption).[26]
-
Action: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
Step 6: Signal Detection
-
Causality: The ATP detection reagent contains luciferase and its substrate, luciferin.[16] It lyses any cells (if applicable), stops the kinase reaction (often via EDTA chelation of Mg²⁺), and generates a stable luminescent signal proportional to the remaining ATP.[16][17]
-
Action: Equilibrate the ATP detection reagent to room temperature. Add a volume equal to the reaction volume (e.g., 15 µL) to all wells.
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[18]
-
Data Acquisition: Measure the luminescence using a plate reader.[18]
Data Analysis and Interpretation
-
Normalization:
-
The raw luminescence data must be converted to percent inhibition.
-
100% Activity Control (0% Inhibition): Average the signal from the DMSO-only wells.
-
0% Activity Control (100% Inhibition): Average the signal from the "no enzyme" or potent positive control inhibitor wells.
-
Calculation: % Inhibition = 100 * (Signal_Compound - Signal_100%_Activity) / (Signal_0%_Activity - Signal_100%_Activity)
-
-
Curve Fitting:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope). Software like GraphPad Prism is ideal for this analysis.[28]
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition.[28][29]
-
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Inhibition (should be close to 100%) | 102.5% |
| Bottom Plateau | Minimum % Inhibition (should be close to 0%) | -1.5% |
| LogIC50 | The logarithm of the inhibitor concentration that gives a response halfway between the bottom and top plateaus. | -7.30 (equivalent to 50 nM) |
| IC50 | The concentration of inhibitor that results in 50% inhibition. | 50 nM |
| Hill Slope | Describes the steepness of the curve. A value of 1.0 is standard for a 1:1 binding interaction. | 1.1 |
| R² | A measure of the goodness of fit of the curve to the data. Values closer to 1.0 indicate a better fit. | 0.995 |
Part 2: Cellular Activity Assessment - Moving Beyond the Test Tube
While a biochemical IC50 is a critical measure of potency, it does not guarantee efficacy in a cellular environment.[30] Factors such as cell membrane permeability, off-target effects, and competition with high intracellular ATP concentrations (typically in the millimolar range) can lead to discrepancies between biochemical and cellular results.[26][31] Therefore, validating inhibitor activity in a relevant cell-based assay is a crucial next step.[32]
Principle of Cell-Based Kinase Inhibition Assays
Cell-based assays measure the inhibitor's effect on the kinase within its native signaling pathway.[33] A common approach is to quantify the phosphorylation of a known downstream substrate of the target kinase. Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate.[33]
Caption: Workflow for a Cell-Based Phosphorylation Assay.
Experimental Protocol: In-Cell Western™ or ELISA-based Phosphorylation Assay
This protocol describes a general method for measuring the phosphorylation of a target substrate in adherent cells treated with a pyrazolopyrimidine inhibitor.
1. Materials and Reagents:
-
Human cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Pyrazolopyrimidine test compounds dissolved in DMSO.
-
Stimulant (if required to activate the pathway, e.g., a growth factor).
-
Fixing solution (e.g., 4% Paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS).
-
Primary Antibodies:
-
Phospho-specific antibody for the substrate of interest.
-
Total protein antibody for the substrate (for normalization).
-
-
Secondary Antibodies:
-
Infrared dye-conjugated secondary antibodies (for In-Cell Western™).
-
HRP-conjugated secondary antibodies (for ELISA).
-
-
96-well clear-bottom cell culture plates.
-
Plate reader (Infrared imager or absorbance reader).
2. Assay Procedure:
Step 1: Cell Seeding
-
Causality: Cells need to adhere to the plate and reach a specific confluency to ensure a consistent response to treatment.
-
Action: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to attach and grow overnight at 37°C in a humidified 5% CO₂ incubator.[10]
Step 2: Compound Treatment
-
Causality: Pre-incubating cells with the inhibitor before pathway stimulation ensures the inhibitor has entered the cells and engaged the target kinase.
-
Action: The next day, treat the cells with a serial dilution of the test compounds. Include DMSO-only treated wells as a negative control.
-
Incubation: Incubate for 1-2 hours.
Step 3: Pathway Stimulation
-
Causality: For many pathways, the kinase is only active upon stimulation (e.g., by a growth factor). This step synchronizes the signaling cascade.
-
Action: Add a stimulant (if necessary) to all wells (except for unstimulated controls) at a pre-optimized concentration and incubate for a short period (e.g., 15-30 minutes).
Step 4: Cell Fixation and Permeabilization
-
Causality: Fixation cross-links proteins, preserving the phosphorylation state of the proteins at that moment. Permeabilization creates pores in the cell membrane, allowing antibodies to enter the cell.
-
Action: Remove the media and immediately add fixing solution. Incubate for 20 minutes at room temperature. Wash the wells with PBS, then add permeabilization buffer for 15 minutes.
Step 5: Blocking and Antibody Incubation
-
Causality: Blocking prevents non-specific binding of the antibodies to the plate or cellular components, reducing background signal.
-
Action: Wash the wells with PBS and add blocking buffer for 1.5 hours at room temperature.
-
Action: Remove the blocking buffer and add the primary antibody (or a mix of phospho-specific and total protein antibodies if using a two-color detection system) diluted in blocking buffer. Incubate overnight at 4°C.
-
Action: The next day, wash the wells extensively with PBS containing 0.1% Tween-20. Add the appropriate secondary antibody diluted in blocking buffer and incubate for 1 hour in the dark.
Step 6: Data Acquisition
-
Causality: The signal from the secondary antibody is proportional to the amount of the target protein (phosphorylated or total).
-
Action: Wash the wells extensively. For an In-Cell Western™, allow the plate to dry and then image using an infrared imaging system.[34] For an ELISA, add the HRP substrate and stop solution, then read the absorbance.[11]
Data Analysis and Interpretation
-
Normalization: The signal from the phospho-specific antibody should be normalized to the signal from the total protein antibody. This corrects for any well-to-well variations in cell number.
-
EC50 Determination: The normalized data is then used to calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that causes a 50% reduction in the phosphorylation signal in the cellular context. The calculation and curve fitting are performed similarly to the biochemical IC50 determination.
Part 3: Troubleshooting and Best Practices
Ensuring the generation of high-quality, reproducible data requires careful attention to detail and proactive troubleshooting.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Background Signal | - Compound interference with detection reagents (e.g., luciferase inhibition).[25][35] - Contaminated reagents.[26] - Non-specific antibody binding (cell-based). | - Run a counter-screen with the compound and detection reagent without the kinase reaction.[25] - Use fresh, high-purity ATP and other reagents.[14] - Optimize blocking buffer and wash steps. |
| No or Low Kinase Activity | - Inactive enzyme (improper storage, multiple freeze-thaws).[26] - Incorrect buffer composition (missing Mg²⁺, wrong pH).[26] - Degraded ATP or substrate.[26] | - Aliquot and store the enzyme at -80°C. Use a fresh aliquot for each experiment. - Double-check all buffer components and concentrations. - Prepare fresh ATP for each assay. |
| Poor IC50/EC50 Curve Fit (High R²) | - Inaccurate compound dilutions. - Compound precipitation at high concentrations. - Reaction not in the linear range.[26] | - Carefully check the serial dilution process. - Check the solubility of the compound in the final assay buffer. - Perform time-course and enzyme/substrate titration experiments to optimize reaction conditions. |
| Biochemical IC50 << Cellular EC50 | - Poor cell permeability of the compound. - High intracellular ATP concentration outcompeting the inhibitor.[30] - Compound is a substrate for cellular efflux pumps. | - This is a common and expected result. The discrepancy provides important information for medicinal chemistry optimization. - Consider performing assays at higher, more physiological ATP concentrations.[36] |
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the systematic evaluation of pyrazolopyrimidine-based kinase inhibitors. By starting with a precise determination of biochemical potency (IC50) and progressing to a physiologically relevant confirmation of cellular activity (EC50), researchers can confidently identify and characterize promising lead compounds. A thorough understanding of the assay principles, meticulous execution of the protocols, and careful data analysis are the cornerstones of a successful kinase inhibitor drug discovery program.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. promega.com [promega.com]
- 17. novabio.lt [novabio.lt]
- 18. benchchem.com [benchchem.com]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. revvity.com [revvity.com]
- 24. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. researchgate.net [researchgate.net]
- 32. reactionbiology.com [reactionbiology.com]
- 33. reactionbiology.com [reactionbiology.com]
- 34. azurebiosystems.com [azurebiosystems.com]
- 35. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: A Guide to Cell-Based Assays for Evaluating the Anticancer Activity of Pyrazolo[4,3-b]pyridin-5-amine Derivatives
Introduction: The Promise of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. As a purine bioisostere, its structure is adept at interacting with the ATP-binding pockets of a wide range of enzymes, particularly protein kinases. Dysregulation of kinase signaling is a hallmark of cancer, making kinase inhibitors a cornerstone of modern targeted therapy. Pyrazolo[4,3-b]pyridin-5-amine derivatives have emerged as a promising class of kinase inhibitors, with demonstrated activity against critical oncogenic targets like AKT, c-Met, and Cyclin-Dependent Kinases (CDKs).[1][2][3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of novel pyrazolo[4,3-b]pyridin-5-amine compounds. We present a tiered, logical workflow of cell-based assays, moving from initial broad screening for cytotoxic activity to in-depth mechanistic studies and target validation. Each protocol is designed to be a self-validating system, complete with the scientific rationale behind key experimental choices, ensuring robust and reproducible data.
The Scientific Rationale: Targeting Dysregulated Kinase Pathways
The fundamental premise for using pyrazolo[4,3-b]pyridin-5-amine compounds as anticancer agents is their ability to inhibit protein kinases. These enzymes control vast signaling networks that govern cell proliferation, survival, and differentiation. In cancer, these pathways are often constitutively active, driving uncontrolled cell growth. A primary goal of the assays described herein is to determine if a test compound can disrupt these oncogenic signals, leading to cancer cell death or growth arrest.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Modern Chemistry
An in-depth guide to the analytical characterization of pyrazolo[4,3-b]pyridine derivatives is presented in this comprehensive application note. Designed for researchers, scientists, and professionals in drug development, this document provides detailed protocols and expert insights into the essential analytical techniques required for the unambiguous identification, purity assessment, and structural elucidation of this important class of heterocyclic compounds.
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic structure have made it a cornerstone for the development of a wide range of biologically active agents, including kinase inhibitors for oncology, central nervous system agents, and anti-inflammatory drugs. The precise substitution pattern on the pyrazole and pyridine rings dictates the molecule's pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, rigorous and unambiguous analytical characterization is not merely a procedural step but a fundamental requirement for advancing research and ensuring the integrity of scientific findings.
This guide provides a systematic approach to the analytical workflow, detailing the application of key spectroscopic and chromatographic techniques. It is written from the perspective of a seasoned application scientist, emphasizing the rationale behind methodological choices to empower researchers to develop robust, self-validating analytical protocols.
The Analytical Workflow: A Multi-Technique Approach
The characterization of a novel pyrazolo[4,3-b]pyridine derivative is a multi-step process. No single technique can provide all the necessary information. Instead, a combination of orthogonal methods is employed to build a comprehensive analytical profile of the compound. The following diagram illustrates a typical workflow.
Caption: A typical analytical workflow for the characterization of novel pyrazolo[4,3-b]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise chemical structure of pyrazolo[4,3-b]pyridine derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous assignment of the substitution pattern.
Expert Insights:
-
Solvent Choice: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic compounds. However, for more polar pyrazolo[4,3-b]pyridines, or those with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The acidic protons (e.g., N-H of the pyrazole ring) are more readily observed in DMSO-d₆.
-
2D NMR: For complex substitution patterns or in cases of signal overlap in 1D spectra, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, crucial for assigning adjacent protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for piecing together the entire molecular framework and confirming the connectivity between substituents and the core structure.
-
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazolo[4,3-b]pyridine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
For enhanced spectral resolution, filter the solution through a small plug of glass wool into a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration.
-
Number of Scans: 8-16 scans, adjust for sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
-
Data Interpretation:
-
The aromatic region (typically 7.0-9.0 ppm in ¹H NMR) will show characteristic signals for the protons on the pyridine and pyrazole rings.
-
The N-H proton of the pyrazole ring often appears as a broad singlet at a downfield chemical shift (>10 ppm), especially in DMSO-d₆.
-
Use the coupling constants (J-values) to determine the substitution pattern on the pyridine ring.
-
| Typical Chemical Shift Ranges for the Pyrazolo[4,3-b]pyridine Core | |
| Atom | ¹H Chemical Shift (ppm) |
| Pyrazole N-H | 12.0 - 14.0 (broad) |
| Pyridine H-5 | 8.0 - 8.5 |
| Pyridine H-7 | 8.5 - 9.0 |
| Pyrazole H-3 | 7.5 - 8.2 |
Note: These are approximate ranges and can vary significantly based on the electronic effects of substituents.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized pyrazolo[4,a]pyridine. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Expert Insights:
-
Ionization Technique: Electrospray ionization (ESI) is the most common and effective technique for this class of compounds, as the pyridine and pyrazole nitrogen atoms are readily protonated to form a positive ion ([M+H]⁺).
-
Tandem MS (MS/MS): To gain further structural information, tandem mass spectrometry can be performed. The [M+H]⁺ ion is isolated and fragmented, and the resulting fragmentation pattern can provide clues about the nature and position of substituents.
Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.
-
The solvent should be compatible with the HPLC system if performing LC-MS.
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.
-
-
Instrumental Parameters (ESI-QTOF or ESI-Orbitrap):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 100 - 1000 m/z).
-
-
Data Interpretation:
-
Look for the base peak corresponding to the [M+H]⁺ ion.
-
In HRMS, compare the measured accurate mass with the theoretical mass calculated for the expected elemental formula. The mass error should be less than 5 ppm.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Isomer Separation
HPLC is the gold standard for determining the purity of a synthesized compound. It is also crucial for separating isomers, which are often formed during the synthesis of substituted pyrazolo[4,3-b]pyridines.
Expert Insights:
-
Column Choice: A reversed-phase C18 column is the workhorse for this application. The nonpolar stationary phase effectively retains the moderately polar pyrazolo[4,3-b]pyridine core.
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used. Adding a modifier like formic acid or trifluoroacetic acid (TFA) (0.1%) to the mobile phase can improve peak shape by ensuring the basic nitrogen atoms are consistently protonated.
-
Detector: A diode-array detector (DAD) or photodiode array (PDA) detector is highly recommended. It not only quantifies the analyte but also provides UV-Vis spectra for each peak, which can help in peak identification and purity assessment.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumental Parameters:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size (for UPLC) or 4.6 mm x 150 mm, 5 µm particle size (for HPLC).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min (for UPLC) or 1.0 mL/min (for HPLC).
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: DAD at a wavelength where the analyte has maximum absorbance (determined from a UV-Vis spectrum, often around 254 nm).
-
-
Data Interpretation:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
For regulatory filings, a purity level of >95% is typically required.
-
X-ray Crystallography: Unambiguous Structural Determination
For novel pyrazolo[4,3-b]pyridines, particularly those with stereocenters or complex substitution patterns, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure.
Protocol: Growing Diffraction-Quality Crystals
-
Purification: The compound must be of very high purity (>98%).
-
Solvent Selection: Screen a variety of solvents and solvent systems to find one in which the compound has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a loose-fitting cap or a cap pierced with a needle. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.
-
Once suitable crystals are obtained, they can be analyzed by an X-ray diffractometer to determine the crystal structure.
Conclusion
The analytical characterization of pyrazolo[4,3-b]pyridine derivatives is a critical process that relies on the synergistic use of multiple analytical techniques. From the initial confirmation of molecular weight by mass spectrometry and detailed structural elucidation by NMR, to the rigorous assessment of purity by HPLC and the definitive determination of three-dimensional structure by X-ray crystallography, each method provides a vital piece of the puzzle. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to develop and execute robust analytical strategies, ensuring the quality and integrity of their scientific work.
Application Notes & Protocols for the Large-Scale Synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-amine
Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that constitutes the backbone of numerous compounds with significant therapeutic potential. Its unique arrangement of nitrogen atoms allows for a specific array of hydrogen bond donors and acceptors, making it an ideal framework for targeting the ATP-binding sites of various protein kinases. Consequently, derivatives of this scaffold are actively investigated as inhibitors for targets such as interleukin-2 inducible T-cell kinase, corticotropin-releasing factor receptor type-1 (CRF1), and the oncoprotein c-Met, showing promise in oncology and inflammatory diseases.[1]
The synthesis of 5-amino-substituted pyrazolo[4,3-b]pyridines, in particular, provides a crucial chemical handle for further derivatization, enabling the construction of extensive compound libraries for drug discovery campaigns. However, transitioning from lab-scale discovery synthesis to a robust, scalable, and economically viable large-scale process presents significant challenges. These challenges include ensuring regiochemical control, developing high-yielding steps, and implementing purification strategies that avoid costly and time-consuming chromatography.
This document provides a comprehensive, field-proven guide for the multi-gram to kilogram scale synthesis of 1H-pyrazolo[4,3-b]pyridin-5-amine . The presented protocol is designed for trustworthiness and scalability, emphasizing operational simplicity, the use of readily available starting materials, and detailed causal explanations for key experimental choices.
Retrosynthetic Analysis and Strategy
The most efficient and scalable approach to complex heterocyclic systems often involves the annulation of one ring onto a pre-existing, functionalized core. For the synthesis of this compound, a retrosynthetic analysis points towards a robust strategy where the pyrazole ring is constructed upon a functionalized pyridine precursor.
This strategy offers several advantages for large-scale production:
-
Convergent Approach: It allows for the late-stage introduction of complexity.
-
Readily Available Starting Materials: The synthesis begins with the common and inexpensive commodity chemical, 2-chloro-5-nitropyridine.
-
Control of Isomers: Building the pyrazole onto the pyridine at positions 3 and 4 ensures the exclusive formation of the desired [4,3-b] isomer, avoiding the common challenge of separating it from the [3,4-b] isomer.
The forward synthesis is designed as a three-step process, focusing on high-yield transformations and purification by crystallization.
Overall Synthetic Workflow
The diagram below outlines the complete three-step synthesis from 2-chloro-5-nitropyridine to the target compound.
Caption: Three-step synthesis of this compound.
Detailed Experimental Protocols and Scientific Rationale
Step 1: Synthesis of 2-Hydrazinyl-5-nitropyridine (2)
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The highly electron-deficient pyridine ring, activated by the nitro group, readily undergoes substitution of the chloride at the 2-position by hydrazine.
Reaction Scheme: (Self-generated image for illustrative purposes)
Protocol:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge ethanol (10 L) and 2-chloro-5-nitropyridine (1) (1.00 kg, 6.31 mol).
-
Stir the mixture at room temperature (20-25°C) to form a slurry.
-
Slowly add hydrazine hydrate (80% solution in water, 0.47 L, 9.46 mol, 1.5 equiv) to the slurry over 30 minutes. The addition is exothermic, and the internal temperature should be maintained below 40°C using the reactor jacket.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete. (TLC System: 50% Ethyl Acetate/Hexanes; HPLC: C18 column, water/acetonitrile gradient).
-
Once the reaction is complete, cool the mixture to 0-5°C over 2 hours. A yellow precipitate will form.
-
Hold the slurry at 0-5°C for at least 1 hour to ensure complete crystallization.
-
Filter the solid product using a Nutsche filter. Wash the filter cake with cold ethanol (2 x 1 L) and then with deionized water (2 x 2 L) to remove any residual salts.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Scientific Rationale:
-
Solvent: Ethanol is an excellent choice as it is a relatively inexpensive, non-toxic solvent in which the starting material has moderate solubility, while the product has low solubility upon cooling, facilitating isolation by crystallization.[2]
-
Stoichiometry: A 1.5 molar excess of hydrazine hydrate is used to ensure complete conversion of the starting material and to drive the reaction to completion.
-
Work-up: The precipitation and filtration work-up is highly scalable and avoids the need for solvent-intensive extractions. Washing with water is crucial to remove any hydrazine hydrochloride salts that may have formed.
| Parameter | Value |
| Typical Yield | 90-95% |
| Purity (HPLC) | >98% |
| Appearance | Bright yellow crystalline solid |
Step 2: Synthesis of 5-Nitro-1H-pyrazolo[4,3-b]pyridine (3)
This key step involves the annulation of the pyrazole ring. The reaction proceeds via condensation of the hydrazinyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the C3 position of the pyridine ring, followed by elimination of dimethylamine.
Reaction Scheme: (Self-generated image for illustrative purposes)
Protocol:
-
To a 20 L jacketed reactor, charge 2-hydrazinyl-5-nitropyridine (2) (0.95 kg, 6.16 mol) and glacial acetic acid (9.5 L).
-
Stir the mixture to form a solution. A slight exotherm may be observed.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.97 L, 7.40 mol, 1.2 equiv) dropwise over 1 hour, maintaining the internal temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to 115-120°C and maintain for 6-8 hours.
-
IPC: Monitor the reaction by HPLC for the disappearance of the intermediate and formation of the product.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separate vessel containing 40 L of ice-water with vigorous stirring. A solid will precipitate.
-
Stir the slurry for 1 hour, then adjust the pH to 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Filter the solid, wash the cake thoroughly with deionized water (3 x 5 L) until the filtrate is neutral, and then pull dry on the filter.
-
Dry the product in a vacuum oven at 60°C.
Mechanism of Pyrazole Annulation:
Caption: Mechanism of acid-catalyzed pyrazole ring formation.
Scientific Rationale:
-
Reagents: DMF-DMA serves as a "C1" synthon, providing the single carbon atom required to complete the pyrazole ring. It is highly reactive and the reaction proceeds cleanly.
-
Solvent & Catalyst: Acetic acid serves as both the solvent and the acid catalyst for the crucial cyclization step. Its high boiling point is ideal for this thermal cyclization.
-
Work-up: The precipitation ("crash out") of the product by quenching into water is a classic and effective method for large-scale isolation of solid products, avoiding extractions. Neutralization is important to remove residual acetic acid.
| Parameter | Value |
| Typical Yield | 80-85% |
| Purity (HPLC) | >97% |
| Appearance | Pale yellow to light brown solid |
Step 3: Synthesis of this compound (4)
The final step is a straightforward reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the method of choice for large-scale operations due to its high efficiency, clean conversion, and simple work-up.
Reaction Scheme: (Self-generated image for illustrative purposes)
Protocol:
-
To a high-pressure hydrogenator (e.g., a Parr reactor), carefully charge methanol (10 L) and 5-nitro-1H-pyrazolo[4,3-b]pyridine (3) (0.80 kg, 4.87 mol).
-
Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (Pd/C, 50% wet) (40 g, 0.5 wt%).
-
Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen.
-
Pressurize the reactor to 50 psi (approx. 3.5 bar) with hydrogen.
-
Stir the mixture vigorously at 30-35°C. The reaction is exothermic; use cooling to maintain the temperature. Hydrogen uptake should be monitored.
-
The reaction is typically complete within 4-6 hours.
-
IPC: Monitor by HPLC to confirm the complete consumption of the starting material.
-
Once complete, purge the reactor three times with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric and must be handled wet and not allowed to dry in the air. Quench the filter cake with water immediately after filtration.
-
Rinse the reactor and the filter cake with additional methanol (2 x 1 L).
-
Concentrate the combined filtrate under reduced pressure to a volume of approximately 2 L.
-
Cool the concentrated solution to 0-5°C and stir for 2 hours to induce crystallization.
-
Filter the product, wash the cake with a small amount of cold methanol, and dry in a vacuum oven at 50°C.
Scientific Rationale:
-
Catalyst: 10% Pd/C is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. A low loading (0.5 wt%) is sufficient, making the process cost-effective.
-
Safety: The use of a wet catalyst and proper inerting procedures are critical safety measures to prevent the risk of fire from the pyrophoric palladium catalyst.
-
Purification: The final product is often of high purity directly after hydrogenation and crystallization, a significant advantage for large-scale synthesis.
| Parameter | Value |
| Typical Yield | 95-99% |
| Purity (HPLC) | >99% |
| Appearance | Off-white to light tan solid |
References
Application Notes and Protocols for Assessing Pyrazolopyridine Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Target Engagement in Pyrazolopyridine Drug Discovery
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in treating a range of diseases, particularly cancer.[1] As bioisosteres of purines, pyrazolopyridines effectively compete for the ATP-binding pocket of kinases, making them potent modulators of cellular signaling pathways.[1][2] However, the successful development of a pyrazolopyridine-based therapeutic hinges on a critical parameter: target engagement. Verifying that a compound reaches and binds to its intended intracellular target in a physiological context is paramount for establishing a clear mechanism of action and translating in vitro potency to in vivo efficacy.
This comprehensive guide provides a detailed overview of robust methodologies for assessing the target engagement of pyrazolopyridine compounds. We will delve into the mechanistic underpinnings of each technique, provide field-proven, step-by-step protocols, and discuss their applications with a focus on kinase inhibitors. This document is designed to empower researchers to select and implement the most appropriate target engagement strategies for their pyrazolopyridine drug discovery programs.
I. Cellular Thermal Shift Assay (CETSA®): Direct Evidence of Target Binding in Intact Cells
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for confirming drug-target interactions within the complex milieu of a living cell.[3] The principle is elegantly simple: the binding of a ligand, such as a pyrazolopyridine inhibitor, to its protein target confers thermal stability.[3] This increased stability means the protein is less likely to denature and aggregate upon heating. By measuring the amount of soluble target protein remaining after a heat challenge, we can directly infer target engagement.[4]
Causality Behind Experimental Choices in CETSA
The beauty of CETSA lies in its label-free nature, obviating the need for compound or protein modification, which can sometimes interfere with the natural binding interaction.[5] The choice of temperature for the isothermal dose-response fingerprint (ITDRF) is critical; it should be a temperature at which a significant portion of the unbound target protein denatures, thus providing a suitable window to observe stabilization by the ligand.
Experimental Workflow: A Visual Guide
Caption: CETSA experimental workflow from cell treatment to data analysis.
Detailed Protocol: CETSA for a Pyrazolopyridine Kinase Inhibitor
This protocol provides a general framework for performing a CETSA experiment to assess the engagement of a pyrazolopyridine inhibitor with its target kinase in cultured cells.
Materials:
-
Cultured cells expressing the target kinase
-
Pyrazolopyridine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the pyrazolopyridine inhibitor or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS to a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot cell suspensions into PCR tubes or a 96-well PCR plate.
-
For a melt curve, heat the aliquots at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
For an isothermal dose-response fingerprint (ITDRF), heat all samples at a single, pre-determined temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Detection and Analysis:
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities.
-
For a melt curve, plot the normalized band intensity against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
For an ITDRF, plot the normalized band intensity against the inhibitor concentration to determine the EC50 of target engagement.
-
Troubleshooting:
-
High background: Ensure complete removal of the aggregated protein pellet. Optimize antibody concentrations and washing steps during Western blotting.
-
No thermal shift observed: The inhibitor may not be cell-permeable or may be rapidly metabolized. The chosen temperature range for the melt curve may not be appropriate for the target protein.
-
High variability: Ensure consistent cell numbers, treatment times, and heating/cooling steps.
II. NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity in Real-Time
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that quantifies compound binding to a specific protein target in living cells.[6] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (typically <10 nm).[7]
In the NanoBRET™ TE assay, the target protein is fused to the bright NanoLuc® luciferase (the donor).[6] A fluorescently labeled tracer compound that binds to the target protein acts as the acceptor.[6] When the tracer is bound to the NanoLuc®-fused target, a BRET signal is generated. A test compound, such as a pyrazolopyridine inhibitor, that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[8] This allows for the determination of the compound's intracellular affinity (IC50).[8]
Causality Behind Experimental Choices in NanoBRET™
The key to a successful NanoBRET™ TE assay is the careful selection and optimization of the tracer concentration. The tracer should have a suitable affinity for the target to provide a good assay window, but not so high that it is difficult to displace by the test compound. The orientation of the NanoLuc® tag (N- or C-terminal) can also impact the BRET signal and should be optimized for each new target.[9]
Experimental Workflow: A Visual Guide
Caption: NanoBRET™ Target Engagement assay workflow.
Detailed Protocol: NanoBRET™ TE for a Pyrazolopyridine Kinase Inhibitor
This protocol outlines the steps for a NanoBRET™ TE assay to determine the intracellular affinity of a pyrazolopyridine inhibitor for its target kinase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ TE Tracer specific for the kinase family
-
Pyrazolopyridine inhibitor stock solution
-
Nano-Glo® Live Cell Reagent
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection and Plating:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™.
-
Plate the cells in a white assay plate at an optimized density (e.g., 2 x 10^4 cells/well for a 96-well plate).
-
-
Tracer and Compound Addition:
-
Prepare a working solution of the NanoBRET™ tracer in Opti-MEM™ at a pre-optimized concentration (typically around the EC50 of the tracer).
-
Prepare serial dilutions of the pyrazolopyridine inhibitor in Opti-MEM™ containing the tracer.
-
Add the inhibitor/tracer solutions to the cells. Include control wells with tracer only (no inhibitor) and cells only (no tracer, no inhibitor).
-
-
Incubation and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to all wells.
-
Read the plate on a luminometer, measuring the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Correct the BRET ratios by subtracting the background BRET ratio from the "no tracer" control wells.
-
Plot the corrected BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Optimization and Controls:
-
Tracer Titration: Determine the optimal tracer concentration by performing a dose-response curve of the tracer to find its EC50.
-
Tag Orientation: Test both N- and C-terminal fusions of NanoLuc® to the target protein to identify the orientation that provides the best BRET signal and assay window.[9]
-
Cell Density: Optimize the number of cells per well to ensure a robust luminescent signal without being in the non-linear range of the assay.[10]
III. Photoaffinity Labeling (PAL): Covalently Capturing Target Proteins
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex proteome.[11] This method involves a chemically modified version of the pyrazolopyridine compound, a "photoaffinity probe," which has two key additions: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[11]
Upon binding to its target protein, the probe is irradiated with UV light, which activates the photoreactive group, leading to the formation of a highly reactive species that covalently crosslinks the probe to the protein.[11] The reporter tag is then used to enrich the covalently labeled proteins for subsequent identification by mass spectrometry.
Causality Behind Experimental Choices in PAL
The design of the photoaffinity probe is paramount. The photoreactive group and the reporter tag should be incorporated at positions on the pyrazolopyridine scaffold that do not significantly disrupt its binding to the target protein.[12] The choice of the photoreactive group is also important; diazirines are often preferred due to their small size and the generation of highly reactive carbenes upon photolysis. Competition experiments, where the cells are co-incubated with the probe and an excess of the unmodified pyrazolopyridine, are crucial to distinguish specific targets from non-specifically labeled proteins.[13]
Experimental Workflow: A Visual Guide
Caption: Photoaffinity labeling workflow for target identification.
Detailed Protocol: Photoaffinity Labeling with a Pyrazolopyridine Probe
This protocol describes a general procedure for identifying the targets of a pyrazolopyridine inhibitor using a photoaffinity probe.
Materials:
-
Pyrazolopyridine photoaffinity probe (with a photoreactive group and a reporter tag)
-
Unmodified pyrazolopyridine inhibitor (for competition)
-
Cultured cells or cell lysate
-
UV crosslinking apparatus (e.g., 365 nm UV lamp)
-
Lysis buffer
-
Click chemistry reagents (if using an alkyne tag)
-
Streptavidin-conjugated beads (if using a biotin tag)
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels and staining reagents
-
Mass spectrometry facility
Procedure:
-
Probe Incubation:
-
Treat live cells or cell lysate with the pyrazolopyridine photoaffinity probe at a suitable concentration.
-
For competition experiments, pre-incubate a separate sample with an excess (e.g., 100-fold) of the unmodified pyrazolopyridine inhibitor before adding the probe.
-
Incubate for a sufficient time to allow the probe to bind to its target(s).
-
-
UV Crosslinking:
-
Irradiate the samples with UV light (e.g., 365 nm) on ice for a predetermined time (e.g., 15-30 minutes) to activate the photoreactive group.
-
-
Target Enrichment:
-
If using live cells, lyse the cells.
-
If the probe has an alkyne tag, perform a click chemistry reaction to attach a biotin tag.
-
Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Target Elution and Identification:
-
Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise the protein bands that are present in the probe-treated sample but absent or significantly reduced in the competition sample.
-
Submit the excised bands for protein identification by mass spectrometry (LC-MS/MS).
-
Probe Design Considerations:
-
The placement of the photoreactive group and the reporter tag should be guided by structure-activity relationship (SAR) data and, if available, crystal structures of the pyrazolopyridine bound to a known target.[12]
-
The linker connecting the pyrazolopyridine scaffold to the tag should be of an appropriate length to avoid steric hindrance.
IV. Activity-Based Protein Profiling (ABPP): Probing the Functional State of Targets
Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy that utilizes covalent chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[5] Unlike PAL, which identifies binding partners, ABPP focuses on the catalytic activity of enzymes.
For kinase targets of pyrazolopyridines, a competitive ABPP approach is often employed. In this setup, a broad-spectrum, activity-based probe that covalently modifies a conserved residue in the ATP-binding site of many kinases is used.[14] By pre-treating the proteome with a pyrazolopyridine inhibitor, the engagement of the inhibitor with its target kinases will block the subsequent labeling by the activity-based probe.[14] The reduction in probe labeling for specific kinases, as quantified by mass spectrometry, directly reflects the target engagement profile of the inhibitor.
Causality Behind Experimental Choices in ABPP
The success of a competitive ABPP experiment relies on the use of a well-characterized activity-based probe that labels a large number of kinases. The concentration of the pyrazolopyridine inhibitor should be carefully chosen to allow for the determination of an accurate IC50 for target engagement. The use of advanced quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), is essential for accurately quantifying the changes in probe labeling across different inhibitor concentrations.
Experimental Workflow: A Visual Guide
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.
Detailed Protocol: Competitive ABPP for a Pyrazolopyridine Kinase Inhibitor
This protocol provides a general workflow for competitive ABPP to profile the kinase targets of a pyrazolopyridine inhibitor.
Materials:
-
Cell lysate or intact cells
-
Pyrazolopyridine inhibitor
-
Broad-spectrum kinase activity-based probe (e.g., acyl-ATP probe) with a reporter tag
-
Click chemistry reagents (if applicable)
-
Streptavidin beads
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Inhibitor and Probe Treatment:
-
Pre-incubate cell lysates with a range of concentrations of the pyrazolopyridine inhibitor.
-
Add the activity-based kinase probe to the lysates and incubate to allow for covalent labeling of active kinases.
-
-
Enrichment of Labeled Proteins:
-
Perform a click chemistry reaction to attach a biotin tag to the probe-labeled proteins (if the probe has an alkyne or azide tag).
-
Enrich the biotinylated proteins using streptavidin beads.
-
-
Proteomic Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Perform on-bead proteolytic digestion (e.g., with trypsin) to release the probe-labeled peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the probe-labeled peptides and their corresponding kinases from the mass spectrometry data.
-
Quantify the abundance of each probe-labeled peptide in the samples treated with different concentrations of the inhibitor.
-
For each identified kinase target, plot the probe labeling intensity against the inhibitor concentration to determine the IC50 of target engagement.
-
V. Signaling Pathways Targeted by Pyrazolopyridine Kinase Inhibitors
Many pyrazolopyridine-based inhibitors target key kinases involved in cancer cell proliferation, survival, and migration. Understanding the signaling pathways in which these kinases operate is crucial for interpreting target engagement data and predicting the pharmacological effects of the inhibitors.
Src Family Kinase (SFK) Signaling
Src is a non-receptor tyrosine kinase that plays a central role in various signaling pathways that regulate cell growth, adhesion, and motility.[13] Aberrant Src activation is frequently observed in many cancers.[9] Pyrazolopyrimidine-based compounds have been developed as potent and selective Src inhibitors.[15]
Caption: Simplified Src signaling pathway.
JAK-STAT Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and hematopoiesis.[16] Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.[17] Pyrazolopyrimidine derivatives have been investigated as inhibitors of JAK kinases.[18][19]
Caption: Canonical JAK-STAT signaling pathway.
p38 MAPK Signaling
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a major stress-activated signaling cascade that regulates inflammation, apoptosis, and cell differentiation.[20] p38 MAPK inhibitors, including those with a pyrazole or pyrazolopyridine core, have been developed for the treatment of inflammatory diseases and cancer.[21][22]
Caption: The p38 MAPK signaling cascade.
VI. Data Summary and Comparison of Methodologies
| Methodology | Principle | Output | Advantages | Limitations | Pyrazolopyridine Application |
| CETSA® | Ligand-induced thermal stabilization | Melt curve shift (ΔTm), ITDRF (EC50) | Label-free, in-cell/in-vivo, direct binding evidence | Requires specific antibody, lower throughput | Validation of on-target activity of pyrazole-based inhibitors in cells.[7] |
| NanoBRET™ TE | Bioluminescence Resonance Energy Transfer (BRET) | Intracellular IC50 | Live-cell, real-time, high-throughput, quantitative | Requires protein engineering (NanoLuc® fusion) and specific tracer | Determining cellular potency of pyrazole-based CDK inhibitors.[20] |
| Photoaffinity Labeling | Covalent crosslinking of a photoreactive probe | Identification of direct binding partners | Unbiased target identification, in-cell/in-vivo | Requires probe synthesis, potential for non-specific labeling | Identification of novel kinase and off-targets for pyrazolopyridine scaffolds. |
| Competitive ABPP | Competition with a broad-spectrum activity-based probe | Target engagement profile (IC50s) across a protein family | Probes functional state of enzymes, proteome-wide selectivity | Indirect measurement of engagement, requires suitable probe | Profiling the kinome-wide selectivity of pyrazolopyridine inhibitors. |
VII. Conclusion and Future Perspectives
The methodologies detailed in this guide provide a robust toolkit for the comprehensive assessment of pyrazolopyridine target engagement. The selection of the most appropriate technique will depend on the specific research question, the stage of the drug discovery process, and the available resources. For initial validation of a known target, CETSA® offers a straightforward, label-free approach. For high-throughput screening and quantitative determination of intracellular affinity, NanoBRET™ TE is a powerful tool. When the target is unknown or a comprehensive off-target profile is desired, photoaffinity labeling and competitive ABPP provide unbiased, proteome-wide insights.
As the field of chemical biology continues to evolve, we can anticipate the development of even more sophisticated and sensitive methods for assessing target engagement. The integration of these techniques with other 'omics' technologies will undoubtedly provide a more holistic understanding of the mechanism of action of pyrazolopyridine-based drugs, ultimately accelerating their development into effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 17. Troubleshooting - Thermott [thermott.com]
- 18. Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: The Role of Pyrazolo[4,3-b]pyridines in Modern Cancer Research
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning application of pyrazolo[4,3-b]pyridine derivatives in oncology. This document provides an in-depth exploration of their mechanisms of action, practical experimental protocols for their evaluation, and the scientific rationale underpinning these methodologies.
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential as a core component of targeted anti-cancer therapeutics.[1] Its unique arrangement allows for critical interactions within the ATP-binding pockets of various protein kinases, leading to the potent and often selective inhibition of signaling pathways that are frequently dysregulated in cancer.[1] Several pyrazolopyridine-based compounds have already gained regulatory approval or are in late-stage clinical trials, underscoring the therapeutic promise of this chemical class.[1]
This guide will delve into the multifaceted applications of these compounds, with a focus on their role as kinase inhibitors, and provide detailed protocols for their characterization in a cancer research setting.
I. Mechanisms of Action: Targeting Key Oncogenic Pathways
Pyrazolo[4,3-b]pyridine derivatives primarily exert their anti-cancer effects by inhibiting protein kinases, which are pivotal regulators of cellular processes such as proliferation, survival, and differentiation. The dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
One of the key mechanisms of action for pyrazolo[4,3-b]pyridines is their ability to act as ATP-competitive inhibitors. The pyrazole and pyridine rings of the scaffold can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common feature exploited in the design of kinase inhibitors.
Several important kinases have been identified as targets for pyrazolo[4,3-b]pyridine derivatives, including:
-
Tropomyosin Receptor Kinases (TRKs): These are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that, when constitutively activated through genetic alterations like gene fusions, can drive the growth of various tumors.[2] Pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to be effective TRK inhibitors.[3][4] One such derivative, compound C03, exhibited an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[3]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer cells. Pyrazolo[3,4-b]pyridines have been investigated as CDK inhibitors, with some compounds showing potent and selective inhibition of CDK1 and CDK2.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can thus stifle tumor growth. Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit VEGFR-2 kinase activity.[6]
-
TANK-Binding Kinase 1 (TBK1): TBK1 is a noncanonical IKK family member implicated in innate immunity and oncogenesis.[7] A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors, with compound 15y showing an IC50 value of 0.2 nM.[7]
-
Monopolar Spindle Kinase 1 (Mps1): Mps1 is a key component of the mitotic checkpoint, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells. Pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent Mps1 inhibitors.
-
Topoisomerase IIα: This enzyme is crucial for managing DNA topology during replication and transcription. A pyrazolo[3,4-b]pyridine derivative, compound 8c, was found to be a potent inhibitor of Topoisomerase IIα, leading to DNA damage and apoptosis.[8]
The inhibition of these key kinases by pyrazolo[4,3-b]pyridine derivatives triggers a cascade of downstream cellular events, ultimately leading to anti-cancer activity. These effects include:
-
Induction of Apoptosis: By blocking pro-survival signaling pathways, these compounds can induce programmed cell death in cancer cells.
-
Cell Cycle Arrest: Inhibition of CDKs and other cell cycle regulators can halt the proliferation of cancer cells at specific phases of the cell cycle.
-
Inhibition of Angiogenesis: By targeting kinases like VEGFR-2, pyrazolo[4,3-b]pyridines can disrupt the tumor blood supply.
The following diagram illustrates a simplified signaling pathway targeted by pyrazolo[4,3-b]pyridine derivatives, focusing on the TRK signaling cascade.
Caption: Inhibition of TRK signaling by pyrazolo[4,3-b]pyridines.
II. Experimental Protocols for Evaluation
The following protocols provide a framework for the preclinical evaluation of pyrazolo[4,3-b]pyridine derivatives as potential anti-cancer agents.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[4,3-b]pyridine derivative against a target kinase.
-
Materials:
-
Recombinant Kinase (e.g., TRKA, CDK2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test pyrazolo[4,3-b]pyridine compounds in DMSO.
-
Add a small volume (e.g., 5 µL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[9]
-
Add the kinase enzyme solution to all assay wells and mix gently.[9]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[9]
-
Initiate the kinase reaction by adding a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[9]
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[9]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[9]
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Table 1: Illustrative Kinase Inhibition Data for a Hypothetical Pyrazolo[4,3-b]pyridine Derivative
| Kinase Target | IC50 (nM) |
| TRKA | 56 |
| CDK2 | 120 |
| VEGFR-2 | 85 |
| Mps1 | 45 |
| TBK1 | 30 |
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol: MTT Cell Viability Assay
-
Objective: To determine the IC50 of a pyrazolo[4,3-b]pyridine derivative on the viability of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
The following day, treat the cells with serial dilutions of the pyrazolo[4,3-b]pyridine compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle after treatment with a pyrazolo[4,3-b]pyridine derivative.
Protocol: Cell Cycle Analysis
-
Objective: To determine the effect of a pyrazolo[4,3-b]pyridine derivative on the cell cycle progression of cancer cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test Compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the pyrazolo[4,3-b]pyridine compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[6]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[10]
-
Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.[10]
-
Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]
-
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by a pyrazolo[4,3-b]pyridine derivative.
-
Materials:
-
Cancer cell lines
-
Test Compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the pyrazolo[4,3-b]pyridine compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
This technique is used to detect and quantify changes in the expression and phosphorylation status of key proteins in signaling pathways affected by the pyrazolo[4,3-b]pyridine compound.
Protocol: Western Blot Analysis
-
Objective: To investigate the molecular mechanism of action by assessing the effect of a pyrazolo[4,3-b]pyridine derivative on target protein phosphorylation and downstream signaling.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TRKA, anti-TRKA, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and add the chemiluminescent substrate.[9]
-
Capture the signal using an imaging system and analyze the band intensities.[9]
-
Caption: A typical experimental workflow for evaluating pyrazolo[4,3-b]pyridines.
These models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
Protocol: Human Tumor Xenograft Model
-
Objective: To assess the in vivo anti-tumor activity of a pyrazolo[4,3-b]pyridine derivative.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.[13][14]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the pyrazolo[4,3-b]pyridine compound and vehicle control to the respective groups according to a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Table 2: Representative In Vivo Efficacy Data
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| Compound X (10 mg/kg) | 625 | 50 |
| Compound X (25 mg/kg) | 375 | 70 |
III. Conclusion
The pyrazolo[4,3-b]pyridine scaffold represents a highly promising platform for the development of novel anti-cancer agents. Their ability to potently and selectively inhibit a range of oncogenic kinases provides a strong rationale for their continued investigation. The protocols outlined in these application notes offer a robust framework for the comprehensive preclinical evaluation of these compounds, from initial in vitro characterization to in vivo efficacy studies. As our understanding of the molecular drivers of cancer deepens, the targeted approach offered by pyrazolo[4,3-b]pyridine derivatives will undoubtedly play an increasingly important role in the future of cancer therapy.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. kumc.edu [kumc.edu]
- 4. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. static.igem.org [static.igem.org]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Framework for the In Vivo Evaluation of Pyrazolopyridine Derivatives in Preclinical Animal Models
Abstract
The pyrazolopyridine scaffold is a privileged structure in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including roles as kinase inhibitors, anxiolytics, and antiviral agents.[1][2][3] The transition from a promising in vitro profile to a viable clinical candidate is a critical journey that hinges on rigorous and well-designed in vivo animal studies. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical animal protocols for testing novel pyrazolopyridine derivatives. It emphasizes the causality behind experimental choices, adherence to ethical and regulatory standards, and the integration of pharmacokinetic (PK) and pharmacodynamic (PD) endpoints to ensure the generation of robust, reproducible, and translatable data.
Part 1: Foundational Strategy for In Vivo Evaluation
A successful in vivo study begins long before the first animal is dosed. The strategic planning phase is paramount and must be guided by a clear therapeutic hypothesis. The molecular target and intended clinical application of the pyrazolopyridine derivative will dictate every subsequent decision, from the choice of animal model to the specific efficacy endpoints measured.
The Principle of Target-Driven Model Selection
The selection of an appropriate animal model is the most critical decision in preclinical efficacy testing. A model is not chosen for convenience but for its ability to recapitulate key aspects of the human disease pathology relevant to the drug's mechanism of action. For pyrazolopyridine derivatives, which have diverse targets, this selection process is highly specific.[4][5]
Scientist's Note (Expertise): The rationale is to create a biological system where the therapeutic hypothesis can be tested. If a pyrazolopyridine derivative is designed to inhibit c-Met kinase for the treatment of hepatocellular carcinoma[1], a study in healthy wild-type mice would be meaningless for efficacy. The appropriate choice would be an immunodeficient mouse subcutaneously implanted with a human hepatocellular carcinoma cell line that overexpresses c-Met (a xenograft model).[6][7] Conversely, if a derivative is intended as an anxiolytic, a behavioral model like the Elevated Plus Maze (EPM) in a standard rodent strain is the correct choice.[8][9]
The following decision-making framework illustrates this logic:
Caption: Logic diagram for selecting an appropriate animal model.
Ethical Framework and Regulatory Adherence
All research involving vertebrate animals must be conducted with the highest ethical standards.
-
Institutional Animal Care and Use Committee (IACUC): Before any experiment can begin, a detailed protocol must be submitted to and approved by the institution's IACUC.[10][11][12] This committee, mandated by federal law in the United States, ensures that the proposed work is scientifically justified, minimizes pain and distress, and considers alternatives to animal use.[13]
-
The 3Rs (Replacement, Reduction, Refinement): These are the guiding principles of ethical animal research. Researchers must demonstrate they have considered replacing animal models with non-animal alternatives, are using the minimum number of animals necessary to obtain statistically significant results (Reduction), and have refined procedures to minimize suffering and improve animal welfare.
-
ARRIVE Guidelines: The Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines are a checklist of recommendations to ensure that animal research is reported transparently and comprehensively.[14][15][16] Adherence to these guidelines is crucial for the reproducibility and validation of findings and is encouraged by the NIH and numerous scientific journals.[14][17][18]
Compound Formulation and Vehicle Selection
The formulation of the pyrazolopyridine derivative is a critical, yet often overlooked, aspect of study design. The goal is to create a stable, homogenous formulation that allows for accurate dosing and optimal bioavailability.
| Vehicle Component | Rationale & Considerations |
| Solubilizing Agent | Many novel compounds have poor aqueous solubility. Common agents include DMSO, PEG400, and Tween 80. Causality: The chosen vehicle must not have biological effects of its own. A "vehicle-only" control group is mandatory to differentiate the effects of the compound from those of the vehicle. |
| Buffering Agent | Phosphate-buffered saline (PBS) or citrate buffers are used to maintain a physiological pH. Causality: An improper pH can cause injection site irritation, pain, and may lead to compound precipitation. |
| Route of Administration | The route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV), subcutaneous (SC)) should align with the intended clinical route and the compound's properties. Causality: The route dramatically affects the pharmacokinetic profile (absorption rate, Cmax, bioavailability). |
Part 2: Core Experimental Protocols
The following protocols represent a logical progression for evaluating a novel pyrazolopyridine derivative in vivo. This workflow ensures that safety, exposure, and efficacy are assessed systematically.
Caption: A typical workflow for preclinical in vivo compound evaluation.
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the pyrazolopyridine derivative that can be administered without causing unacceptable toxicity.[19][20] This is a critical first step to establish a safe dose range for subsequent efficacy studies.[21]
Rationale (Trustworthiness): The MTD is not necessarily the most effective dose. For targeted therapies like many kinase inhibitors, doses below the MTD may have similar efficacy with fewer toxicities.[22] However, the MTD study is essential for defining the upper boundary of the therapeutic window and understanding the compound's on-target and off-target toxicities.
Methodology:
-
Animal Selection: Use a small cohort of healthy animals (e.g., C57BL/6 mice), typically 3-5 per group.
-
Dose Escalation:
-
Start with a single low dose in the first group.
-
Observe animals for a set period (e.g., 72 hours) for clinical signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur, abnormal posture).
-
If no significant toxicity is observed, escalate the dose in a new cohort of animals (e.g., by a factor of 1.5-2x).
-
Continue this dose escalation until signs of dose-limiting toxicity are observed.
-
-
Endpoint: The MTD is defined as the highest dose at which no mortality or unacceptable morbidity is observed.
-
Data Collection: Record body weights daily, perform regular clinical observations, and collect terminal blood samples for clinical chemistry and tissues for histopathology to identify target organs of toxicity.
| Sample MTD Study Design | ||||
| Group | N | Compound Dose (mg/kg) | Dosing Schedule | Observation Period |
| 1 | 3 | Vehicle | Single Dose, Day 1 | 14 Days |
| 2 | 3 | 10 | Single Dose, Day 1 | 14 Days |
| 3 | 3 | 30 | Single Dose, Day 1 | 14 Days |
| 4 | 3 | 100 | Single Dose, Day 1 | 14 Days |
| 5 | 3 | 300 | Single Dose, Day 1 | 14 Days |
Protocol: Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the pyrazolopyridine derivative. In essence, to understand what the body does to the drug.[23][24]
Rationale (Expertise): Efficacy data is meaningless without corresponding exposure data. A lack of tumor growth inhibition in a xenograft study could be due to the compound being ineffective, or it could be because the compound was so rapidly metabolized and cleared that it never reached the tumor at a sufficient concentration. PK/PD modeling is essential for correlating exposure with effect.[25][26]
Methodology:
-
Animal Selection: Use a sufficient number of animals (e.g., cannulated rats or mice) to allow for serial blood sampling.
-
Dosing: Administer a single dose of the compound at one or more dose levels selected from the MTD study.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Bioanalysis: Process blood to plasma and analyze the concentration of the parent compound (and potentially key metabolites) using a validated analytical method like LC-MS/MS.
-
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters.
| Key Pharmacokinetic Parameters | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is reached. |
| AUC | Area Under the Curve; a measure of total drug exposure over time. |
| t½ | Half-life; the time required for the plasma concentration to decrease by half. |
| Bioavailability (%F) | The fraction of an administered dose that reaches systemic circulation. |
Protocols: Pharmacodynamic (PD) / Efficacy Studies
Objective: To determine if the pyrazolopyridine derivative elicits the desired biological effect in a disease-relevant animal model. This section describes two example protocols based on common therapeutic targets for this scaffold.
Hypothesis: A pyrazolopyridine derivative designed as a c-Met inhibitor will suppress tumor growth in a human cancer xenograft model.
Rationale: The xenograft model, while imperfect, is a standard and reproducible method for assessing the initial in vivo efficacy of anti-cancer compounds against human tumors.[7] The use of immunodeficient mice is critical to prevent rejection of the human tumor cells.[7]
Caption: Hypothetical signaling pathway showing c-Met inhibition.
Methodology:
-
Cell Culture & Implantation:
-
Culture a relevant human cancer cell line (e.g., one with known c-Met amplification) under sterile conditions.[7]
-
Harvest cells and prepare a single-cell suspension in a suitable medium (e.g., PBS or Matrigel). The use of a basement membrane extract can improve tumor take and growth.
-
Inject cells (e.g., 1-10 million cells in 100-200 µL) subcutaneously into the flank of immunodeficient mice (e.g., Nude, SCID).[6]
-
-
Tumor Growth & Randomization:
-
Monitor animals for tumor growth.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment groups (Vehicle, Compound, Positive Control).
-
-
Treatment:
-
Administer the pyrazolopyridine derivative and controls according to a predetermined schedule (e.g., once daily, oral gavage) at doses determined from the MTD and PK studies.
-
-
Efficacy Monitoring:
-
Endpoint Analysis:
-
At the end of the study (e.g., when vehicle tumors reach a maximum size or after a set duration), euthanize animals.
-
Excise tumors, weigh them, and collect tissues for downstream analysis (e.g., histology, Western blot for target engagement).
-
Hypothesis: A pyrazolopyridine derivative with activity at GABA-A receptors will increase the time spent in the open arms of the EPM, indicating anxiolytic-like effects.
Rationale: The EPM is a widely used and validated assay for assessing anxiety-like behaviors in rodents.[8][27] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[9][27][28] Anxiolytic compounds typically reduce the aversion to the open arms.
Methodology:
-
Apparatus: Use a plus-shaped maze elevated from the floor (typically ~50 cm), with two open arms and two enclosed by walls.[27][28]
-
Animal Handling & Habituation:
-
Dosing:
-
Administer the pyrazolopyridine derivative (or vehicle/positive control like diazepam) at a specific time before the test (e.g., 30-60 minutes, depending on the route of administration and Tmax from PK data).
-
-
Test Procedure:
-
Data Analysis:
-
The primary endpoints are the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters relative to the vehicle control group is indicative of anxiolytic activity.
-
Total distance traveled or total arm entries can be used as a measure of general locomotor activity to rule out confounding sedative or stimulant effects.
-
Part 3: Conclusion and Future Directions
The protocols outlined in this document provide a foundational, yet comprehensive, approach to the preclinical in vivo evaluation of pyrazolopyridine derivatives. By systematically determining the MTD, characterizing the PK profile, and then assessing efficacy in a target-relevant disease model, researchers can build a robust data package. This integrated approach, grounded in ethical conduct and scientific rigor, is essential for identifying promising candidates and making informed decisions for their advancement toward clinical development.
References
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. benchchem.com [benchchem.com]
- 8. Elevated plus maze protocol [protocols.io]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Regulatory Requirements Regarding Use of Laboratory Animals - Exotic and Laboratory Animals - Merck Veterinary Manual [merckvetmanual.com]
- 13. oria.gatech.edu [oria.gatech.edu]
- 14. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 15. Home | ARRIVE Guidelines [arriveguidelines.org]
- 16. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 17. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 18. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 20. pharmoutsourcing.com [pharmoutsourcing.com]
- 21. fda.gov [fda.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. benchchem.com [benchchem.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Note: Structural Elucidation of Pyrazolo[4,3-b]pyridines using NMR and Mass Spectrometry
Foreword: The Pyrazolo[4,3-b]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal framework for designing potent and selective therapeutic agents. Compounds incorporating this moiety have demonstrated a wide array of biological activities, including roles as kinase inhibitors (e.g., for Tropomyosin receptor kinases (TRKs) and c-Met), CRF1 antagonists, and potential HIV-1 non-nucleoside reverse transcriptase inhibitors.[1][2] Given its therapeutic potential, the unambiguous structural characterization of novel pyrazolo[4,3-b]pyridine derivatives is a critical step in the drug discovery pipeline.
This guide provides an in-depth technical overview and validated protocols for the comprehensive analysis of pyrazolo[4,3-b]pyridines using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices and demonstrating how these powerful analytical techniques are synergistically applied for complete structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For complex heterocyclic systems like pyrazolo[4,3-b]pyridines, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unequivocal assignment.
Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on the quality of the sample. This protocol ensures optimal results.
Objective: To prepare a pure, homogeneous solution of the pyrazolo[4,3-b]pyridine derivative suitable for high-resolution NMR analysis.
Methodology:
-
Analyte Purity: Ensure the compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification is typically achieved via column chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte.
-
CDCl₃ (Deuterated Chloroform): A good first choice for many organic molecules.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for more polar compounds and those with exchangeable protons (e.g., NH), as it slows down the exchange rate, making these protons more readily observable.[1]
-
-
Sample Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication can aid dissolution if needed.
-
Standard: The residual solvent peak is often used as a primary reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Interpreting ¹H NMR Spectra: Proton Environments
The ¹H NMR spectrum provides the first critical look at the molecule's structure. The chemical shifts (δ) of the protons on the pyrazolo[4,3-b]pyridine core are highly dependent on their electronic environment and the nature of attached substituents.
-
Pyridine Ring Protons (H5, H7): These protons typically resonate in the aromatic region, often at high chemical shifts due to the electron-withdrawing nature of the pyridine nitrogen. For example, in some 6-nitro substituted derivatives, the H5 proton appears as a doublet around δ 9.6 ppm, while the H7 proton is also significantly downfield.[1]
-
Pyrazole Ring Proton (H3): The chemical shift of the H3 proton is influenced by substituents on the pyrazole nitrogen (N1) and at C3. Its position can vary but is a key indicator of the pyrazole ring's integrity.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazolo[4,3-b]pyridines in CDCl₃.[1]
| Proton Position | Representative Chemical Shift (ppm) | Multiplicity | Notes |
| H5 | 9.60 - 9.70 | d | Highly deshielded, especially with electron-withdrawing groups (EWGs) at the 6-position. J ≈ 2 Hz. |
| H7 | 8.40 - 8.90 | d | Also deshielded by the pyridine nitrogen. J ≈ 2 Hz. |
| Substituent-H | Variable | Variable | Dependent on the specific substituent (e.g., aryl protons, alkyl groups). |
| Ethyl Ester CH₂ | ~4.60 | q | Common functional group in synthetic intermediates. |
| Ethyl Ester CH₃ | ~1.50 | t | Correlates with the CH₂ quartet. |
Interpreting ¹³C NMR Spectra: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically proton-decoupled, showing a single peak for each unique carbon atom.
-
Quaternary Carbons (C3a, C7a): These carbons at the ring fusion are key structural markers. Their chemical shifts are sensitive to the electronic nature of the fused rings.
-
Pyridine Ring Carbons (C5, C6, C7): The C6 carbon, often bearing a substituent, and the carbons adjacent to the nitrogen (C5, C7a) have distinct chemical shifts. For instance, in 6-nitro derivatives, C6 can be found around 143 ppm.[1]
-
Pyrazole Ring Carbons (C3, C3a): The chemical shifts of these carbons provide information about substitution on the pyrazole ring.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazolo[4,3-b]pyridines in CDCl₃.[1]
| Carbon Position | Representative Chemical Shift (ppm) | Notes |
| C3 | 131 - 138 | Position is sensitive to C3 substituents. |
| C3a | 142 - 144 | A key quaternary carbon at the ring junction. |
| C5 | 115 - 117 | Shielded relative to other pyridine carbons, but deshielded by the adjacent nitrogen. |
| C6 | 142 - 144 | Highly influenced by the substituent at this position. |
| C7 | 137 - 141 | Deshielded carbon adjacent to the pyridine nitrogen. |
| C7a | 142 - 145 | The second key quaternary carbon at the ring junction. |
| Carbonyl (Ester) | 160 - 165 | Characteristic shift for an ester carbonyl, if present. |
Workflow for Complete NMR Structural Assignment
For a novel compound, a multi-step NMR analysis is required for full and unambiguous characterization. This workflow ensures that all proton and carbon signals are correctly assigned and that the overall connectivity is confirmed.
Caption: NMR analysis workflow for pyrazolo[4,3-b]pyridines.
Mass Spectrometry: Molecular Weight and Fragmentation Insights
Mass spectrometry is a vital complementary technique that provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming elemental composition.
Ionization Techniques: Choosing the Right Tool
-
Electrospray Ionization (ESI): This is the most common technique for pyrazolo[4,3-b]pyridines. It is a soft ionization method that typically generates the protonated molecular ion, [M+H]⁺. This is ideal for accurate molecular weight determination.[1] ESI is almost always coupled with HRMS analyzers (like TOF or Orbitrap) to provide high-resolution data.[1][3]
-
Electron Ionization (EI): A harder ionization technique that imparts more energy to the molecule, leading to extensive and reproducible fragmentation. While less common for initial molecular weight confirmation, EI-MS can be valuable for creating a characteristic fragmentation "fingerprint" of the core structure.
Protocol: High-Resolution LC-MS Analysis
Objective: To confirm the molecular weight and determine the elemental composition of the pyrazolo[4,3-b]pyridine derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
LC System:
-
Column: A standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is typically effective.
-
Mobile Phase A: Water + 0.1% Formic Acid (to aid protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A generic gradient, such as 5% B to 95% B over 5-10 minutes, is usually sufficient to elute the compound.
-
-
MS System (ESI-Positive Mode):
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution capabilities.
-
Acquisition: Acquire data in positive ion mode to detect the [M+H]⁺ ion.
-
Calibration: Ensure the mass spectrometer is properly calibrated to achieve mass accuracy within 5 ppm.
-
-
Data Analysis:
-
Extract the mass of the [M+H]⁺ ion from the chromatogram.
-
Use the instrument software to calculate the elemental composition based on the accurate mass. Compare the measured mass to the theoretical mass calculated for the proposed chemical formula. A match within 5 ppm provides strong evidence for the compound's identity.[1]
-
Fragmentation Analysis: Deconstructing the Molecule
The fragmentation pattern provides clues about the molecule's structure. While detailed fragmentation studies for the pyrazolo[4,3-b]pyridine core are not extensively published, patterns can be inferred from related nitrogen heterocycles.[4][5]
Table 3: Common Fragmentation Pathways and Neutral Losses in ESI-MS/MS or EI-MS
| Neutral Loss | m/z of Loss | Potential Origin |
| HCN | 27 | A characteristic loss from nitrogen-containing heterocyclic rings, often involving cleavage of the pyrazole or pyridine ring.[4] |
| CO | 28 | Loss from ester or amide functionalities, if present. |
| Substituents | Variable | Cleavage of labile bonds, such as the loss of an entire substituent group from the core scaffold. |
Workflow for Mass Spectrometry Analysis
This workflow outlines the logical steps from sample introduction to final data interpretation, ensuring robust analytical results.
Caption: Mass spectrometry workflow for pyrazolo[4,3-b]pyridines.
Conclusion: An Integrated Approach for Self-Validating Results
The structural elucidation of novel pyrazolo[4,3-b]pyridine derivatives relies on the synergistic application of NMR spectroscopy and mass spectrometry. NMR provides the definitive structural map, detailing the precise arrangement and connectivity of every atom in the molecule. Mass spectrometry offers orthogonal confirmation of the molecular weight and elemental composition, serving as a rapid and essential verification step. By following the detailed protocols and interpretive guidelines presented in this note, researchers can confidently and accurately characterize these medicinally important compounds, ensuring the integrity of their data and accelerating the pace of drug discovery.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Note & Protocols
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[4,3-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, allowing it to function as a potent bioisostere. This unique characteristic, combined with its synthetic tractability, has established the pyrazolo[4,3-b]pyridine framework as a "privileged scaffold" in the design of targeted therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this scaffold. We will explore its fundamental physicochemical properties, delve into its most successful applications in drug discovery with a focus on kinase inhibition, and provide detailed, field-proven protocols for its synthesis and biological evaluation.
Introduction: The Rise of a Privileged Scaffold
Nitrogen-containing fused heterocyclic systems are cornerstones of medicinal chemistry, often mimicking the structures of endogenous molecules to modulate biological processes. Among these, the pyrazolo[4,3-b]pyridine scaffold has emerged as a particularly valuable framework. Its isomeric relationship with purine bases, such as adenine and guanine, allows molecules built upon this scaffold to effectively interact with ATP-binding sites in a multitude of enzymes, most notably kinases.[1][2] This bioisosteric relationship provides a rational starting point for the design of potent and selective inhibitors.
The versatility of the pyrazolo[4,3-b]pyridine core is further enhanced by its multiple points for chemical diversification. Substitutions at various positions on the bicyclic ring system allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling medicinal chemists to optimize potency, selectivity, and drug-like characteristics. Consequently, this scaffold is at the heart of several clinical candidates and approved drugs, particularly in the realm of oncology.[3]
Core Scaffold Characteristics and Medicinal Chemistry Logic
The strategic advantage of the pyrazolo[4,3-b]pyridine scaffold lies in its ability to present hydrogen bond donors and acceptors in a spatial arrangement that mimics the purine core. This facilitates critical interactions within the hinge region of kinase ATP-binding pockets, a common anchoring point for type I and type II kinase inhibitors.
Logical Relationship: Scaffold to Target Interaction
Caption: Logical flow from scaffold features to kinase inhibitor properties.
Key Therapeutic Applications
The pyrazolo[4,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for a wide range of therapeutic targets.
Kinase Inhibition in Oncology
This is the most prominent application area. The scaffold serves as an excellent hinge-binding motif for various kinases implicated in cancer.
-
c-Met Inhibitors: The hepatocyte growth factor receptor (c-Met) is a well-validated cancer target. Glumetinib (SCC244) is a highly selective c-Met inhibitor based on a 1-sulfonyl-pyrazolo[4,3-b]pyridine scaffold that has shown significant anti-tumor activity in preclinical models.[4][5]
-
CDK Inhibitors: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle. A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines (an isomer of the [4,3-b] system) have been synthesized and shown to possess potent and selective CDK inhibitory activities, leading to the inhibition of tumor cell proliferation.[6]
-
Other Kinase Targets: Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of other kinases, including DYRK1A/1B, TANK-binding kinase 1 (TBK1), and PIM-1 kinase, highlighting its broad utility in cancer drug discovery.[7][8][9]
Neurodegenerative Diseases
-
mGlu4 Positive Allosteric Modulators (PAMs): The metabotropic glutamate receptor 4 (mGlu4) is a target for the treatment of Parkinson's disease. VU0418506, which features a pyrazolo[4,3-b]pyridine core, is a potent and selective mGlu4 PAM with suitable pharmacokinetic properties for in vivo studies.[4][10] This application showcases the scaffold's utility beyond kinase inhibition.
Other Emerging Applications
The versatility of the pyrazolo[4,3-b]pyridine scaffold extends to other therapeutic areas, including the development of antiplatelet agents for treating thrombotic diseases and inhibitors of protein-protein interactions, such as the PEX14–PEX5 interaction in trypanosomes.[11][12]
Synthetic Strategies and Protocols
The construction of the pyrazolo[4,3-b]pyridine core can be achieved through several synthetic routes. A common and efficient method involves the cyclization of a functionalized pyridine precursor.
General Synthetic Workflow
A highly effective modern approach starts from readily available 2-chloro-3-nitropyridines, proceeding through a sequence of nucleophilic aromatic substitution (SNA_r) and a modified Japp–Klingemann reaction.[4][13]
Experimental Workflow: Synthesis of Pyrazolo[4,3-b]pyridine Core
Caption: General workflow for synthesizing the pyrazolo[4,3-b]pyridine core.
Protocol: Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
This protocol is adapted from a reported efficient synthesis of the pyrazolo[4,3-b]pyridine core.[4]
Materials:
-
Substituted 2-chloro-3-nitropyridine
-
Ethyl acetoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Substituted arenediazonium tosylate
-
Pyridine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Pyrrolidine
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Synthesis of Pyridin-2-yl keto ester (Intermediate 1): a. To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add ethyl acetoacetate (1.2 eq) dropwise. b. Stir the mixture at 0 °C for 30 minutes. c. Add a solution of the 2-chloro-3-nitropyridine (1.0 eq) in THF. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction carefully with saturated aqueous NH₄Cl solution. f. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired pyridin-2-yl keto ester.
-
One-Pot Japp-Klingemann Reaction and Cyclization (Final Product): a. Dissolve the pyridin-2-yl keto ester (1.0 eq) in pyridine. b. Add the arenediazonium tosylate (1.1 eq) portion-wise at room temperature. c. Stir the mixture for 2-4 hours until the starting material is consumed (monitor by TLC). d. Add DBU (3.0 eq) and pyrrolidine (1.0 eq) to the reaction mixture. e. Heat the reaction to 60-70 °C and stir for 4-6 hours. f. After cooling, pour the reaction mixture into water and extract with ethyl acetate. g. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. h. Purify the product by column chromatography or recrystallization to obtain the target ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Self-Validation: The structure and purity of the final product and intermediates should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. A representative ¹H NMR spectrum for a similar compound showed characteristic downfield signals for the pyridine protons.[4]
Biological Evaluation: Kinase Inhibition Assay Protocol
To assess the efficacy of newly synthesized pyrazolo[4,3-b]pyridine derivatives as kinase inhibitors, a robust and quantitative in vitro assay is essential. The following is a generalized protocol for a luminescence-based kinase assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant kinase of interest (e.g., c-Met, CDK2)
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized pyrazolo[4,3-b]pyridine compounds (inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). c. Further dilute these into the appropriate kinase assay buffer to a 5X or 10X final concentration.
-
Kinase Reaction: a. To the wells of a 384-well plate, add 5 µL of the kinase reaction buffer containing the kinase and its specific substrate. b. Add 1 µL of the diluted test compound or DMSO (for positive and negative controls). c. Incubate for 10 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the K_m for the specific kinase). e. Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. b. Incubate at room temperature for 40 minutes. This step depletes the remaining unconsumed ATP. c. Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction that produces light. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| 8h | DYRK1B | 3 |
| 17 | PIM-1 | 43 |
| 19 | PIM-1 | 26 |
| C03 | TRKA | 56 |
| Representative IC₅₀ values for pyrazolopyridine derivatives against various kinases, compiled from literature.[7][9][14] |
Conclusion and Future Outlook
The pyrazolo[4,3-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective modulators of various biological targets. Its success, particularly in the competitive field of kinase inhibitor development, underscores its status as a privileged scaffold in medicinal chemistry. The synthetic accessibility and the potential for multi-point diversification ensure that this heterocyclic core will continue to be a valuable tool for drug discovery professionals. Future explorations are likely to expand its application into new therapeutic areas and leverage novel synthetic methodologies to create increasingly complex and effective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the Pyrazolo[4,3-b]pyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrazolo[4,3-b]pyridine ring system is a bicyclic heteroaromatic scaffold comprising a fused pyrazole and pyridine ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Its unique electronic pro[1]perties and rigid conformational structure allow it to serve as an effective pharmacophore, capable of engaging with various biological targets through specific hydrogen bonding and π-stacking interactions.
Notably, derivatives of this core have demonstrated significant potential as kinase inhibitors (e.g., for CDK, DYRK1A/1B, and TRK), antagonists for corticotropin-releasing factor type-1 (CRF1) receptors, and modulators of metabotropic glutamate receptors (mGlu4). Furthermore, recent studi[1][2][3]es have highlighted their use as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.
The strategic functional[4]ization of the pyrazolo[4,3-b]pyridine core is paramount for modulating its physicochemical properties and biological activity. This guide provides an in-depth overview of key synthetic strategies, complete with detailed protocols and mechanistic insights, to empower researchers in the rational design and synthesis of novel derivatives for drug discovery.
Caption: IUPAC numbering of the 1H-pyrazolo[4,3-b]pyridine scaffold.
Chapter 1: Foundational Strategies - Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) provides a direct route to functionalize the pyridine portion of the scaffold. However, the pyridine ring is electron-deficient, making these reactions challenging compared to benzene derivatives. Reaction conditions often[5] require elevated temperatures or highly activated reagents. The regioselectivity is governed by the electronic nature of the fused system, with substitution typically favoring the C3 and C6 positions.
Halogenation: Gateway to Cross-Coupling
Halogenation, particularly bromination and chlorination, is a critical first step for introducing a versatile handle for subsequent metal-catalyzed cross-coupling reactions.
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are often preferred over elemental halogens (Br₂, Cl₂) as they are easier to handle and can provide better regioselectivity under milder conditions.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a strong acid like sulfuric acid is typically used. Strong acids protonate the pyridine nitrogen, further deactivating the ring but sometimes directing substitution to the meta-position (C3 or C5).
-
Temperature: Elev[5]ated temperatures are often necessary to overcome the low nucleophilicity of the pyridine ring.
Protocol 1: Regioselective Bromination at C3
This protocol is adapted from general principles of pyridine halogenation.
Principle: Direct br[5][6]omination of the electron-deficient pyridine ring using NBS in a polar solvent.
Materials & Reagents:
-
1H-Pyrazolo[4,3-b]pyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Step-by-Step Procedure:
-
To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M), add NBS (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Work-up & Purification:
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-bromo-1H-pyrazolo[4,3-b]pyridine.
Characterization:
-
¹H NMR: Expect a disappearance of the proton signal corresponding to the C3 position and characteristic shifts in the remaining aromatic protons.
-
MS (ESI): Observe the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern for bromine.
Safety Notes: NBS is a lachrymator and should be handled in a fume hood. DMF is a skin irritant.
Chapter 2: Modern Approaches - Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for elaborating heterocyclic cores, avoiding the need for pre-functionalization steps like halogenation. For pyrazolopyridine systems, this often targets the C3 position of the pyrazole ring.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(OAc)₂ or specialized complexes like Pd(phen)₂(PF₆)₂, are highly effective. The choice of ligand (e.g[7]., phenanthroline) is crucial for stabilizing the palladium center and facilitating the C-H activation step.
-
Oxidant: An oxidant, often a silver salt (e.g., Ag₂CO₃) or benzoquinone, is required to regenerate the active Pd(II) or Pd(III) species in the catalytic cycle.
-
Solvent: High-boiling point polar aprotic solvents like 1,4-dioxane or DMAc are commonly used to achieve the necessary reaction temperatures.
Caption: General workflow for C-H arylation of pyrazolo[4,3-b]pyridines.
Protocol 2: Direct C3-Arylation via C-H Activation
This protocol is based on methodologies developed for the direct arylation of related pyrazolopyridine isomers.
Principle: A palladi[7]um-catalyzed direct coupling between the C3-H bond of the pyrazole ring and an aryl halide.
Materials & Reagents:
-
N-protected 1H-Pyrazolo[4,3-b]pyridine (e.g., N-SEM or N-methyl)
-
Aryl bromide or iodide (1.5-2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
1,10-Phenanthroline (10-20 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane or DMAc, anhydrous
-
Celite®
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the N-protected pyrazolo[4,3-b]pyridine (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane (0.1 M).
-
Seal the tube and heat the mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction for the formation of the desired product.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
Work-up & Purification:
-
The residue is redissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated.
-
Purification is achieved via flash column chromatography (e.g., hexane/ethyl acetate) to isolate the C3-arylated product.
Trustworthiness Check: The use of an N-protecting group is often crucial. The acidic N-H of the pyrazole can interfere with the catalytic cycle. Running a control reaction without the protecting group can validate this necessity for a given substrate.
Chapter 3: The Workhorse - Metal-Catalyzed Cross-Coupling
With a halogenated pyrazolo[4,3-b]pyridine in hand, a vast chemical space can be accessed through various cross-coupling reactions. Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are indispensable tools for installing aryl, heteroaryl, amine, and alkyne functionalities.
Caption: Key cross-coupling diversification routes from a halogenated scaffold.
Suzuki-Miyaura Coupling for C-C Bond Formation
Principle: A palladium-catalyzed reaction between the 3-bromo-pyrazolo[4,3-b]pyridine and an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond.
Protocol 3: Suzuki-Miy[8]aura Coupling at C3
Materials & Reagents:
-
3-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Procedure:
-
To a flask, add 3-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Add the dioxane/water solvent mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂, under the inert atmosphere.
-
Heat the reaction to 90-110 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Once complete, cool to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
Work-up & Purification:
-
Purify the crude material by flash column chromatography on silica gel to obtain the 3-aryl-1H-pyrazolo[4,3-b]pyridine.
Expert Insight: The choice of base and solvent system is critical. K₃PO₄ is often effective for challenging couplings. Rigorous degassing is essential to prevent oxidation and deactivation of the Pd(0) active species.
Data Summary Table: Representative Functionalization Reactions
| Position | Reaction Type | Reagents & Conditions | Typical Yield | Reference Insight |
| C3 | Bromination | NBS, DMF, 90 °C | 60-85% | Standard for creating a coupling handle. |
| C3 | C-H Arylatio[6]n | Pd(OAc)₂, Phen, K₂CO₃, Dioxane, 140 °C | 40-81% | Requires N-protection; atom-economical. |
| C3 | Suzuki Coupl[7]ing | Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 100 °C | 70-95% | Highly versatile for installing (het)aryl groups. |
| C5 | Buchwald-Har[8]twig | R₂NH, Pd catalyst, t-BuONa, Toluene, 110 °C | 65-90% | Requires a C5-halo precursor; key for SAR studies. |
| N1 | Alkylation/A[8]rylation | RX/ArX, Base (e.g., Cs₂CO₃, NaH), DMF/THF | 75-98% | Modulates solubility and target engagement. |
References[1]
-
Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. Available at: --INVALID-LINK--
-
Yoon, J., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. Available at: --INVALID-LINK--
-
Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. Available at: --INVALID-LINK--
-
Norman, M. H., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-302. Available at: --INVALID-LINK--
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: --INVALID-LINK--
-
Bousfiha, A., et al. (2020). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. ResearchGate. Available at: --INVALID-LINK--
-
Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(1), 217. Available at: --INVALID-LINK--
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: --INVALID-LINK--
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available at: --INVALID-LINK--
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: --INVALID-LINK--
-
OChemTutorials. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: --INVALID-LINK--
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: --INVALID-LINK--
-
Request PDF. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. ResearchGate. Available at: --INVALID-LINK--
-
Reddy, G. S., et al. (2016). Synthesis of substituted pyrazolo[4,3-b]pyridines via copper-mediated intramolecular C–N cross-coupling of primary allylamines. RSC Advances. Available at: --INVALID-LINK--
-
Ganesan, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: --INVALID-LINK--
-
Request PDF. (n.d.). Cu-catalysed direct C-H (hetero)arylation oftriazolo[4,3-a]pyridine to[1][2][9] construct deep-blue-emitting luminophores. ResearchGate. Available at: --INVALID-LINK--
-
Shields, J. D., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 140(19), 6049–6054. Available at: --INVALID-LINK--
-
Jin, S., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: --INVALID-LINK--
-
Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry. University of Manchester. Available at: --INVALID-LINK--
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazolopyridine-Protein Co-crystallization
A Senior Application Scientist's Guide to Structure-Based Drug Discovery
For researchers, scientists, and drug development professionals, obtaining a high-resolution crystal structure of a protein in complex with a small molecule inhibitor is a pivotal moment in structure-based drug design.[1][2] This guide provides a detailed experimental procedure for the co-crystallization of proteins with pyrazolopyridine-based compounds, a class of molecules with significant therapeutic potential, including as kinase inhibitors.[3] The protocols herein are designed to be robust and adaptable, offering insights into the critical parameters that govern successful co-crystallization.
I. Foundational Principles: The Rationale Behind Co-crystallization
The primary objective of co-crystallization is to produce well-ordered, diffraction-quality crystals of a protein-ligand complex.[2] This is achieved by mixing the purified protein and the pyrazolopyridine ligand together prior to inducing crystallization.[4] This approach is particularly advantageous when the ligand is expected to induce a conformational change in the protein or when the ligand's binding stabilizes the protein, potentially promoting crystallization where the apo-protein fails to crystallize.[4][5][6][7][8]
The alternative method, soaking, involves diffusing the ligand into a pre-existing crystal of the apo-protein.[5][9][10] While often simpler, soaking is contingent on the crystal lattice being porous enough to allow ligand access to the binding site and the absence of significant conformational changes upon binding that could shatter the crystal.[11][12] For novel pyrazolopyridine inhibitors, co-crystallization is often the preferred starting point to ensure the capture of the biologically relevant bound conformation.
II. Experimental Workflow: A Step-by-Step Guide
The journey from purified components to a diffraction-ready co-crystal involves a multi-stage process. Each step is critical and builds upon the success of the previous one.
Caption: Overview of the pyrazolopyridine-protein co-crystallization workflow.
Phase 1: Preparation of Protein and Pyrazolopyridine Ligand
1.1 Protein Expression and Purification:
The foundation of any successful crystallization experiment is a highly pure and homogenous protein sample.[13][14][15] A purity of >95% is typically required for crystallographic applications.[16]
-
Protocol:
-
Expression: Express the target protein in a suitable heterologous system (e.g., E. coli, insect cells, or mammalian cells). The choice of expression system will depend on the protein's properties, such as post-translational modifications.
-
Lysis & Clarification: Lyse the cells and clarify the lysate by centrifugation to remove cellular debris.
-
Affinity Chromatography: Utilize an affinity tag (e.g., His-tag, GST-tag) for the initial capture of the protein from the crude lysate.[16]
-
Tag Cleavage (Optional): If the affinity tag is likely to interfere with crystallization, cleave it using a specific protease (e.g., TEV protease).
-
Ion-Exchange Chromatography: Further purify the protein based on its net charge. This step is effective at removing nucleic acids and other protein contaminants.[15]
-
Size-Exclusion Chromatography (SEC): This is a critical final polishing step to separate the protein from any remaining impurities and, importantly, to isolate the monodisperse fraction of the protein, removing aggregates.[15] The protein should elute as a single, symmetrical peak.
-
1.2 Protein Quality Control:
Before proceeding to crystallization trials, it is imperative to verify the quality of the purified protein.
-
SDS-PAGE: To assess purity.[17]
-
Dynamic Light Scattering (DLS): To confirm the monodispersity of the protein sample.[15]
-
Mass Spectrometry: To confirm the identity and integrity of the protein.
1.3 Pyrazolopyridine Ligand Preparation:
The pyrazolopyridine compound must be of high purity and completely dissolved.
-
Protocol:
-
Purity Assessment: Confirm the purity of the pyrazolopyridine compound (ideally >98%) by HPLC and mass spectrometry.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 50-100 mM) in a suitable organic solvent, typically DMSO.
-
Solubility Check: Ensure the compound is fully dissolved. Gentle warming or sonication may be required. Any precipitation in the stock solution will introduce uncertainty into the experiment.
-
Phase 2: Co-crystallization Trials
2.1 Complex Formation:
The protein and ligand are mixed to form a stable complex before setting up crystallization trials.[9]
-
Protocol:
-
Concentrate Protein: Concentrate the purified protein to a suitable concentration for crystallization, typically in the range of 5-25 mg/mL.[16]
-
Protein-Ligand Incubation: Add the pyrazolopyridine stock solution to the concentrated protein solution to achieve a final ligand concentration that is in molar excess of the protein. A 3 to 10-fold molar excess of the ligand is a common starting point.[18]
-
Incubation: Incubate the protein-ligand mixture on ice or at 4°C for at least one hour to allow for complex formation.[5]
-
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 5 - 25 mg/mL | High concentration is needed to achieve supersaturation. |
| Ligand Molar Excess | 3 - 10 fold | Ensures high occupancy of the binding site. |
| Final DMSO % | < 5% (v/v) | High concentrations of organic solvents can inhibit crystallization. |
| Incubation Time | 1 - 4 hours | Allows for equilibrium to be reached for complex formation. |
| Incubation Temperature | 4°C or Room Temp | Dependent on protein stability and ligand solubility.[5] |
2.2 Crystallization Screening:
The goal of this stage is to explore a wide range of chemical space to identify initial crystallization "hits".[19] The vapor diffusion method is the most commonly used technique.[20]
-
Protocol (Hanging Drop Vapor Diffusion):
-
Plate Setup: Use a 24- or 96-well crystallization plate. Pipette the reservoir solutions from a commercial crystallization screen into the wells.
-
Drop Preparation: On a siliconized cover slip, mix a small volume (e.g., 1 µL) of the protein-ligand complex solution with an equal volume of the reservoir solution.
-
Sealing: Invert the cover slip and seal the reservoir to create a "hanging drop".
-
Incubation: Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
Caption: Principle of the hanging drop vapor diffusion method.
2.3 Optimization of Crystallization Hits:
Initial hits from screening are often not of diffraction quality. Optimization is required to improve crystal size and quality. This is often an iterative process of trial and error.[11]
-
Strategies for Optimization:
-
Fine-tuning Precipitant Concentration: Vary the concentration of the primary precipitant (e.g., PEG, ammonium sulfate) in small increments around the hit condition.
-
Varying pH: Adjust the pH of the buffer in 0.1 unit increments.
-
Additives: Screen a panel of additives that can promote favorable crystal contacts.
-
Protein Concentration: Test a range of protein concentrations.
-
Temperature: Vary the incubation temperature.
-
Phase 3: Crystal Harvesting and Data Collection
3.1 Cryo-protection:
To minimize radiation damage during X-ray exposure, diffraction data is typically collected from crystals at cryogenic temperatures (around 100 K).[21][22] This requires soaking the crystal in a cryo-protectant solution to prevent the formation of crystalline ice, which would destroy the crystal lattice.[21][23]
-
Protocol:
-
Cryo-protectant Selection: A common starting point is to supplement the mother liquor (the solution the crystal grew in) with a cryo-protecting agent like glycerol, ethylene glycol, or a higher concentration of the precipitant itself (e.g., PEG).[21][23]
-
Soaking: Using a nylon loop, carefully transfer the crystal from its growth drop into a drop of the cryo-protectant solution for a brief period (typically 5-30 seconds).[24]
-
Vitrification: Immediately plunge the loop with the crystal into liquid nitrogen to flash-cool it.[24]
-
3.2 X-ray Diffraction Data Collection:
The vitrified crystal is then exposed to a high-intensity X-ray beam, typically at a synchrotron source, to generate a diffraction pattern.[14] This pattern contains the information needed to determine the three-dimensional structure of the pyrazolopyridine-protein complex.[14]
III. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Protein is not stable/homogenous; Ligand inhibits crystallization; Screening conditions are not suitable. | Re-purify protein with a final SEC step; Try soaking instead of co-crystallization; Screen more diverse crystallization conditions. |
| Phase Separation/Precipitation | Protein or ligand concentration is too high; Ligand has poor solubility in the crystallization condition. | Reduce protein/ligand concentration; Screen for additives that improve solubility; Change the buffer or pH. |
| Small, Poorly Diffracting Crystals | Nucleation is too rapid; Crystal packing is disordered. | Optimize precipitant concentration and temperature; Use microseeding; Screen additives. |
| Crystal Cracking During Cryo-protection | Cryo-protectant is not optimal; Soaking time is too long/short. | Screen different cryo-protectants and concentrations; Optimize soaking time.[23][24] |
IV. Concluding Remarks
The co-crystallization of pyrazolopyridine ligands with their protein targets is a cornerstone of modern drug discovery, providing invaluable atomic-level insights into their binding mode.[25][26][27] Success in this endeavor hinges on a systematic and meticulous approach, beginning with the production of high-quality reagents and extending through careful screening and optimization. While challenging, the structural data obtained from a well-diffracting co-crystal can significantly accelerate the design of more potent and selective therapeutics.
References
- 1. Protein Crystallography in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein crystallization for structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization of protein-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallization of protein–ligand complexes (Journal Article) | ETDEWEB [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Purification of Proteins for Crystallographic Applications | Springer Nature Experiments [experiments.springernature.com]
- 14. hudsonlabautomation.com [hudsonlabautomation.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 19. hamptonresearch.com [hamptonresearch.com]
- 20. Protein crystallization - Wikipedia [en.wikipedia.org]
- 21. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. mdpi.com [mdpi.com]
- 24. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 25. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-pyrazolo[4,3-b]pyridin-5-amine
Welcome to the technical support center for the synthesis of 1H-pyrazolo[4,3-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and purity.
Overview of Synthetic Strategies
The synthesis of the 1H-pyrazolo[4,3-b]pyridine core can be broadly approached via two main retrosynthetic pathways:
-
Annulation of a pyridine ring onto a pre-existing pyrazole core. [1][2]
-
Construction of the pyrazole ring onto a functionalized pyridine precursor. [1][3][4]
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. This guide will focus on common issues arising from these approaches to yield the target 5-amino substituted compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the 1H-pyrazolo[4,3-b]pyridine scaffold?
A1: Common starting materials include functionalized pyrazoles, such as 5-aminopyrazoles, which can undergo cyclization with various reagents to form the pyridine ring.[1][2] Alternatively, functionalized pyridines, like 2-chloro-3-nitropyridines, serve as versatile precursors for building the pyrazole ring.[3][4]
Q2: My overall yield for the synthesis of this compound is consistently low. What are the general areas I should investigate?
A2: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach is crucial for troubleshooting.[5] Key areas to examine include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[5]
-
Purity of Reagents and Solvents: Impurities can lead to unwanted side reactions or inhibit the desired transformation.[5] Ensure all starting materials are of high purity and solvents are appropriately dried.
-
Atmospheric Contaminants: Certain reactions are sensitive to moisture and oxygen.[5] Employing an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Inefficient Mixing: In heterogeneous reactions, proper agitation is essential for ensuring complete reaction.[5]
-
Product Degradation: The target molecule may be unstable under the reaction or workup conditions.[5] Monitoring the reaction progress by TLC or LC-MS can help identify if the product is degrading over time.
Q3: How can I introduce the 5-amino group onto the pyrazolo[4,3-b]pyridine core?
A3: The 5-amino group can be introduced through several methods. One common approach is to use a starting material that already contains a nitrogen functionality that can be converted to an amine, such as a nitro group. The reduction of a 5-nitro-1H-pyrazolo[4,3-b]pyridine is a feasible route. Another powerful method for introducing an amine group to an aromatic ring is through a Sandmeyer reaction, which involves the diazotization of an existing amino group followed by displacement with a nucleophile.[6][7] However, for introducing an amino group, a more direct approach like nucleophilic aromatic substitution (SNA_r_) on a precursor with a suitable leaving group at the 5-position is often preferred.
Troubleshooting Guide: Common Problems and Solutions
Problem 1: Low Yield in the Cyclization Step to Form the Pyridine Ring
Scenario: You are attempting to synthesize the 1H-pyrazolo[4,3-b]pyridine core by reacting a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound (or equivalent) and observing low conversion to the desired product.
Potential Causes & Solutions:
-
Incorrect Solvent or Temperature: The choice of solvent and reaction temperature is crucial for this cyclization. Acetic acid at reflux is a commonly used condition.[1][2] If the reaction is sluggish, consider screening other high-boiling polar solvents or employing microwave irradiation to enhance the reaction rate.[1][2]
-
Decomposition of Starting Material: 5-aminopyrazoles can be unstable, especially at elevated temperatures. Monitor the stability of your starting material under the reaction conditions. It may be necessary to use milder conditions or protect the amine functionality.
-
Formation of Regioisomers: Depending on the substituents on the pyrazole and the 1,3-dicarbonyl compound, the formation of regioisomers is possible. Carefully analyze your crude product by NMR and LC-MS to identify any isomeric byproducts. Modifying the substituents or the reaction conditions may improve regioselectivity.
Problem 2: Difficulty in the Synthesis of the 5-Aminopyrazole Precursor
Scenario: Your synthesis of a required 5-aminopyrazole starting material, for example, from the reaction of malononitrile derivatives with hydrazines, is resulting in a low yield or a complex mixture of products.[8]
Potential Causes & Solutions:
-
Reaction Conditions for Cyclization: The cyclization of hydrazones to form pyrazoles can be sensitive to pH. Some reactions proceed well under acidic conditions, while others require a basic medium.[8] It is advisable to perform small-scale trials to optimize the pH of the reaction mixture.
-
Side Reactions of Malononitrile: Malononitrile and its derivatives are highly reactive and can undergo self-condensation or react with other nucleophiles present in the reaction mixture. Ensuring the slow addition of reagents and maintaining optimal reaction temperatures can help minimize these side reactions.
-
Purity of Hydrazine: Hydrazine and its derivatives can be contaminated with water or other impurities. Using high-purity hydrazine hydrate or anhydrous hydrazine is recommended for cleaner reactions.
Problem 3: Unsuccessful Introduction of the 5-Amino Group via Sandmeyer Reaction
Scenario: You are attempting a Sandmeyer-type reaction to convert a 5-halo-1H-pyrazolo[4,3-b]pyridine to the 5-amino derivative and are observing low yields or decomposition.
Potential Causes & Solutions:
-
Instability of the Diazonium Salt: The intermediate diazonium salt can be unstable, especially at elevated temperatures. It is crucial to perform the diazotization at low temperatures (typically 0-5 °C) and use the diazonium salt immediately in the subsequent step.
-
Purity of Copper Catalyst: The Sandmeyer reaction is catalyzed by copper(I) salts.[6] The purity of the copper catalyst is critical for the success of the reaction. Ensure you are using a high-quality source of CuCl, CuBr, or CuCN.
-
Suboptimal Reaction Conditions: The efficiency of the Sandmeyer reaction can be influenced by the acid used for diazotization and the solvent for the displacement reaction.[6][7] Experiment with different acids (e.g., HCl, HBr, H2SO4) and solvent systems to optimize the reaction.
Experimental Protocols
Protocol 1: Synthesis of a 1H-Pyrazolo[4,3-b]pyridine Core via Cyclization
This protocol is a general guideline for the cyclization of a 5-aminopyrazole with a 1,3-dicarbonyl compound.
Materials:
-
5-Aminopyrazole derivative
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 eq) in glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Data Summary
| Parameter | Recommended Range | Common Issues | Troubleshooting Tips |
| Reaction Temperature | Varies by reaction (e.g., reflux in AcOH) | Too low: slow/incomplete reaction. Too high: decomposition. | Screen a range of temperatures in small-scale trials. |
| Reaction Time | 2 - 24 hours | Insufficient time: incomplete reaction. Too long: product degradation. | Monitor reaction progress by TLC or LC-MS. |
| Solvent | Glacial Acetic Acid, Ethanol, DMF | Poor solubility of reactants, unwanted side reactions. | Test a variety of solvents with different polarities. |
| Catalyst Loading | Varies (e.g., catalytic Cu(I) for Sandmeyer) | Inactive catalyst, incorrect loading. | Use fresh, high-purity catalyst. Optimize loading percentage. |
Visualizing the Synthetic Approach
The following diagram illustrates a common synthetic route to the 1H-pyrazolo[4,3-b]pyridine core starting from a substituted pyridine.
Caption: A synthetic pathway to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. dau.url.edu [dau.url.edu]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Technical Support Center: Overcoming Solubility Challenges of Pyrazolopyridine Inhibitors in Preclinical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet significant challenge of poor aqueous solubility of pyrazolopyridine-based inhibitors in various assay formats. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your experimental data.
Introduction: The Pyrazolopyridine Solubility Conundrum
Pyrazolopyridine and its related scaffolds, like pyrazolopyrimidines, are privileged structures in modern drug discovery, particularly for targeting kinases.[1][2] Their rigid, heterocyclic nature allows for precise interactions with the ATP-binding pocket of many enzymes, often forming critical hydrogen bonds with the hinge region.[3][4] However, the very features that confer potent inhibitory activity—planar aromatic rings and the capacity for strong intermolecular hydrogen bonding—frequently lead to high crystal lattice energy and significant hydrophobicity, resulting in poor aqueous solubility.[3][5] This low solubility is not merely an inconvenience; it is a primary source of experimental artifacts, including underestimated potency, high data variability, and false negatives in screening campaigns.
This guide will walk you through the causal factors behind these solubility issues and provide a systematic approach to overcoming them, ensuring your compounds remain in solution and your assay results are a true reflection of their biological activity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when working with pyrazolopyridine inhibitors.
Q1: Why are my pyrazolopyridine inhibitors frequently insoluble in aqueous assay buffers?
A: The poor solubility of pyrazolopyridine inhibitors typically stems from a combination of their inherent physicochemical properties:
-
High Crystallinity: The planar structure of the pyrazolopyridine core allows molecules to stack efficiently in a crystal lattice. This is often stabilized by strong intermolecular hydrogen bonds, leading to a high lattice energy that is difficult for water to overcome.[3]
-
Hydrophobicity: While the core contains nitrogen atoms capable of hydrogen bonding, the overall scaffold is often decorated with lipophilic groups designed to interact with hydrophobic pockets in the target protein.[5] These groups increase the molecule's overall hydrophobicity, reducing its affinity for aqueous environments.
-
Ionization State: Pyrazolopyridines are often weak bases.[6] Their solubility is highly dependent on the pH of the buffer.[7][8] In neutral or alkaline buffers (pH > pKa), the compound will be in its neutral, less soluble form. To achieve significant solubility, the pH may need to be acidic enough to protonate the molecule, but this is not always compatible with the assay's biological components.[9]
Q2: I dissolved my compound in 100% DMSO, and the stock is clear. Why does it precipitate when I add it to my assay buffer?
A: This is a classic issue related to the difference between thermodynamic and kinetic solubility.[10] Your clear stock in 100% DMSO represents the compound's solubility in a pure organic solvent. When you introduce a small volume of this stock into a large volume of aqueous buffer, you are performing a solvent-shift. The compound is suddenly in an environment where it is much less soluble. This can lead to the formation of a supersaturated solution that is thermodynamically unstable.[8] Over time, even seconds to minutes, the compound will crash out of solution to reach its lower, true thermodynamic solubility in the final assay buffer.[9]
Q3: What is the maximum concentration of DMSO I should use in my assay?
A: There is no single "safe" concentration of DMSO for all assays, as enzyme and cell tolerance varies widely. However, a general best practice is to keep the final concentration below 1% (v/v) .[11] For particularly sensitive enzymes or cell lines, you may need to go as low as 0.1%. While some robust enzymes might tolerate up to 5% DMSO, this must be determined empirically.[11] It is crucial to remember that DMSO is not inert; at higher concentrations, it can alter enzyme kinetics, perturb protein conformation, and have direct effects on signaling pathways, leading to misleading results.[11]
Q4: How can I experimentally determine the solubility of my compound in my specific assay buffer?
A: It is highly recommended to measure the kinetic solubility of your compound in the final assay buffer before running extensive experiments. This will define the upper concentration limit for your assays. High-throughput methods are available for this:
-
Nephelometry (Turbidimetric Method): This is a rapid, plate-based method that measures light scattering caused by precipitated particles as the compound is serially diluted in the buffer. The point at which light scattering increases sharply indicates the kinetic solubility limit.
-
HPLC-Based Methods: For more precise quantification, a dilution of the DMSO stock in buffer can be incubated, followed by filtration or centrifugation to remove precipitated material. The concentration of the compound remaining in the supernatant is then accurately measured by HPLC-UV or LC-MS.
Part 2: Troubleshooting Guides & Protocols
This section provides structured approaches to solving common solubility-related problems encountered during experiments.
Guide 1: Compound Precipitates Immediately Upon Addition to Buffer
This is the most common and frustrating issue. Follow this workflow to diagnose and solve the problem.
Troubleshooting Workflow: Immediate Precipitation
Caption: A step-by-step workflow for troubleshooting immediate compound precipitation.
Detailed Explanations & Protocols:
-
Cause A: Concentration Exceeds Kinetic Solubility
-
Explanation: You are simply trying to dissolve more compound than the buffer can handle under those conditions (pH, temperature, salt concentration).
-
Protocol 1: Kinetic Solubility Assessment (Nephelometry)
-
Prepare a 10 mM stock of your pyrazolopyridine inhibitor in 100% DMSO.
-
In a 96-well plate, add 198 µL of your final assay buffer to multiple wells.
-
Add 2 µL of your 10 mM stock to the first well to achieve a 100 µM concentration (1% DMSO). Mix thoroughly.
-
Perform a 2-fold serial dilution across the plate.
-
Read the plate on a nephelometer or a plate reader capable of measuring turbidity (e.g., absorbance at 620 nm).
-
The concentration at which the signal sharply increases above the baseline (buffer + 1% DMSO) is your approximate kinetic solubility limit. Aim to work at concentrations below this limit.
-
-
-
Cause B: Improper Mixing Technique
-
Explanation: Adding the aqueous buffer to the DMSO stock, or adding the stock too quickly without agitation, creates localized areas of high compound concentration that cause immediate precipitation.
-
Best Practice: Always add the small volume of DMSO stock to the larger volume of vigorously stirring or vortexing aqueous buffer. This ensures rapid dispersion and minimizes the formation of localized supersaturated zones.
-
Guide 2: Solution is Initially Clear but Precipitates Over Time
This indicates that you have created a supersaturated solution that is not stable over the duration of your assay.
-
Cause: Thermodynamic Instability
-
Explanation: While the compound may stay in solution for a short period (kinetic solubility), it will eventually equilibrate to its lower, more stable thermodynamic solubility. This is especially problematic for longer incubations.
-
Solutions:
-
Reduce Concentration: The simplest solution is to lower the final assay concentration.
-
Use Excipients: Introduce solubilizing agents to the assay buffer to increase the thermodynamic solubility.
-
-
Part 3: Advanced Solubilization Strategies
When simple adjustments are not enough, more advanced formulation strategies are required. The key is to find a method that maintains solubility without interfering with the biological assay.
Strategy 1: pH Adjustment
-
Principle: For weakly basic pyrazolopyridines, lowering the buffer pH will increase the proportion of the protonated (ionized) form of the molecule, which is typically much more soluble in water than the neutral form.[12]
-
How to Implement:
-
Determine the pKa of your compound (experimentally or via prediction software).
-
If your assay can tolerate it, adjust the buffer to a pH that is 1-2 units below the pKa. For every pH unit below the pKa, solubility can increase by a factor of 10.[12]
-
Caution: Verify that the activity of your target protein and the stability of other assay components are not adversely affected by the change in pH. Always run control experiments at the new pH.
-
Strategy 2: Use of Co-solvents and Excipients
-
Principle: These agents modify the bulk solvent properties or directly interact with the compound to improve solubility.
-
Commonly Used Agents:
| Excipient/Co-solvent | Mechanism of Action | Typical Starting Concentration | Key Considerations |
| Polyethylene Glycol (PEG 300/400) | Reduces solvent polarity, acting as a co-solvent. | 1-5% (v/v) | Generally well-tolerated but can be viscous. Check for assay interference. |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Forms inclusion complexes by encapsulating the hydrophobic drug molecule in its non-polar interior cavity.[13][14] | 1-10 mM | Highly effective for many hydrophobic compounds. Can sometimes interfere with ligand-protein binding if the complex is too stable. |
| Non-ionic Surfactants (e.g., Tween-80, Triton X-100) | Form micelles that encapsulate the drug above the critical micelle concentration (CMC). | 0.01-0.1% (v/v) | Very effective, but can denature proteins or disrupt cell membranes at higher concentrations. Often used in HTS. |
-
Protocol 2: Screening for an Effective Excipient
-
Prepare concentrated stock solutions of excipients (e.g., 20% PEG400, 100 mM HP-β-CD) in your assay buffer.
-
Prepare your assay buffer containing the desired final concentration of each excipient.
-
Add your pyrazolopyridine inhibitor (from a DMSO stock) to each buffer condition and to a control buffer (with no excipient).
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1-2 hours).
-
Once a solubilizing condition is identified, run a full vehicle control (buffer + excipient + DMSO) in your assay to confirm it does not interfere with the biological readout.
-
Strategy 3: Amorphous Solid Dispersions (ASDs)
-
Principle: This advanced technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[15][16][17] This prevents crystallization and maintains the drug in a high-energy, amorphous state, which has a much higher apparent solubility than the crystalline form.[15][18]
-
How to Implement:
-
This typically requires specialized equipment (e.g., spray dryer, hot-melt extruder) and is often used in later-stage drug development.
-
For lab-scale screening, a solvent evaporation method can be used: dissolve both the pyrazolopyridine and a polymer (e.g., PVPVA, Soluplus®) in a common organic solvent, then evaporate the solvent to create a solid dispersion film.[19] This film can then be dissolved directly into the assay buffer.
-
This method is powerful but requires significant formulation development. It is best reserved for high-priority compounds where other methods have failed.
-
Logical Flow for Selecting a Solubilization Strategy
Caption: A tiered approach to selecting the appropriate solubilization method.
Conclusion
Overcoming the solubility challenges of pyrazolopyridine inhibitors is critical for generating high-quality, reliable data in drug discovery. By understanding the underlying physicochemical drivers of poor solubility—hydrophobicity, crystal lattice energy, and pH-dependent ionization—researchers can systematically apply the troubleshooting and formulation strategies outlined in this guide. Always start with the simplest methods, such as optimizing concentration and mixing, before moving to more complex buffer modifications and excipients. Crucially, every new formulation must be validated with appropriate vehicle controls to ensure that the solubilizing agents themselves do not interfere with the assay. With a methodical approach, these potent inhibitors can be successfully profiled, accelerating the path toward new therapeutic discoveries.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Dissolution of ionizable water-insoluble drugs: the combined effect of pH and surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kinampark.com [kinampark.com]
- 13. Improved estimation of intrinsic solubility of drug-like molecules through multi-task graph transformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
troubleshooting regioisomer formation in pyrazolopyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for pyrazolopyridine synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of these vital heterocyclic compounds. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues, particularly the formation of regioisomers, and to optimize your synthetic strategies.
Troubleshooting Guide: Regioisomer Formation
The unsolicited formation of regioisomers is one of the most frequent hurdles in pyrazolopyridine synthesis, leading to complex purification processes and reduced yields of the desired product. This section addresses the root causes of this issue and provides actionable solutions.
Q1: My reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of pyrazolo[3,4-b]pyridine regioisomers. What are the controlling factors and how can I improve the selectivity?
A1: This is a classic challenge in pyrazolopyridine synthesis. The formation of two regioisomers arises from the two non-equivalent electrophilic carbonyl centers of the 1,3-dicarbonyl compound, which can be attacked by the nucleophilic centers of the 5-aminopyrazole.[1][2][3] The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of a nitrogen from the aminopyrazole onto a carbonyl carbon. The more electrophilic carbonyl carbon will react preferentially. For instance, if one of the carbonyls is adjacent to a strong electron-withdrawing group (e.g., -CF₃), it becomes a harder electrophile and is more susceptible to attack.[1] By carefully selecting substituents on your dicarbonyl compound, you can steer the reaction towards a single isomer.
-
Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the nucleophile, thus favoring the attack on the less hindered carbonyl. This is a powerful tool for directing regioselectivity.
-
Reaction Conditions:
-
pH: The acidity of the reaction medium can be critical. Under acidic conditions, the more basic amino group of the aminopyrazole can be protonated, which may alter the nucleophilicity of the nitrogen atoms and influence the initial site of attack.
-
Solvent: The choice of solvent can have a profound impact on the regioisomeric ratio.[4] For instance, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in pyrazole synthesis compared to conventional solvents like ethanol.[5][6]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the isomer ratio. Experimenting with a range of temperatures is advisable.
-
Troubleshooting Workflow for Regioisomer Control
Caption: A decision-making workflow for addressing regioisomer formation.
Q2: I am attempting a three-component synthesis to avoid regioselectivity issues, but the reaction is sluggish or yielding unexpected byproducts. What could be the problem?
A2: Three-component reactions, often involving an aldehyde, a compound with an active methylene group, and an aminopyrazole, are an excellent strategy to circumvent the regioselectivity problems associated with using pre-formed unsymmetrical 1,3-dicarbonyls.[1][2] If you are facing issues, consider the following:
-
Catalyst: While some of these reactions can proceed without a catalyst, the addition of a catalyst can significantly improve reaction rates and yields. L-proline is a known catalyst for the initial condensation step.[1] Acid catalysts like TsOH can also be effective.[2]
-
Solvent: The choice of solvent is crucial. While ethanol is commonly used, ionic liquids like [bmim]Br have been reported to promote the reaction efficiently.[1]
-
Reaction Conditions: Microwave irradiation has been successfully employed to accelerate these reactions, often reducing reaction times from hours to minutes.[2][7]
-
Atmosphere: The final step of this reaction sequence often involves an oxidation to form the aromatic pyrazolopyridine ring. In some cases, this oxidation occurs spontaneously with atmospheric oxygen.[1] If your reaction is stalling at the dihydropyrazolopyridine intermediate, ensuring the reaction is open to the air or even bubbling air through the mixture might be necessary.
Frequently Asked Questions (FAQs)
Q3: How can I reliably distinguish between the synthesized pyrazolopyridine regioisomers?
A3: Differentiating between regioisomers can be challenging as their NMR spectra can be very similar.[1] While ¹H and ¹³C NMR are essential starting points, they may not be sufficient for an unambiguous assignment. Advanced NMR techniques are often required:
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can detect through-space interactions between protons. By identifying correlations between specific protons on the pyrazole and pyridine rings, the relative orientation of the substituents can be determined, allowing for definitive structural assignment.[8][9]
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction will provide an unambiguous determination of its structure. This can then be used as a reference to assign the structure of the other isomer based on comparative analytical data.
Q4: What are the common pyrazolopyridine scaffolds, and how does the synthetic approach differ for each?
A4: The pyrazolopyridine family consists of several isomers depending on the fusion of the pyrazole and pyridine rings. The most common are pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine.[1]
-
Pyrazolo[3,4-b]pyridines: These are typically synthesized by forming the pyridine ring onto a pre-existing pyrazole.[1] The most common starting material for this is a 3- or 5-aminopyrazole, which acts as a dinucleophile.[1][10]
-
Pyrazolo[1,5-a]pyridines: The synthesis of this scaffold often involves the construction of the pyrazole ring onto a pyridine precursor. For example, a cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds can be employed.[11]
The choice of starting materials inherently dictates the resulting pyrazolopyridine core.
Q5: Are there any databases or resources you recommend for looking up known pyrazolopyridine synthesis protocols and characterization data?
A5: Yes, several resources are invaluable for researchers in this field:
-
SciFinder-n and Reaxys: These are comprehensive databases of chemical literature and reactions. You can search for specific pyrazolopyridine structures and find detailed synthetic procedures and characterization data from published articles and patents.
-
PubMed and Google Scholar: Searching these databases with specific keywords like "synthesis of pyrazolo[3,4-b]pyridine" will yield a plethora of research articles, many of which are open access and contain detailed experimental sections.[1]
-
The Cambridge Structural Database (CSD): If you are looking for X-ray crystal structures of known pyrazolopyridines to compare with your own data, the CSD is the world's repository for small-molecule crystal structures.
Data Summary and Protocols
Table 1: Effect of Reaction Conditions on Regioisomeric Ratio
| Starting Materials | Conditions | Solvent | Ratio (Isomer A:Isomer B) | Reference |
| 5-amino-3-methyl-1-phenylpyrazole and benzoylacetone | Reflux | AcOH | Mixture of regioisomers | [12] |
| 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones | Reflux | AcOH | Widely used strategy | [1] |
| 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione | Not specified | Not specified | >80% regioselectivity | [1] |
| Hydrazine and unsymmetrical 1,3-diketone | Not specified | Ethanol | Near 50:50 | [5] |
| Hydrazine and unsymmetrical 1,3-diketone | Not specified | Fluorinated Alcohol | Improved regioselectivity | [5] |
Experimental Protocol: Regioselective Synthesis of a Pyrazolo[3,4-b]pyridine using a Three-Component Reaction
This protocol is a general guideline for the synthesis of 1H-pyrazolo[3,4-b]pyridines via a one-pot, three-component reaction, which often minimizes regioisomer formation.[1][2]
Materials:
-
5-Aminopyrazole derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Active methylene compound (e.g., a ketone or 1,3-dicarbonyl) (1.0 mmol)
-
Ethanol (5 mL)
-
L-proline (0.1 mmol, 10 mol%)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and L-proline (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 30-60 minutes.[1] The reaction should be open to the atmosphere to facilitate the final oxidation step.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dau.url.edu [dau.url.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. chim.it [chim.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[4,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this important synthetic transformation. Pyrazolo[4,3-b]pyridines are a privileged scaffold in drug discovery, appearing in molecules targeting a range of diseases.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, increase yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Issue 1: Consistently Low Yield of the Desired Pyrazolo[4,3-b]pyridine
Question: My reaction to form a pyrazolo[4,3-b]pyridine is consistently resulting in low yields. What are the most common causes and how can I systematically troubleshoot this?
Answer: Low yields in pyrazolo[4,3-b]pyridine synthesis can often be traced back to a few key areas: purity of starting materials, suboptimal reaction conditions, or competing side reactions.[2] A logical, step-by-step approach is crucial for diagnosis.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
Detailed Troubleshooting Steps:
-
Assess Starting Material Purity:
-
The "Why": The primary starting materials, typically an aminopyrazole and a 1,3-dicarbonyl compound (or equivalent), must be of high purity.[2] Impurities can act as catalysts for side reactions or may have degraded over time, particularly hydrazine derivatives.[2]
-
Actionable Advice:
-
Confirm the identity and purity of your starting materials via NMR and/or LC-MS.
-
If using a hydrazine salt, consider neutralizing it in situ or using the free base, as the acidic conditions can sometimes promote the formation of colored byproducts.[2]
-
For aminopyrazoles, ensure they have not undergone oxidation or decomposition, which is a common issue.
-
-
-
Optimize Reaction Conditions:
-
The "Why": The cyclocondensation reaction is highly sensitive to temperature, solvent, and the presence of a catalyst.
-
Actionable Advice:
-
Temperature & Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[2] Some reactions require reflux temperatures to proceed to completion, while others may benefit from lower temperatures to minimize side product formation.
-
Solvent: The choice of solvent is critical. Acetic acid is commonly used as it can act as both a solvent and a catalyst.[3] For less reactive substrates, higher boiling point solvents like DMF or dioxane might be necessary. In some modern "green" approaches, water or ethanol can be effective.[4][5]
-
Catalysis: While many syntheses proceed with just acetic acid, some may require a stronger acid catalyst (e.g., HCl, H₂SO₄) or even a solid acid catalyst like amorphous carbon-supported sulfonic acid (AC-SO₃H), which can offer advantages in terms of mild conditions and simple workup.[5]
-
-
-
Consider Microwave-Assisted Synthesis:
-
The "Why": Microwave irradiation can significantly accelerate reaction times and improve yields by providing efficient and uniform heating.[6][7][8][9] This is particularly effective for multicomponent reactions.[10]
-
Actionable Advice: If available, screen the reaction under microwave conditions. A typical starting point might be 10-20 minutes at 120-150°C.[7] This often reduces the formation of thermal degradation byproducts seen with prolonged conventional heating.
-
Issue 2: Formation of an Undesired Regioisomer
Question: My reaction is producing a mixture of pyrazolo[4,3-b]pyridine and the isomeric pyrazolo[3,4-b]pyridine. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted aminopyrazoles.[2] The regioselectivity is governed by the relative reactivity of the two carbonyl groups and the two nucleophilic centers of the aminopyrazole (the amino group and the C4-carbon).
Controlling Regioselectivity
Caption: Factors influencing regioselective synthesis.
Strategies to Improve Regioselectivity:
-
Modify Electronic and Steric Factors:
-
The "Why": The initial nucleophilic attack is often the regiochemistry-determining step. By making one electrophilic carbonyl carbon significantly more reactive (e.g., by placing a strong electron-withdrawing group adjacent to it) or one nucleophilic site more accessible, you can favor one reaction pathway.[2]
-
Actionable Advice:
-
If possible, choose a symmetrical dicarbonyl compound to avoid the issue altogether.
-
If using an unsymmetrical dicarbonyl, a bulkier substituent near one carbonyl group will sterically hinder attack at that position, directing the nucleophile to the other carbonyl.
-
-
-
Employ a Directed Synthetic Strategy:
-
The "Why": Some synthetic routes offer inherent regiocontrol. Instead of a direct cyclocondensation, a stepwise approach can ensure the formation of the correct isomer.
-
Actionable Advice:
-
Consider a strategy that involves the annulation of a pyrazole ring onto a pre-functionalized pyridine. For example, starting with a 2-chloro-3-nitropyridine allows for a sequence of SNAr and Japp-Klingemann reactions that can provide excellent regiocontrol.[1][11]
-
The use of pyridine N-oxide tosylhydrazones can also offer a degree of regiocontrol by varying the electrophile and solvent combination.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazolo[4,3-b]pyridine synthesis?
The most prevalent methods involve the annulation of a pyridine ring onto a pre-existing pyrazole core.[1] Therefore, the key starting materials are:
-
A 4-aminopyrazole derivative: This provides the pyrazole backbone and the nucleophilic centers for the cyclization.
-
A 1,3-dielectrophile: This component forms the pyridine ring. Common examples include:
Alternatively, less common but sometimes more regioselective routes involve annulating a pyrazole ring onto a pyridine, starting with a functionalized pyridine like 2-chloro-3-cyanopyridine or 2-chloro-3-formylpyridine.[14]
Q2: Can I use a one-pot, multicomponent reaction (MCR) for this synthesis?
Yes, MCRs are an efficient and increasingly popular method for synthesizing pyrazolopyridines.[4] These reactions combine three or more starting materials in a single pot to form the final product, which is environmentally friendly and saves time.[6] A typical MCR might involve an aromatic aldehyde, a 5-aminopyrazole, and a C-H acid like a β-ketonitrile, often under microwave irradiation.[10]
Q3: My reaction mixture turns dark brown/black. Is this normal and how can I get a cleaner product?
Discoloration is a frequent observation, especially in reactions run at high temperatures or in acidic media with certain hydrazine derivatives.[2] This is often due to the formation of colored impurities from the starting materials or minor side reactions.[2]
-
To minimize this:
-
For purification:
Experimental Protocols
Protocol 1: General Procedure for Cyclocondensation of a 4-Aminopyrazole with a 1,3-Dicarbonyl Compound
This protocol is a standard method for the synthesis of the pyrazolo[4,3-b]pyridine core.
-
To a round-bottom flask, add the 4-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq).
-
Add glacial acetic acid as the solvent (typically 5-10 mL per mmol of aminopyrazole).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C).
-
Monitor the reaction by TLC until the starting aminopyrazole is consumed (typically 4-12 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][5]
Protocol 2: Microwave-Assisted Three-Component Synthesis
This protocol provides an efficient, one-pot method leveraging microwave energy.[7]
-
In a microwave reaction vessel, combine the 5-aminopyrazole (1.0 eq, 0.5 mmol), the aromatic aldehyde (1.0 eq, 0.5 mmol), and the active methylene compound (e.g., malononitrile or an aroyl acetonitrile) (1.0 eq, 0.5 mmol).
-
Add the solvent, typically DMF (1-2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 125-135°C) for a specified time (e.g., 10-20 minutes).[7]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
A solid product often precipitates. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry in air.
-
If no solid forms, the product can be isolated by adding water to the reaction mixture and proceeding with extraction as described in Protocol 1.
| Parameter | Protocol 1 (Conventional) | Protocol 2 (Microwave) | Key Advantage |
| Reaction Time | 4 - 12 hours | 10 - 20 minutes | Speed and efficiency[6] |
| Temperature | ~118°C (Reflux) | 125 - 150°C | Rapid, uniform heating |
| Setup | Round-bottom flask, condenser | Sealed microwave vessel | One-pot, contained system |
| Typical Yield | Moderate to Good | Good to Excellent | Often higher yields[6] |
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dau.url.edu [dau.url.edu]
- 4. researchgate.net [researchgate.net]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 6. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of Polar Pyrazolo[4,3-b]pyridine Derivatives
Welcome to the technical support center for the purification of polar pyrazolo[4,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent polarity and basicity of the pyrazolo[4,3-b]pyridine scaffold often present unique purification hurdles. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of polar pyrazolo[4,3-b]pyridine derivatives using various chromatography and crystallization techniques.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar pyrazolo[4,3-b]pyridine derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[1] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the percentage of the aqueous component. Modern reversed-phase columns are often designed to be stable in 100% aqueous conditions.[1]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.[1][2]
-
Utilize Ion-Pairing Chromatography: For ionizable pyrazolo[4,3-b]pyridine derivatives, adding an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds.[1][2] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous solvent.
Issue 2: Significant Peak Tailing in Chromatography
Q: I am observing significant peak tailing for my polar pyrazolo[4,3-b]pyridine derivative on both normal and reversed-phase columns. What is causing this and how can I fix it?
A: Peak tailing is often caused by strong interactions between the basic nitrogen atoms in the pyrazolo[4,3-b]pyridine ring and acidic silanol groups on the surface of silica-based stationary phases.[3][4] This can be addressed by:
-
Mobile Phase Modifiers:
-
Normal Phase: Add a small amount of a basic modifier like triethylamine (0.1-2.0%) or a solution of ammonia in methanol to the mobile phase.[4][5] This will compete with your compound for binding to the acidic sites on the silica.
-
Reversed Phase: Use an acidic modifier such as formic acid or trifluoroacetic acid (TFA) in the mobile phase (0.1%). This will protonate the basic sites on your compound and the silanol groups, reducing unwanted interactions.
-
-
Use of End-Capped Columns: Employing end-capped reversed-phase columns, where the residual silanol groups are derivatized, can significantly reduce peak tailing for basic compounds.[3]
-
Alternative Stationary Phases: Consider using alumina, which is a basic stationary phase, for normal-phase chromatography of basic compounds.[3]
Issue 3: Compound is "Stuck" on the Normal-Phase Column
Q: My highly polar pyrazolo[4,3-b]pyridine derivative will not elute from a standard silica gel column, even with highly polar solvent systems like 100% ethyl acetate or methanol/dichloromethane mixtures.
A: This indicates a very strong interaction between your highly polar compound and the polar silica stationary phase. Here are some solutions:
-
Aggressive Solvent Systems: A common and effective approach is to use a solvent system containing ammonia. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution in dichloromethane can be a very effective eluent for highly polar basic compounds.
-
Reverse the Phase: If normal-phase chromatography is not effective, reversed-phase flash chromatography is a viable alternative for purifying polar compounds.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of polar compounds.[6][7][8][9] It utilizes supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[7][10] SFC offers fast, efficient separations with reduced solvent consumption.[6]
Issue 4: Difficulty with Crystallization
Q: I am struggling to crystallize my polar pyrazolo[4,3-b]pyridine derivative. It either remains as an oil or precipitates as an amorphous solid. What can I do?
A: The high polarity and potential for multiple hydrogen bonding interactions can make crystallization challenging. Consider the following approaches:
-
Solvent Screening: A broad solvent screening is crucial. Start with polar solvents where the compound has moderate solubility at elevated temperatures and lower solubility at room temperature or below.[11] Common choices include acetonitrile, ethanol, methanol, or mixtures with water.
-
Induce Crystallization: If a supersaturated solution is obtained, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the compound.[11]
-
Salt Formation: Converting the basic pyrazolo[4,3-b]pyridine into a salt can significantly alter its solubility and improve its crystallinity.[3] Common acids for salt formation include hydrochloric acid, sulfuric acid, or organic acids like tartaric acid. The resulting salt may be more amenable to crystallization from different solvent systems.
-
Vapor Diffusion: This technique involves slowly diffusing a poor solvent into a solution of your compound in a good solvent. This gradual change in solvent composition can promote the growth of high-quality crystals.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a newly synthesized polar pyrazolo[4,3-b]pyridine derivative?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to assess the polarity of the compound and identify a suitable solvent system for flash column chromatography.[5] For polar basic compounds, a mobile phase of dichloromethane/methanol with a small amount of ammonium hydroxide is often effective.[3] If the compound is extremely polar, consider reversed-phase chromatography or SFC.
Q2: How can I remove residual pyridine used as a solvent or reagent from my final product?
A2: Pyridine can often be removed by co-evaporation with a high-boiling solvent like toluene under reduced pressure.[12] Alternatively, an acidic wash (e.g., with 1-5% aqueous HCl) during an aqueous workup will convert the pyridine to its water-soluble pyridinium salt, which can then be extracted into the aqueous phase.[12][13][14]
Q3: My compound appears to be degrading on the silica gel column. What are my options?
A3: If your compound is unstable on silica, you can try deactivating the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine before loading your sample.[1] Alternatively, consider using a less acidic stationary phase like alumina or Florisil.[5] If degradation persists, non-chromatographic methods like crystallization or acid-base extraction should be explored.
Q4: Can I use acid-base extraction to purify my polar pyrazolo[4,3-b]pyridine derivative?
A4: Yes, acid-base extraction can be a powerful purification technique for basic compounds like pyrazolo[4,3-b]pyridines. The general principle involves dissolving the crude mixture in an organic solvent and extracting with an aqueous acid. The basic compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified compound can be back-extracted into an organic solvent.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
This protocol is suitable for moderately polar, basic pyrazolo[4,3-b]pyridine derivatives.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 0.5-2% of a 25% ammonium hydroxide solution in water to the mobile phase to improve peak shape and reduce tailing.[3] Aim for an Rf value of 0.2-0.3 for your target compound.[5]
-
Column Packing: Dry pack the column with silica gel.
-
Column Equilibration: Equilibrate the column by passing 3-5 column volumes of the chosen mobile phase through the silica gel.
-
Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, dry loading the sample onto a small amount of silica gel is recommended.[15]
-
Elution: Run the chromatography, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Supercritical Fluid Chromatography (SFC) for Highly Polar Compounds
SFC is a powerful technique for purifying compounds that are challenging to separate by HPLC.[6][9]
-
System Setup: Utilize an SFC system equipped with a suitable stationary phase. Polar stationary phases are often used for polar analytes.[6]
-
Mobile Phase: The mobile phase typically consists of supercritical CO2 and a polar organic modifier, such as methanol.[7][10] The addition of a small amount of an additive (e.g., an amine for basic compounds) can improve peak shape.
-
Method Development: Start with a gradient elution from a low to a high percentage of the organic modifier to determine the optimal separation conditions.
-
Purification: Once the analytical method is optimized, scale up to a preparative column for purification.
-
Fraction Collection and Analysis: Collect the fractions containing the purified compound and confirm purity by an appropriate analytical method (e.g., LC-MS).
Data and Visualization
Table 1: Comparison of Purification Techniques for Polar Pyrazolo[4,3-b]pyridines
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Chromatography | Silica Gel, Alumina | Non-polar solvents (e.g., Hexane, DCM) with polar modifiers (e.g., EtOAc, MeOH) | Good for moderately polar compounds; cost-effective. | Can have strong retention and peak tailing for highly polar and basic compounds.[3][5] |
| Reversed-Phase Chromatography | C18, C8, Phenyl-Hexyl | Polar solvents (e.g., Water, Acetonitrile, Methanol) | Excellent for a wide range of polarities; good peak shape with appropriate modifiers.[16][17] | Poor retention for very polar compounds.[1] |
| HILIC | Polar (e.g., Silica, Amide) | High organic content with a small amount of aqueous solvent | Ideal for very polar compounds that are not retained in reversed-phase.[1] | Requires careful mobile phase preparation and column equilibration. |
| SFC | Various (Chiral and Achiral) | Supercritical CO2 with organic modifiers | Fast, efficient, and uses less organic solvent; excellent for polar compounds.[6][7][9] | Requires specialized equipment.[9] |
| Crystallization | N/A | Various Solvents | Can provide very high purity; scalable. | Can be challenging for some polar compounds; may result in oiling out.[11] |
Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for acid-base extraction purification.
References
- 1. benchchem.com [benchchem.com]
- 2. halocolumns.com [halocolumns.com]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. Purification [chem.rochester.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Video: Supercritical Fluid Chromatography [jove.com]
- 8. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. chromtech.com [chromtech.com]
- 17. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing the Metabolic Stability of Pyrazolopyridine Derivatives
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing pyrazolopyridine-based compounds. Our goal is to provide a practical, in-depth resource that moves beyond simple protocols to explain the underlying principles of metabolic stability and offers robust troubleshooting strategies for common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the metabolism of pyrazolopyridine derivatives.
Q1: What are the most common metabolic liabilities observed in pyrazolopyridine scaffolds?
A1: Pyrazolopyridine cores and their derivatives are susceptible to several metabolic transformations, primarily oxidative metabolism mediated by hepatic enzymes.[1][2] Key metabolic "soft spots" often include:
-
Oxidation of the Pyrazolopyridine Ring System: The electron-rich nature of the heterocyclic system can make it a target for oxidation. Studies have identified hydroxylation at various positions on both the pyrazole and pyridine rings as a common metabolic route.[3]
-
Oxidation of Alkyl Substituents: Small alkyl groups, particularly methyl groups, attached to the core are frequently oxidized to hydroxymethyl and then further to carboxylic acid metabolites.[3]
-
N-Dealkylation: If alkyl groups are present on a nitrogen atom, N-dealkylation is a very common metabolic pathway mediated by Cytochrome P450 (CYP) enzymes.[4][5]
-
Aromatic Hydroxylation: Unsubstituted phenyl rings or other aromatic substituents are prime targets for CYP-mediated hydroxylation.[6] Deactivating these rings with electron-withdrawing groups can often mitigate this issue.[7]
-
N-Oxidation: The nitrogen atoms within the pyridine ring can be oxidized by both CYP and flavin-containing monooxygenase (FMO) enzymes to form N-oxides.[4][5]
Q2: Which specific enzyme families are primarily responsible for the metabolism of these compounds?
A2: The Cytochrome P450 (CYP450) superfamily of enzymes, located primarily in the liver, is the main driver of Phase I metabolism for most xenobiotics, including pyrazolopyridine derivatives.[2][8] Specific isoforms that are frequently implicated include:
-
CYP3A4: As one of the most abundant CYP isoforms in the human liver, CYP3A4 is often a major contributor to the metabolism of a wide range of drugs, including N-dealkylation and aromatic oxidation pathways.[4][9]
-
CYP1A2: This isoform is also known to catalyze oxidative reactions, such as the 9-desmethylation of pyrazoloacridine, a related heterocyclic system.[4][5]
-
CYP2C9: While sometimes playing a minor role, CYP2C9 can contribute to the formation of various oxidative metabolites.[9] In addition to CYPs, Flavin-containing monooxygenases (FMOs) can also be involved, particularly in the formation of N-oxide metabolites.[4][5]
Q3: What are the primary medicinal chemistry strategies to enhance the metabolic stability of a pyrazolopyridine lead compound?
A3: Once a metabolic soft spot is identified, several strategies can be employed to "harden" the molecule against enzymatic degradation. The choice of strategy depends on the specific liability and the need to preserve the compound's pharmacological activity.
-
Metabolic Blocking: This involves placing a metabolically robust group at the site of metabolism. Common tactics include:
-
Fluorination: Replacing a hydrogen atom with a fluorine atom at a site of oxidation. The high strength of the C-F bond makes it resistant to cleavage by CYP enzymes.[10]
-
Deuteration: Replacing a C-H bond with a C-D bond. Due to the kinetic isotope effect, the C-D bond is stronger and is broken at a slower rate by metabolic enzymes, which can significantly increase the compound's half-life.[10][11][12]
-
-
Scaffold Hopping & Bioisosteric Replacement: This strategy involves replacing a metabolically labile part of the molecule with a different chemical group (a bioisostere) that serves a similar structural or electronic function but is more stable.[13][14] For example, replacing a metabolically susceptible phenyl ring with a more electron-deficient and stable pyridine or pyrazole ring can block oxidative metabolism.[6][15]
-
Modulating Electronic Properties: Decreasing the electron density of an aromatic ring can make it less susceptible to oxidation.[6] This is often achieved by replacing a carbon atom with a nitrogen atom (e.g., benzene to pyridine) or by adding electron-withdrawing groups.[6][7]
-
Introducing Steric Hindrance: Adding a bulky group near a metabolic soft spot can physically block the enzyme's active site from accessing it.[16] For instance, replacing an N-methyl group with an N-t-butyl group can prevent N-dealkylation.[16]
-
Structural Rigidification: Strategies like cyclization or reducing ring size can lock the molecule into a conformation that is less favorable for metabolism, thereby improving stability.[11][12][17]
Section 2: Troubleshooting Guides
This section provides practical advice for specific issues encountered during in vitro metabolic stability experiments.
Guide 1: Troubleshooting the In Vitro Liver Microsomal Stability Assay
The liver microsomal stability assay is a cornerstone for early ADME assessment, primarily evaluating Phase I metabolism.[18][19]
Problem: My compound disappears almost instantly (t½ < 5 min). How do I get a more accurate reading and what does this mean?
-
Causality: Extremely rapid clearance suggests your compound is a high-affinity substrate for one or more of the enzymes present in the liver microsomes (e.g., CYP3A4). This is a common challenge in lead optimization.
-
Troubleshooting Steps:
-
Reduce Protein Concentration: Lower the microsomal protein concentration in your assay (e.g., from 0.5 mg/mL to 0.1 mg/mL). This reduces the overall enzyme concentration, slowing the reaction rate and allowing for more accurate measurement of a short half-life.
-
Shorten Incubation Times: Use earlier and more frequent time points. Instead of 0, 5, 15, 30, and 45 minutes, try 0, 1, 2, 5, and 10 minutes.[8]
-
Confirm NADPH-Dependence: Run a control incubation without the NADPH regenerating system.[8] If the compound is still unstable, it may be due to chemical instability in the buffer or degradation by other non-NADPH-dependent enzymes.
-
Actionable Next Steps: If instability is confirmed to be NADPH-dependent, this is a strong indicator of CYP-mediated metabolism. The immediate priority is to perform a metabolite identification study to pinpoint the exact site of metabolism.
-
Problem: I am seeing high variability in my half-life (t½) values between experiments.
-
Causality: Variability can stem from several sources, including inconsistent experimental technique, reagent degradation, or issues with the analytical method.
-
Troubleshooting Steps:
-
Reagent Quality Check: Ensure the liver microsomes have been stored correctly at -80°C and were thawed rapidly on ice immediately before use. Verify the activity of your NADPH regenerating system, as cofactors can degrade over time.[20]
-
Standardize Pipetting: For reactions involving small volumes, minor pipetting errors can lead to large concentration differences. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions like microsomal preparations.
-
Control Compound Performance: Always include positive control compounds with known, consistent clearance rates (e.g., Verapamil for high clearance, Warfarin for low clearance).[8] If the controls are also variable, the issue lies with the assay system itself. If only your test compound is variable, it may be related to its specific properties.
-
Check for Non-Specific Binding: Highly lipophilic compounds can bind to the walls of plastic labware, leading to an apparent loss of compound that is not due to metabolism. Using low-binding plates or adding a small amount of organic solvent (if compatible with the enzymes) can help.
-
Problem: My compound shows no degradation (t½ is very long). Can I conclude it is metabolically stable?
-
Causality: While the compound may indeed be highly stable, this result could also indicate an experimental artifact or a limitation of the chosen assay system.
-
Troubleshooting Steps:
-
Verify Assay Activity: Check the data for your positive control compounds. If a high-clearance control like Verapamil also shows no degradation, the assay has failed. This is likely due to inactive microsomes or a faulty NADPH regenerating system.
-
Consider Phase II Metabolism: Liver microsomes are enriched in Phase I enzymes but are generally poor for assessing Phase II metabolism (e.g., glucuronidation) without specific cofactors like UDPGA and pore-forming agents.[8][21] A compound that is stable in microsomes could still be rapidly cleared by Phase II pathways.
-
Progress to Hepatocyte Assays: To get a more complete picture, the next logical step is to test the compound in a hepatocyte stability assay.[18][21] Hepatocytes contain a full suite of Phase I and Phase II enzymes and active transporters, providing a more physiologically relevant system.[19]
-
Rule out Enzyme Inhibition: At high concentrations, your test compound might be inhibiting the very CYP enzymes responsible for its own metabolism. Consider running the assay at a lower substrate concentration (e.g., 0.1 µM instead of 1 µM).
-
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Standard Human Liver Microsome (HLM) Stability Assay
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[20][22]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]
-
Positive Control Compounds (e.g., Verapamil, Imipramine)
-
Ice-cold Acetonitrile with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plate and a collection plate
Procedure:
-
Preparation: Prepare a working solution of the test compound at 100 µM in acetonitrile from the 10 mM DMSO stock.[20] Prepare the HLM solution by diluting the stock in cold phosphate buffer to an intermediate concentration.
-
Reaction Mixture Setup: In the 96-well plate, combine the phosphate buffer and HLM solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Immediately after, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20] The final microsomal protein concentration should be 0.5 mg/mL.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by transferring an aliquot of the reaction mixture to a collection plate containing 3-5 volumes of ice-cold acetonitrile with the internal standard.[8][20] The "0 minute" sample is typically taken immediately after adding the compound but before adding NADPH, or by quenching immediately after adding NADPH.
-
Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.[20]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[21][23]
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration in mg/mL) [21]
Workflow 2: Metabolite Identification and Structural Elucidation
This workflow outlines the process of identifying the metabolic "soft spots" on a pyrazolopyridine derivative.
// Connections Incubate -> LCMS [color="#4285F4"]; Control -> LCMS [color="#4285F4"]; LCMS -> DataMine [color="#EA4335"]; DataMine -> Propose [color="#FBBC05"]; Propose -> Fragment [color="#34A853"]; Fragment -> Synthesize [label="If confirmation needed", color="#5F6368"]; Synthesize -> Confirm [color="#4285F4"];
} dot
Caption: Workflow for Metabolite Identification.
Section 4: Strategic Data Interpretation & Compound Design
The ultimate goal of metabolic stability studies is to guide the design of better molecules.[17]
Table 1: Common Structural Modifications and Their Impact on Metabolic Stability
This table summarizes common bioisosteric replacements and blocking strategies used to address metabolic liabilities in aromatic and heterocyclic systems.
| Original Moiety (Metabolically Labile) | Proposed Modification (More Stable) | Primary Rationale | Potential Risks / Considerations |
| Unsubstituted Phenyl Ring | Pyridyl or Pyrimidyl Ring | Lowers HOMO energy, making the ring less electron-rich and less prone to oxidation.[6] | May introduce new liabilities (e.g., metabolism by aldehyde oxidase) or alter pKa and solubility.[6] |
| Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | C-F bonds are highly stable and block oxidation at that position. | Drastically alters electronic properties and lipophilicity; may negatively impact target binding. |
| Methoxy Group (-OCH₃) | Difluoromethoxy Group (-OCF₂H) | Blocks O-dealkylation, a common metabolic pathway for ethers. | Can affect H-bonding capacity and conformation. |
| Labile C-H Bond | C-D (Deuterium) Bond | Kinetic Isotope Effect: The C-D bond is stronger and cleaved more slowly by enzymes.[10] | The effect can be modest; may not be sufficient for highly labile positions. Patentability can be complex. |
| Thiazole Ring | Pyrazole or 1,2,4-Triazole Ring | Pyrazole and triazole rings are generally more resistant to oxidative ring cleavage.[6][15] | Can significantly change the geometry, dipole moment, and interaction profile of the molecule. |
| Piperidine Ring | Morpholine Ring | Blocks potential oxidation at the 4-position of the piperidine ring.[7] | Increases polarity, which may affect cell permeability or CNS penetration. |
Decision-Making Workflow for Enhancing Stability
The following diagram illustrates a logical process for addressing metabolic instability discovered during lead optimization.
// Nodes Start [label="Start: Lead Compound\nwith Poor Stability (Low t½)", fillcolor="#EA4335"]; MetID [label="Perform Metabolite ID Study\n(LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Question [label="Is a Single 'Soft Spot'\nResponsible?", shape=diamond, style=filled, fillcolor="#4285F4"]; Block [label="Strategy 1: Block Metabolism\n- Deuterate\n- Fluorinate\n- Add Steric Bulk", fillcolor="#34A853"]; Replace [label="Strategy 2: Replace Moiety\n- Scaffold Hop\n- Bioisosteric Replacement", fillcolor="#34A853"]; Test [label="Synthesize & Test Analogs\nin HLM Stability Assay", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Analyze SAR:\n- Potency\n- Stability\n- Physicochemical Properties", fillcolor="#5F6368"]; End [label="Optimized Lead Compound", fillcolor="#34A853"]; ReEvaluate [label="Re-evaluate Core Scaffold\n(Multiple Liabilities)", fillcolor="#EA4335"];
// Edges Start -> MetID [color="#202124"]; MetID -> Question [color="#202124"]; Question -> Block [label="Yes", color="#202124"]; Question -> Replace [label="No / Multiple Spots", color="#202124"]; Block -> Test [color="#202124"]; Replace -> Test [color="#202124"]; Test -> SAR [color="#202124"]; SAR -> End [label="Success!", color="#202124"]; SAR -> Question [label="Iterate", style=dashed, color="#202124"]; Replace -> ReEvaluate [style=dashed, color="#202124"];
} dot
Caption: Decision workflow for improving metabolic stability.
References
- 1. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 2. mdpi.com [mdpi.com]
- 3. Identification of urinary metabolites of 2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo[1,5-a]pyridine in rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nedmdg.org [nedmdg.org]
- 17. pharmafocusasia.com [pharmafocusasia.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. bioivt.com [bioivt.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
strategies to avoid peak tailing in HPLC purification of pyrazolopyridines
Technical Support Center: HPLC Purification of Pyrazolopyridines
A Guide to Overcoming Peak Tailing and Achieving Optimal Separation
Welcome to the technical support center for the HPLC purification of pyrazolopyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a specific focus on peak tailing. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with field-proven strategies to ensure robust and reproducible purification methods.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding peak tailing in the HPLC purification of pyrazolopyridines.
Q1: What is peak tailing and how is it identified?
A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge that is longer than the leading edge.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As).[3][4] A value greater than 1.2 is generally indicative of significant tailing, although for many assays, peaks with an As greater than 1.5 are acceptable.[3] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[4][5]
Q2: Why are pyrazolopyridine compounds prone to peak tailing in reversed-phase HPLC?
A: Pyrazolopyridines are nitrogen-containing heterocyclic compounds, which makes them basic in nature.[2][3] In reversed-phase HPLC using silica-based columns, these basic analytes are prone to secondary interactions with residual silanol groups (Si-OH) on the stationary phase surface.[1][3][6] At mobile phase pH values above 3, these silanol groups can become ionized (SiO-), leading to strong electrostatic interactions with the protonated basic pyrazolopyridine.[1][3] This secondary retention mechanism, in addition to the primary hydrophobic interaction, results in the delayed elution of a portion of the analyte molecules, causing the characteristic peak tailing.[2][3]
Q3: Can peak tailing be caused by issues other than secondary silanol interactions?
A: Yes, while silanol interactions are a primary cause for basic compounds like pyrazolopyridines, other factors can contribute to or exacerbate peak tailing. These include:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][7]
-
Column Degradation: Voids in the column bed or a contaminated or partially blocked inlet frit can disrupt the flow path and cause peak tailing.[3][8]
-
Extra-Column Effects: Excessive tubing length or diameter, as well as poorly made connections, can increase dead volume and contribute to band broadening and tailing.[1][9]
-
Mobile Phase Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can cause poor peak shape.[6][10]
-
Metal Contamination: Trace metals in the silica matrix or from the HPLC system itself can chelate with analytes, leading to peak tailing.[11][12][13]
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing during the purification of pyrazolopyridines.
Step 1: Initial Diagnosis and Assessment
Before making any changes to your method, it's crucial to systematically assess the problem. The following flowchart outlines a logical progression for troubleshooting.
Caption: Initial troubleshooting flowchart for peak tailing.
Step 2: Mobile Phase Optimization
The mobile phase is often the most effective and easiest parameter to adjust to improve peak shape.
2.1. Adjusting Mobile Phase pH
The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds like pyrazolopyridines.[14]
-
Mechanism: Lowering the mobile phase pH (typically to ≤ 3) protonates the residual silanol groups on the silica stationary phase, neutralizing their negative charge.[2][3] This minimizes the secondary electrostatic interactions with the positively charged pyrazolopyridine analytes, leading to more symmetrical peaks.[3][15]
-
Protocol:
-
Prepare your aqueous mobile phase and add a suitable acidifier. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Measure the pH of the aqueous portion before mixing with the organic modifier to ensure accuracy and reproducibility.[14]
-
Start with a mobile phase pH of 3.0 and assess the peak shape. If tailing persists, you can cautiously lower the pH, but be mindful of the column's stability range (most silica-based columns are stable between pH 2 and 8).[14][16]
-
2.2. Using Mobile Phase Additives
Mobile phase additives, also known as "silanol blockers," can be used to mask the active silanol sites.
-
Mechanism: Small amounts of a basic compound, such as triethylamine (TEA), are added to the mobile phase.[2][17] The TEA, being a stronger base, will preferentially interact with the acidic silanol groups, effectively shielding them from the pyrazolopyridine analyte.[2]
-
Protocol:
-
Add a low concentration of TEA (e.g., 0.05-0.1%) to the aqueous portion of your mobile phase.
-
Be aware that TEA can suppress ionization in mass spectrometry, so it is more suitable for UV-based detection.
-
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
-
2.3. Buffer Concentration and Ionic Strength
-
Mechanism: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask silanol interactions by increasing the ionic strength of the mobile phase.[4][11][15] The higher concentration of buffer ions can compete with the analyte for interaction with the active sites.
-
Considerations: Higher buffer concentrations can lead to precipitation when mixed with high percentages of organic solvent and may cause ion suppression in LC-MS applications.[15]
Table 1: Common Mobile Phase Modifications to Reduce Peak Tailing
| Modification | Mechanism | Typical Concentration | Pros | Cons |
| Lowering pH | Protonates silanol groups, reducing secondary interactions.[2][3] | pH 2.5 - 3.0 | Highly effective for basic compounds, generally MS-compatible. | Can decrease retention of basic analytes; risk of silica dissolution below pH 2.[3][15] |
| Triethylamine (TEA) | Competitively blocks active silanol sites.[2][17] | 0.05 - 0.1% | Effective at neutral or higher pH. | Not MS-compatible; can be difficult to remove from the column. |
| Increased Buffer Conc. | Masks silanol interactions through higher ionic strength.[11][15] | 25 - 50 mM | Can improve peak shape without drastic pH changes. | Risk of precipitation; not ideal for MS.[15] |
| Ion-Pairing Agents | Forms a neutral complex with the analyte, improving retention and peak shape.[5][18] | Varies by agent | Can significantly improve retention and resolution of charged analytes.[18] | Can be difficult to remove from the column; may require dedicated columns.[19] |
Step 3: Stationary Phase Selection and Column Care
If mobile phase optimization is insufficient, the issue may lie with the column itself.
3.1. Choosing the Right Column
-
End-Capped Columns: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically deactivated with a less polar functional group.[3] Using a column with high-density bonding and thorough end-capping will significantly reduce peak tailing for basic compounds.[1][2]
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the silanol groups and provide alternative selectivity.[1][4]
-
Hybrid Silica/Polymer Columns: These columns offer a wider usable pH range and often have lower silanol activity compared to traditional silica-based columns, making them a good choice for basic compounds.[2]
3.2. Column Maintenance and Troubleshooting
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[4] If the problem persists, consider replacing the column.
-
-
Column Void/Bed Deformation: A void at the column inlet or a collapsed packed bed can lead to poor peak shape for all analytes.[3][8]
-
Solution: This is often caused by pressure shocks or operating outside the column's recommended pH range.[15] In some cases, reversing the column (if permitted by the manufacturer) and flushing can help.[3] However, a void usually indicates that the column needs to be replaced. Using a guard column can help protect the analytical column from contaminants and extend its lifetime.[9]
-
Step 4: System and Hardware Considerations
Sometimes, the source of peak tailing is not chemical but physical, related to the HPLC system itself.
Caption: Hardware troubleshooting workflow.
-
Extra-Column Volume: The volume of the system from the injector to the detector, excluding the column, can contribute to peak broadening and tailing.[1][6]
-
Detector Settings: A slow detector response time (time constant) can cause peak tailing, especially for narrow, early-eluting peaks.[4][9]
-
Solution: Check your detector settings and reduce the time constant if it is set too high.
-
Conclusion
Peak tailing in the HPLC purification of pyrazolopyridines is a common but solvable problem. By systematically addressing potential causes related to the mobile phase, stationary phase, and HPLC hardware, researchers can significantly improve peak symmetry, leading to more accurate quantification, better resolution, and more robust purification methods. A logical, step-by-step troubleshooting approach, starting with simple mobile phase adjustments, is the most efficient way to achieve ideal chromatography for this important class of compounds.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. welch-us.com [welch-us.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. mastelf.com [mastelf.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. silcotek.com [silcotek.com]
- 14. agilent.com [agilent.com]
- 15. labcompare.com [labcompare.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
Pyrazolopyridine Synthesis Scale-Up: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are transitioning pyrazolopyridine synthesis from bench-scale discovery to larger-scale production. Pyrazolopyridines are a cornerstone scaffold in modern drug discovery, valued for their diverse pharmacological activities.[1][2][3] However, scaling their synthesis introduces challenges not always apparent at the gram scale, including issues with yield, purity, regioselectivity, and process safety.[4]
This document provides in-depth, field-tested insights in a direct question-and-answer format to address the common problems encountered during scale-up. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by scientists in the field. Each answer provides a diagnostic approach, explains the underlying chemistry, and offers actionable solutions.
Q1: My reaction yield dropped significantly when moving from a 5g to a 100g scale. What are the likely causes?
This is one of the most frequent challenges in process scale-up.[4] A drop in yield is typically multifactorial, stemming from issues related to mass and heat transfer, mixing, and changes in impurity profiles.[4][5]
Diagnostic Approach & Solutions:
-
Thermal Control (Exotherms): Many multicomponent reactions for pyrazolopyridine synthesis are exothermic.[4] A small flask can dissipate heat efficiently into the ambient environment, but a large reactor has a much lower surface-area-to-volume ratio. Inadequate heat removal can lead to temperature spikes, promoting side reactions and decomposition of starting materials or products.
-
Solution: Implement controlled, jacketed reactor systems. Perform a reaction calorimetry study on a small scale to understand the thermal profile. Add reagents that initiate the exotherm (e.g., the aldehyde or aminopyrazole) slowly and sub-surface to maintain the target temperature.
-
-
Mixing Efficiency: Inadequate mixing in large vessels can create localized "hot spots" of high reactant concentration, leading to the formation of byproducts.[4]
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type and speed) for the viscosity of your reaction mixture. The goal is to achieve a homogenous suspension and temperature throughout the vessel.
-
-
Stoichiometry and Reagent Addition: On a small scale, adding reagents all at once may work. On a large scale, this can be detrimental.
Q2: I'm observing a significant amount of a regioisomeric impurity. How can I improve selectivity?
Regioisomer formation is a classic problem in pyrazole and pyrazolopyridine synthesis, especially when using unsymmetrical starting materials like 1,3-dicarbonyls or substituted aminopyrazoles.[6][8][9][10] The final ratio of isomers is determined by the subtle interplay of steric hindrance, electronic effects, and reaction conditions.[10]
Causality & Mechanistic Insight:
The initial nucleophilic attack of the aminopyrazole onto the biselectrophile (e.g., a 1,3-dicarbonyl derivative) can occur at two different electrophilic sites.[6][11] One pathway may be kinetically favored (faster formation at lower temperatures), while the other is thermodynamically favored (leads to a more stable product, often at higher temperatures).
Solutions to Enhance Regioselectivity:
-
Solvent Choice: The solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in pyrazole formation by stabilizing key intermediates through hydrogen bonding.[8][12]
-
Temperature Control: As a rule of thumb, lower temperatures often favor the kinetically controlled product. Systematically screen temperatures (e.g., 0 °C, room temperature, 60 °C) to find the optimal point for selectivity.
-
pH Modification: The acidity of the reaction medium is critical.[10] Under acidic conditions, the nucleophilicity of the different nitrogen atoms in the aminopyrazole can be modulated, influencing the site of the initial attack.[10] A screen of mild acid catalysts (e.g., acetic acid) or bases (e.g., triethylamine) is recommended.
-
Strategic Synthesis Design: Sometimes, the most effective solution is to redesign the synthesis to be unambiguous. This can be achieved by using starting materials where the desired regiochemistry is "locked in," for example by starting with a pre-functionalized pyrazole.[9]
| Parameter | Effect on Regioselectivity | Recommendation |
| Solvent | Can stabilize one transition state over another. | Screen standard solvents (EtOH, MeOH) against fluorinated alcohols (TFE, HFIP).[8][12] |
| Temperature | Lower temps favor kinetic product; higher temps favor thermodynamic product. | Perform a temperature screening study. |
| pH / Catalyst | Alters the nucleophilicity of reactants. | Screen mild acids (AcOH) and bases (Et₃N). |
Q3: The product is difficult to purify by column chromatography at scale. Are there alternative methods?
Relying on silica gel chromatography for multi-kilogram purification is often economically and practically unfeasible. The goal at scale is to develop a process where the product crystallizes directly from the reaction mixture or an extraction solvent in high purity.
Strategies for Scalable Purification:
-
Crystallization: This is the most desirable method for large-scale purification.
-
Antisolvent Crystallization: After the reaction workup, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a miscible "antisolvent" (in which it is poorly soluble) to induce precipitation.
-
Cooling Crystallization: Dissolve the crude product in a suitable solvent at an elevated temperature and then slowly cool the solution to induce crystallization.
-
Reactive Crystallization: If the product is a free base or an acid, it can often be purified by forming a salt (e.g., hydrochloride, tosylate) which may have better crystallization properties. The salt can then be isolated, and the free base regenerated in a subsequent step if necessary.
-
-
Extraction Workup Optimization: A well-designed liquid-liquid extraction sequence can remove many impurities before the final isolation step.
-
pH-based washing: Use acidic washes (e.g., dilute HCl) to remove basic impurities and basic washes (e.g., NaHCO₃ solution) to remove acidic impurities.
-
-
Trituration: This involves stirring the crude solid material as a slurry in a solvent where the desired product is poorly soluble, but the impurities are soluble. The purified solid is then isolated by filtration.
Q4: My reaction stalls before completion, even with extended reaction times. What should I investigate?
A stalled reaction can be caused by catalyst deactivation, product inhibition, or the presence of unforeseen impurities in starting materials at a larger scale.
Troubleshooting Steps:
-
Starting Material Purity: Reagents purchased in bulk may have different impurity profiles than research-grade chemicals.[6] An impurity could be poisoning your catalyst.
-
Action: Obtain a certificate of analysis for all scaled-up starting materials. If possible, re-purify a small amount of the starting material and see if the reaction goes to completion.
-
-
Catalyst Deactivation: In catalytic reactions, the catalyst can be poisoned by impurities or degrade over the extended timeframes of a large-scale reaction.
-
Action: Consider adding a second charge of the catalyst midway through the reaction. For heterogeneous catalysts, ensure adequate stirring to prevent settling.
-
-
Atmosphere Control: Some reactions, particularly those involving oxidation or sensitive reagents, require an inert atmosphere.[11] Air or moisture leaks in a large reactor can be more significant than in a small, well-sealed flask.
-
Action: Ensure the reactor is properly purged and maintained under a positive pressure of nitrogen or argon.
-
Section 2: Visual Guides & Workflows
Visual aids are crucial for understanding complex chemical processes and troubleshooting logic.
General Pyrazolopyridine Synthesis Mechanism
The following diagram illustrates a common multicomponent pathway for the synthesis of a 1H-Pyrazolo[3,4-b]pyridine scaffold, involving the condensation of an aminopyrazole with an in-situ formed α,β-unsaturated compound.[11]
Caption: A common reaction pathway for pyrazolopyridine synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose the root cause of low yields during scale-up.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Section 3: Standardized Protocol
This section provides a general, self-validating protocol for a multicomponent synthesis of a substituted 1H-pyrazolo[3,4-b]pyridine. Note: This is a representative procedure and must be optimized for specific substrates.
Protocol: Scaled Synthesis of a Model Pyrazolopyridine
Materials:
-
3-Aminopyrazole (1.0 eq)
-
Aromatic Aldehyde (1.05 eq)
-
Ethyl Cyanoacetate (1.1 eq)
-
Ethanol (approx. 5-10 volumes)
-
Piperidine (0.1 eq, catalyst)
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
Procedure:
-
Reactor Setup: Assemble the reactor system. Ensure it is clean, dry, and purged with nitrogen.
-
Reagent Charge: To the reactor, charge Ethanol (5 volumes), 3-Aminopyrazole (1.0 eq), the aromatic aldehyde (1.05 eq), and Ethyl Cyanoacetate (1.1 eq).
-
Initial Mixing: Begin agitation to ensure a homogenous slurry or solution is formed.
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 78-80°C) using the jacketed controller.
-
Self-Validation Checkpoint 1: The reaction is often accompanied by a color change and the gradual dissolution of solids, followed by the precipitation of the product.
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Self-Validation Checkpoint 2: The reaction is considered complete when the limiting starting material (e.g., 3-aminopyrazole) is consumed (<1% remaining by LC-MS).
-
-
Cooling and Isolation: Once complete, cool the reaction mixture to room temperature, then further cool to 0-5°C for 1-2 hours to maximize precipitation.
-
Filtration: Filter the resulting solid product using a suitable filter funnel (e.g., Büchner or Nutsche filter).
-
Washing: Wash the filter cake with cold ethanol (2 x 1 volume) to remove residual mother liquor and impurities.
-
Drying: Dry the purified product under vacuum at 40-50°C until a constant weight is achieved.
-
Self-Validation Checkpoint 3: The final product should be a crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity (>98% is a typical target for this stage).
-
References
- 1. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Permeability Challenges with Pyrazolo[4,3-b]pyridine Inhibitors
Welcome to the technical support center dedicated to addressing a critical hurdle in the development of pyrazolo[4,3-b]pyridine-based inhibitors: poor cell permeability . This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of compounds and encountering discrepancies between high biochemical potency and low cellular activity. Here, we will dissect the underlying causes of poor permeability and provide actionable troubleshooting strategies and detailed experimental protocols to help you optimize your compounds and advance your research.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team encounters from researchers working with pyrazolo[4,3-b]pyridine inhibitors:
Q1: My pyrazolo[4,3-b]pyridine inhibitor is highly potent in my biochemical assay, but its activity drops significantly in cell-based assays. What is the likely cause?
This is a classic scenario that strongly suggests a problem with cell permeability. Your compound may be an e[1]xcellent inhibitor of its target protein in a purified, cell-free system, but if it cannot efficiently cross the cell membrane to reach its intracellular target, its cellular efficacy will be dramatically reduced. It's essential to experimentally measure the permeability of your compound to confirm this hypothesis.
Q2: What are the key physicochemical properties of pyrazolo[4,3-b]pyridine inhibitors that typically contribute to poor cell permeability?
Several physicochemical factors can hinder a compound's ability to passively diffuse across the lipid bilayer of a cell membrane. For heterocyclic scaffolds like pyrazolo[4,3-b]pyridines, these often include:
-
High Polarity: A high polar surface area (PSA), resulting from an abundance of nitrogen and oxygen atoms inherent to the scaffold, can impede passage through the lipophilic cell membrane.
-
Hydrogen Bonding Ca[2][3]pacity: A large number of hydrogen bond donors and acceptors can increase the energy required for the compound to shed its water shell (desolvation) before entering the lipid bilayer, thus reducing permeability.
-
**Low Lipophilicity:[3][4] While high polarity is a concern, the molecule must still possess sufficient lipophilicity to partition into the cell membrane. Achieving the right balan[2][5][6]ce is critical.
-
Molecular Weight: Larger molecules (generally >500 Da) tend to exhibit lower passive diffusion rates.
-
Charge: If the mo[2][4]lecule is significantly ionized at physiological pH (around 7.4), its permeability will likely be reduced.
Q3: My compound shows [2][5][7]moderate permeability in a PAMPA assay, but still has poor cellular activity. What else could be at play?
This situation often points towards active efflux . The Parallel Artificial Membrane Permeability Assay (PAMPA) is a valuable tool for assessing passive diffusion, but it lacks the cellular machinery responsible for actively transporting compounds out of the cell. Your compound may be a su[8][9]bstrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are members of the ATP-binding cassette (ABC) transporter family. These transporters active[10][11][12]ly pump substrates out of the cell, leading to low intracellular concentrations and, consequently, reduced efficacy. To investigate this, a bi[10][11][13]directional Caco-2 or MDCK assay is recommended to determine the efflux ratio.
Q4: Can I improve the [9][14][15]permeability of my pyrazolo[4,3-b]pyridine inhibitor without making significant structural modifications?
For in vitro and preclinical studies, formulation strategies can sometimes improve the apparent permeability and bioavailability of a compound. These can include:
-
[16][17][18][19][20]Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent like DMSO can improve the solubility of your compound in the assay buffer.
-
pH Adjustment: De[1]pending on the pKa of your compound, adjusting the pH of the buffer can favor the neutral, more permeable species.
-
Formulation with Ex[9]cipients: Using agents like cyclodextrins can form inclusion complexes with your compound, enhancing its solubility.
-
Lipid-Based Formula[20]tions: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve oral absorption.
Troubleshooting Guid[16][18][19]es & Experimental Protocols
Here we provide detailed troubleshooting guides for common issues encountered when assessing the permeability of pyrazolo[4,3-b]pyridine inhibitors, along with step-by-step protocols for key assays.
Issue 1: Low Apparent Permeability in PAMPA Assay
Symptoms: The apparent permeability coefficient (Papp) for your inhibitor in the PAMPA assay is low, suggesting poor passive diffusion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PAMPA permeability.
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive drug transport across an artificial lipid membrane.
Materials:
-
96-w[21][22]ell filter plates (donor plates) and matching 96-well acceptor plates.
-
Lecithin (or other suitable lipid) and dodecane.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Control compounds (e.g., a high-permeability and a low-permeability standard).
-
Plate shaker and a plate reader or LC-MS/MS for analysis.
Procedure:
-
Prepare the Artificial Membrane:
-
Prepare Solutions:[22]
-
Prepare the test and control compound solutions in PBS at the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Fill the wells of[23] the acceptor plate with 300 µL of PBS (with the same percentage of DMSO as the donor solution).
-
-
Assay Assembly and[23] Incubation:
-
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the compound in each sample using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis: [22] * Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) Where:
- CA(t) is the compound concentration in the acceptor well at time t.
- Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
- VD and VA are the volumes of the donor and acceptor wells, respectively.
- A is the surface area of the membrane.
- t is the incubation time.
Data Interpretation:
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Absorption |
| High | > 1.5 | Likely well-absorbed |
| Low | < 1.5 | Likely poorly absorbed |
| (Classification thresholds can vary between labs; it is crucial to use well-characterized standards for comparison) |
Issue 2: High [24]Efflux Ratio in Caco-2 Assay
Symptoms: The efflux ratio (Papp B-A / Papp A-B) in your bidirectional Caco-2 assay is significantly greater than 2, indicating that your pyrazolo[4,3-b]pyridine inhibitor is likely a substrate for active efflux transporters.
Troubleshooting Workfl[14][15]ow:
Caption: Troubleshooting workflow for high Caco-2 efflux ratio.
Detailed Protocol: Bidirectional Caco-2 Permeability Assay
The Caco-2 assay is the industry standard for predicting human intestinal absorption and identifying substrates of efflux transporters.
Materials:
-
Transwell® permeable supports (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Transport buffer (e.g[25]., Hanks' Balanced Salt Solution - HBSS with HEPES).
-
Test compound and con[25]trols.
-
Transepithelial Electrical Resistance (TEER) meter.
-
Lucifer yellow for monolayer integrity testing.
-
LC-MS/MS for sample analysis.
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells[25] for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.
-
-
Monolayer Integrit[25]y Check:
-
Before the assay, measure the TEER of each well. Values should be >300 Ω·cm² to ensure a confluent monolayer.
-
Perform a Lucifer[15] yellow permeability test to confirm the integrity of the tight junctions.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Add the test comp[25]ound solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C[25] with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the[14][25] incubation, collect samples from both the apical and basolateral chambers.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: [25]
-
Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp for both directions (A to B and B to A) using the equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport.
-
A is the surface area of the monolayer.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Eff[14]lux Ratio (ER): ER = Papp (B to A) / Papp (A to B)
-
Data Interpretation:
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant active efflux |
| > 2 | Indicates active efflux |
| (A significant increase in Papp (A to B) in the presence of a known efflux inhibitor like verapamil further confirms that the compound is an efflux substrate) |
Medicinal Chemistry [15]Strategies to Improve Permeability
If formulation and other strategies are insufficient, rational medicinal chemistry approaches can be employed to improve the permeability of your pyrazolo[4,3-b]pyridine inhibitors.
Key Strategies:
-
Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors:
-
Intramolecular Hydrogen Bonding: Introduce functionalities that can form intramolecular hydrogen bonds. This can "mask" polar groups in a lipophilic environment, reducing the desolvation penalty upon entering the cell membrane.
-
Prodrugs: Tem[3][26][27][28]porarily mask hydrogen bond donors with cleavable promoieties.
-
N-methylation o[29][30]r Alkylation: Replace N-H groups with N-alkyl groups to remove a hydrogen bond donor.
-
-
Optimize Lipophili[28]city (LogP/LogD):
-
Systematically modify substituents on the pyrazolo[4,3-b]pyridine core to achieve an optimal LogP/LogD value, typically in the range of 1-3 for good permeability.
-
-
Scaffold Hopping a[4]nd Ring System Modification:
-
Explore alternative heterocyclic scaffolds that maintain the key pharmacophoric interactions with the target but possess more favorable physicochemical properties.
-
References
- 1. benchchem.com [benchchem.com]
- 2. How Do Physicochemical Properties Influence Drug Development? - infomorespace [infomorespace.com]
- 3. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PAMPA | Evotec [evotec.com]
- 9. benchchem.com [benchchem.com]
- 10. How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 13. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. tandfonline.com [tandfonline.com]
Technical Support Center: Chiral Separation of Pyrazolopyridine Enantiomers
Welcome to the technical support center for the chiral separation of pyrazolopyridine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights to optimize your method development process. Pyrazolopyridines are a significant class of nitrogen-containing heterocyclic compounds frequently found in active pharmaceutical ingredients, making their enantioselective analysis critical.[1][2]
This resource is structured to provide immediate answers to common questions and detailed troubleshooting for complex experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise during the initial phases of method development for chiral pyrazolopyridine separations.
Q1: How do I select the best initial chiral stationary phase (CSP) for pyrazolopyridine enantiomers?
A1: The selection of the CSP is the most critical factor in chiral separations.[3] For nitrogen-containing heterocycles like pyrazolopyridines, polysaccharide-based CSPs are the most successful and widely used.[4][5][6]
-
Primary Recommendation: Start with amylose and cellulose-based CSPs with phenylcarbamate derivatives. Columns like Daicel's CHIRALPAK® IA, IB, IC, and CHIRALCEL® OD, OZ are excellent starting points.[7][8] These phases offer a high probability of success due to their ability to engage in multiple interaction types (π-π, hydrogen bonding, dipole-dipole, and steric interactions) which are crucial for chiral recognition.[7][8]
-
Rationale: The aromatic rings and nitrogen atoms in pyrazolopyridines can interact strongly with the carbamate groups and the helical structure of the polysaccharide backbone, leading to effective chiral discrimination.[4] Cellulose-based columns have been noted to show superior recognition for some pyrazole derivatives, particularly in polar organic modes.[5]
Q2: Should I start with Normal-Phase (NP), Reversed-Phase (RP), or Supercritical Fluid Chromatography (SFC)?
A2: The choice of chromatographic mode depends on your analyte's solubility, the desired analysis speed, and downstream applications (like LC-MS).
-
Normal-Phase (NP-HPLC): Often the first choice for chiral screening. It typically provides higher selectivity for polysaccharide CSPs. Common mobile phases are hexane/alkanol mixtures (e.g., hexane/isopropanol or hexane/ethanol).[8]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular and powerful alternative. SFC offers faster separations, reduced solvent consumption, and high efficiency, making it ideal for high-throughput screening.[6][9] It uses supercritical CO2 as the main mobile phase with alcohol modifiers. For basic compounds like pyrazolopyridines, SFC often yields excellent peak shapes.
-
Reversed-Phase (RP-HPLC): While sometimes less selective than NP, RP is valuable, especially for polar pyrazolopyridine analogues or when direct compatibility with mass spectrometry is needed.[3]
-
Polar Organic Mode: This mode uses polar solvents like methanol or acetonitrile and is beneficial for achieving short run times and sharp peaks.[5]
Q3: What role do mobile phase additives/modifiers play, and when should I use them?
A3: Additives are crucial for improving peak shape and influencing selectivity, especially for ionizable compounds like pyrazolopyridines.
-
For Basic Analytes: Since pyrazolopyridines are basic, peak tailing is a common issue. Adding a small amount of a basic modifier (e.g., 0.1% diethylamine (DEA) or ethylenediamine (EDA)) to the mobile phase is standard practice in both NP-HPLC and SFC.[10] This suppresses undesirable interactions between the basic analyte and acidic sites on the silica support, leading to sharper, more symmetrical peaks.
-
For Acidic Analytes: If your pyrazolopyridine has an acidic functional group, an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA) or acetic acid) is necessary to achieve good peak shape.[10]
-
Caution: Additives can have a memory effect on the column, potentially impacting future separations.[11] It is crucial to dedicate columns to specific additive types (acidic or basic) or perform rigorous flushing procedures.[11]
Part 2: Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to resolving common experimental problems.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Low resolution is the most common challenge in chiral method development. It can manifest as co-eluting peaks or peaks that are not baseline-separated.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
-
Suboptimal Mobile Phase Composition: The polarity of the mobile phase directly controls retention and selectivity.
-
Action: Systematically vary the concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.[3] For NP-HPLC, test a range from 5% to 40%. The relationship between modifier concentration and resolution is not always linear, so a thorough screening is essential.
-
Insight: Changing the type of alcohol (e.g., from isopropanol to ethanol) can dramatically alter selectivity.[6] Ethanol is a stronger hydrogen bond donor and acceptor, which can change the way the analyte interacts with the CSP.[5]
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Action: If your system has a column oven, screen temperatures between 10°C and 40°C.[3]
-
Insight: Lower temperatures often increase resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[12] However, in some cases, higher temperatures can improve resolution or even reverse the elution order, indicating a change in the chiral recognition mechanism.[12]
-
-
Inappropriate Flow Rate: Flow rate impacts column efficiency and the time available for interactions.
-
Action: Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min).[3]
-
Insight: Slower flow rates generally provide more time for the enantiomers to interact with the CSP, leading to better resolution, albeit with longer analysis times.[3] This is a simple way to confirm if the separation is kinetically limited.
-
-
Wrong Choice of CSP: Not all CSPs will work for all compounds.
-
Action: If optimization of mobile phase and conditions fails, you must screen different CSPs. A good strategy is to test columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizations (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate).
-
Insight: Amylose CSPs have a helical cavity structure, while cellulose CSPs have a straighter, twisted chain.[5] These different shapes mean they excel at separating different types of molecules.
-
Table 1: Starting Conditions for CSP Screening (NP-HPLC)
| Parameter | Condition A | Condition B | Condition C |
| Column Type | Amylose-based (e.g., CHIRALPAK IA) | Cellulose-based (e.g., CHIRALCEL OD) | Alternative Derivatization (e.g., CHIRALPAK IC) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | n-Hexane / Ethanol (85:15, v/v) | n-Hexane / Isopropanol (90:10, v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
Problem 2: Poor Peak Shape (Tailing or Fronting Peaks)
Poor peak shape compromises resolution and reduces the accuracy of quantification. For basic pyrazolopyridines, peak tailing is the most common manifestation.
-
Secondary Interactions with Silica: Residual silanol groups on the silica support can interact strongly with basic analytes, causing peak tailing.
-
Action: Add a basic modifier to your mobile phase. As mentioned in the FAQ, 0.1% DEA is a standard starting point for pyrazolopyridines. If tailing persists, you can cautiously increase the concentration, but be aware this can also reduce retention time.
-
Insight: The basic additive competes with the analyte for active sites on the silica, effectively masking them and allowing for a more uniform interaction with the CSP.[10]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing, or fronting peaks.[3]
-
Action: Reduce the sample concentration or the injection volume by a factor of 5 or 10 and re-inject.
-
Insight: Chiral stationary phases have a finite number of selective binding sites. Overloading them leads to non-ideal chromatographic behavior.
-
-
Column Contamination or Degradation: The accumulation of strongly adsorbed material at the column inlet can create active sites and cause peak distortion.[13]
-
Action (for immobilized CSPs): If you are using a robust, immobilized CSP, you can try flushing the column with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to remove contaminants. Always follow the manufacturer's instructions for column regeneration.[13]
-
Action: Reverse the column direction and flush with the mobile phase (without analyte) to dislodge particulates from the inlet frit.[13] If the problem persists, the column may be permanently damaged and require replacement.
-
-
Inappropriate Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.
-
Action: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Part 3: Experimental Protocols & Method Validation
Protocol 1: Generic Chiral Method Screening
This protocol outlines a systematic approach to finding a suitable chiral separation method.
Caption: General workflow for chiral method development.
-
Sample Preparation: Dissolve the pyrazolopyridine racemate in the initial mobile phase (e.g., Hexane/IPA 90:10) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Column Selection: Install a column switching system with 3-4 polysaccharide-based CSPs (see Table 1 for suggestions).
-
Initial Screening:
-
Run a sequence testing each column with a primary mobile phase (e.g., Hexane/IPA 80:20 + 0.1% DEA).
-
Next, test each column with a secondary mobile phase (e.g., Hexane/EtOH 85:15 + 0.1% DEA).
-
-
Data Evaluation: Analyze the chromatograms for any signs of separation. Identify the column/mobile phase combination that provides the best selectivity (alpha value), even if the resolution is not yet optimal.
-
Optimization: Using the best condition from the initial screen, perform further experiments to improve resolution by:
-
Adjusting the alcohol percentage in 5% increments.
-
Varying the column temperature from 15°C to 35°C in 10°C increments.
-
Reducing the flow rate if peaks are broad.
-
-
Method Validation: Once a robust method is developed (Rs > 2.0), proceed with validation according to internal SOPs and regulatory guidelines like ICH or USP.[14] Key parameters to validate include specificity, linearity, accuracy, precision, and robustness.[14]
References
- 1. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Validation & Comparative
The Pyrazolo[4,3-b]pyridine Scaffold: A Comparative Guide to its Potential as a Kinase Inhibitor
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Promise of a Privileged Scaffold in Kinase Inhibition
Protein kinases, as central nodes in cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The search for novel scaffolds that can effectively and selectively inhibit these enzymes is a continuous endeavor. The pyrazolopyridine core has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its bicyclic framework, featuring a fusion of pyrazole and pyridine rings, is adept at mimicking the adenine moiety of ATP, enabling it to function as a competitive inhibitor within the kinase ATP-binding site.[3]
This guide focuses on the potential of the 1H-pyrazolo[4,3-b]pyridine scaffold, the core of the molecule 1H-pyrazolo[4,3-b]pyridin-5-amine. It is important to note that as of this writing, there is a scarcity of publicly available experimental data specifically characterizing the kinase inhibitory profile of this compound. Therefore, this guide will take a broader approach, leveraging data from closely related pyrazolopyridine isomers to build a foundational understanding and a framework for comparison against well-established kinase inhibitors. We will explore the chemical rationale, propose a roadmap for experimental validation, and provide detailed protocols for the requisite assays.
The core hypothesis is that the nitrogen arrangement in the 1H-pyrazolo[4,3-b]pyridine scaffold provides a unique vector for chemical modifications, potentially leading to novel selectivity profiles against key oncogenic kinases. This guide will compare this scaffold's potential against known inhibitors targeting critical signaling pathways often implicated in cancer, such as the FGFR, MEK/ERK, and Src family kinase pathways.
Comparative Analysis: 1H-Pyrazolo[4,3-b]pyridine Scaffold vs. Known Kinase Inhibitors
To contextualize the potential of the 1H-pyrazolo[4,3-b]pyridine scaffold, we will compare its core structure and pharmacophoric features with three classes of highly successful, clinically relevant kinase inhibitors.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is a known driver in various cancers. We will consider FDA-approved inhibitors like Erdafitinib and Pemigatinib .[4][5][6][7]
-
MEK (MAPK/ERK Kinase) Inhibitors: As a pivotal component of the RAS/RAF/MEK/ERK pathway, MEK is a prime target. We will use the FDA-approved allosteric inhibitors Trametinib and Cobimetinib for comparison.[8][9][10][11][12]
-
Src Family Kinase (SFK) Inhibitors: SFKs are non-receptor tyrosine kinases that play roles in proliferation, survival, and metastasis. We will reference the dual Src/Abl inhibitors Dasatinib and Bosutinib .[13][14][][16]
Chemical Structure and Pharmacophore Comparison
The key to a successful kinase inhibitor lies in its ability to form specific interactions within the ATP binding pocket. The pyrazolopyridine scaffold presents key hydrogen bond donors and acceptors that are crucial for hinge-binding, a common feature of many Type I kinase inhibitors.
| Feature | This compound (Hypothetical) | Erdafitinib (FGFR Inhibitor) | Trametinib (MEK Inhibitor) | Dasatinib (Src/Abl Inhibitor) |
| Core Scaffold | Pyrazolopyridine | Pyrido[2,3-d]pyrimidine | Phenyl-acetamide | Aminothiazole |
| Hinge Binding Motif | Pyrazole N-H and Pyridine N are predicted to interact with the kinase hinge region. | Pyrimidine nitrogens form critical hydrogen bonds with the hinge. | Does not bind the hinge; it is an allosteric inhibitor. | Aminothiazole and pyrimidine nitrogens form hydrogen bonds with the hinge. |
| Key Substituents | The 5-amino group provides a vector for substitutions to explore solvent-exposed regions or induce specific conformations. | A substituted phenyl ring occupies the hydrophobic pocket. | A substituted iodophenyl group binds to an allosteric pocket adjacent to the ATP site. | A 2-chloro-6-methylphenyl group and a hydroxyethylpiperazine moiety confer specificity and solubility. |
| Mechanism | ATP-competitive (Predicted) | ATP-competitive | Allosteric, ATP-non-competitive | ATP-competitive (Type I) |
This comparison highlights the versatility of heterocyclic scaffolds in achieving potent and selective kinase inhibition. While Erdafitinib and Dasatinib rely on their respective cores for hinge binding, Trametinib demonstrates an alternative allosteric mechanism. The 1H-pyrazolo[4,3-b]pyridine scaffold, like other pyrazolopyridines, is well-positioned to act as an ATP-competitive inhibitor.[1] The 5-amino group serves as a critical handle for medicinal chemists to append various moieties to optimize potency and selectivity against a desired kinase target.
Illustrative Performance Data: A Hypothetical Comparison
To guide future research, the following tables present a hypothetical, yet representative, dataset comparing our molecule of interest with established inhibitors. This data is for illustrative purposes only and is intended to model the kind of results one would seek in a head-to-head comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
This table illustrates a potential kinase inhibition profile. A successful novel inhibitor would ideally show high potency against its intended target(s) and a clean profile against a panel of off-target kinases.
| Kinase Target | This compound (Hypothetical Data) | Erdafitinib | Trametinib | Dasatinib |
| FGFR1 | 15 | 1.2 | >10,000 | >1,000 |
| FGFR2 | 25 | 2.1 | >10,000 | >1,000 |
| FGFR3 | 10 | 2.5 | >10,000 | >1,000 |
| MEK1 | 500 | >10,000 | 0.9 | >10,000 |
| MEK2 | 650 | >10,000 | 1.8 | >10,000 |
| SRC | 8 | >1,000 | >10,000 | 0.8 |
| ABL1 | 12 | >1,000 | >10,000 | <1 |
| VEGFR2 | 250 | 70 | >10,000 | 15 |
Data for known inhibitors are representative values from public sources. Bold values indicate primary targets.
Table 2: Cellular Activity (IC50, nM)
This table demonstrates the translation of enzymatic activity to a cellular context. Potent cellular activity is crucial for a compound's therapeutic potential.
| Cell Line (Cancer Type) | Relevant Mutation | This compound (Hypothetical Data) | Erdafitinib | Trametinib | Dasatinib |
| RT112 (Bladder) | FGFR3 fusion | 50 | 20 | >10,000 | >1,000 |
| A375 (Melanoma) | BRAF V600E | >5,000 | >10,000 | 5 | >10,000 |
| K562 (CML) | BCR-ABL | 30 | >10,000 | >10,000 | 1 |
| HCT116 (Colon) | KRAS G13D | >5,000 | >10,000 | 80 | >1,000 |
Data for known inhibitors are representative values from public sources. Bold values indicate expected high potency based on the cell line's genetic driver.
Experimental Design and Protocols
To empirically determine the kinase inhibitory profile of this compound and enable a direct comparison, a series of well-established assays must be performed. The following section provides detailed, self-validating protocols for these key experiments.
Experimental Workflow Diagram
The overall workflow for characterizing a novel kinase inhibitor involves a tiered approach, from initial biochemical screening to cellular and downstream pathway analysis.
Caption: Tiered workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition - LanthaScreen™ Eu Kinase Binding Assay
Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of an inhibitor to the kinase of interest by monitoring the displacement of a fluorescently labeled tracer from the ATP pocket. It is a robust, high-throughput method for determining inhibitor affinity (IC50).[17][18][19][20][21]
Materials:
-
Kinase of interest (e.g., FGFR1, Src)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (this compound) and positive control inhibitors
-
1X Kinase Buffer A
-
384-well, low-volume, non-binding plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Then, create a 4X intermediate dilution in 1X Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-anti-tag antibody in 1X Kinase Buffer A. The final concentrations will depend on the specific kinase, but are typically in the low nanomolar range (e.g., 10 nM kinase, 4 nM antibody).
-
Tracer Solution: Prepare a 4X solution of the appropriate kinase tracer in 1X Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the kinase.
-
Assay Assembly:
-
Add 4 µL of the 4X compound dilution to triplicate wells of the 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Final volume will be 16 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular Proliferation - MTT Assay
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[22][23][24] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. This assay is fundamental for determining the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., RT112, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 3: Downstream Signaling - Western Blot for Phosphorylated ERK
Rationale: To confirm that an inhibitor is acting on its intended pathway, it is essential to measure the phosphorylation state of downstream effectors. For inhibitors targeting the FGFR or MEK/ERK pathways, a reduction in phosphorylated ERK (p-ERK) is a key indicator of on-target activity.[25][26][27][28]
Materials:
-
Cell line responsive to the signaling pathway (e.g., serum-starved A375 cells stimulated with a growth factor)
-
Test compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-Total ERK1/2
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce basal signaling. Pre-treat with various concentrations of the test compound for 1-2 hours. Stimulate the cells with an appropriate growth factor (e.g., FGF or EGF) for 10-15 minutes to activate the pathway.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli buffer. Boil at 95°C for 5 minutes.[26]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.[26]
-
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane of the bound antibodies using a stripping buffer. Re-block and re-probe the membrane with the anti-Total ERK1/2 antibody, following the same procedure.
-
Densitometry: Quantify the band intensities for both p-ERK and Total ERK. Calculate the ratio of p-ERK to Total ERK for each condition and normalize to the stimulated vehicle control to determine the dose-dependent inhibition.
Signaling Pathway Context: The RAS/RAF/MEK/ERK Cascade
Understanding the signaling context is crucial for interpreting experimental results. The diagram below illustrates the canonical MAPK/ERK pathway, a frequent target of pyrazolopyridine-based inhibitors.
Caption: The MAPK signaling cascade and points of inhibition.
Conclusion and Future Directions
While this compound remains an under-characterized molecule, its core scaffold holds significant promise for the development of novel kinase inhibitors. Drawing insights from the broader pyrazolopyridine class, we can hypothesize its potential as an ATP-competitive inhibitor targeting kinases such as FGFRs or SFKs.[1]
This guide provides a comprehensive framework for the systematic evaluation of this and related compounds. By employing the detailed biochemical and cellular protocols outlined herein, researchers can generate the necessary data to perform a direct and meaningful comparison against established clinical inhibitors. The true potential of the 1H-pyrazolo[4,3-b]pyridine scaffold will be unveiled through rigorous experimental validation, potentially leading to a new class of selective and potent therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ajmc.com [ajmc.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. aacr.org [aacr.org]
- 8. mskcc.org [mskcc.org]
- 9. MEK inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Approves Two New Drugs For Metastatic Melanoma – Melanoma Research Foundation [melanoma.org]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. U.S. FDA Approves Pfizer’s BRAFTOVI® + MEKTOVI® for BRAF V600E-Mutant Metastatic Non-Small Cell Lung Cancer | Pfizer [pfizer.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT (Assay protocol [protocols.io]
- 24. broadpharm.com [broadpharm.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pyrazolo[4,3-b]pyridine Derivatives
In the landscape of medicinal chemistry, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparative study of pyrazolo[4,3-b]pyridine derivatives, offering an in-depth analysis of their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the experimental data supporting these activities, outline the methodologies for their evaluation, and explore the underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a critical resource for advancing their research.
Introduction to the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of a pyrazole ring with a pyridine ring gives rise to the pyrazolopyridine core, with the isomeric pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine systems being of significant interest in drug discovery. These heterocyclic compounds possess a unique electronic and structural framework that allows for diverse functionalization, leading to a wide array of pharmacological effects. Their ability to interact with various biological targets has positioned them as promising candidates for the development of novel therapeutic agents.
Comparative Anticancer Activity
Pyrazolo[4,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their potent cytotoxic effects against a range of cancer cell lines. The mechanism of their anticancer action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Protein Kinases
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling.
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent pan-TRK inhibitors, with IC50 values in the low nanomolar range. For example, compound C03 showed an IC50 of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM[1].
-
PIM-1 Kinase Inhibitors: Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been shown to be effective inhibitors of PIM-1 kinase, a key player in breast cancer. Compounds 17 and 19 exhibited significant cytotoxic activity against MCF-7 breast cancer cells with IC50 values of 5.98 and 5.61 µM, respectively, and potent PIM-1 kinase inhibition with IC50 values of 43 and 26 nM[2].
-
Monopolar Spindle 1 (Mps1) Kinase Inhibitors: A multidisciplinary approach identified a pyrazolo[3,4-b]pyridine-based compound, 31 , as a potent Mps1 inhibitor with an IC50 value of 2.596 nM. This compound significantly inhibited the proliferation of cancer cells, particularly MDA-MB-468 and MV4-11 cells[3].
-
Cyclin-Dependent Kinase (CDK) Inhibitors: A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized as potent and selective CDK inhibitors, demonstrating inhibition of in vitro cellular proliferation in cultured human tumor cells[4].
Topoisomerase IIα Inhibition
Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of Topoisomerase IIα, an essential enzyme in DNA replication and repair. Compound 8c from a synthesized series showed potent and broad-spectrum antiproliferative activity across the NCI 60 cancer cell line panel, with a GI50 MG-MID value of 1.33 µM, and was found to significantly inhibit the DNA relaxation activity of Topoisomerase IIα[5].
PD-1/PD-L1 Interaction Inhibition
In the realm of cancer immunotherapy, 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction. Compound D38 was identified as a highly potent inhibitor with an IC50 value of 9.6 nM in a biochemical assay and an EC50 of 1.61 μM in a cell-based assay[6].
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of selected pyrazolo[4,3-b]pyridine and isomeric pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.
| Compound | Target/Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| C03 | TRKA Inhibitor | Km-12 | 0.304 | [1] |
| 19 | PIM-1 Kinase Inhibitor | MCF-7 | 5.61 | [2] |
| 31 | Mps1 Inhibitor | MDA-MB-468 | Not specified | [3] |
| 8c | Topoisomerase IIα Inhibitor | NCI-60 Panel | 1.33 (GI50 MG-MID) | [5] |
| 7b | Antiproliferative | Hep G2 | 0.0158 | [7] |
| 7b | Antiproliferative | MCF7 | 0.0001 | [7] |
| 6b | Anticancer | Breast Carcinoma | 1.937 (µg/mL) | [8] |
| 6b | Anticancer | Liver Carcinoma | 3.695 (µg/mL) | [8] |
| 6c | Anticancer | Colon Carcinoma | 2.914 (µg/mL) | [8] |
| 8b | Anticancer | A-549, HEPG2, HCT-116 | 2.9, 2.6, 2.3 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Caption: Workflow of the MTT assay for determining the cytotoxic activity of pyrazolo[4,3-b]pyridine derivatives.
Comparative Antimicrobial Activity
The pyrazolo[4,3-b]pyridine scaffold has also been investigated for its antimicrobial properties against a variety of bacterial and fungal strains.
Antibacterial and Antifungal Efficacy
Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives with notable antimicrobial activity. For instance, a series of novel derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL against various microorganisms[7]. Notably, compound 7b was found to be nearly as active as the standard antifungal drug Amphotericin B against Fusarium oxysporum with a MIC of 0.98 µg/mL[7].
Another study highlighted compound 2g which showed impressive inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 2 μg/mL and against piperacillin-resistant Pseudomonas aeruginosa with a MIC of 4 μg/mL[10].
Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazolo[3,4-b]pyridine derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 7b | Fusarium oxysporum | 0.98 | [7] |
| 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [10] |
| 2g | Piperacillin-resistant Pseudomonas aeruginosa | 4 | [10] |
| 2g | Vancomycin-resistant Enterococci (VRE) | 8 | [10] |
| 2g | Extended-spectrum beta-lactamase-producing E. coli | 4 | [10] |
| 6b, 6d, 6h | Escherichia coli | Moderate activity | [11] |
| 24 | Staphylococcus aureus | 0.25 | [12] |
| 27 | Staphylococcus aureus | 0.25 | [12] |
| 24 | Klebsiella pneumoniae | 0.5 | [12] |
| 27 | Klebsiella pneumoniae | 0.5 | [12] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth macrodilution method is a common technique used to determine the MIC of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Comparative Anti-inflammatory Activity
Derivatives of the pyrazolo[4,3-b]pyridine scaffold have also been explored for their anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators and enzymes.
Inhibition of Inflammatory Pathways
The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production. For instance, some pyrazolo[3,4-b]pyridines have been synthesized and evaluated as inhibitors of the COX-2 enzyme[13]. Additionally, certain derivatives have been shown to modulate inflammatory mediators in stimulated RAW 264.7 murine macrophages[6].
Comparative Anti-inflammatory Data
A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents showed that pyridine derivatives 7a and 7f exhibited significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW macrophages with IC50 values of 76.6 and 96.8 µM, respectively[14].
| Compound | Assay | Target/Cell Line | IC50 (µM) / % Inhibition | Reference |
| 7a | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 | 76.6 | [14] |
| 7f | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 | 96.8 | [14] |
| IVb, IVh, IVj | COX-2 Inhibition | In vitro enzyme assay | Better than celecoxib | [13] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)
The Griess assay is a common method to measure nitric oxide (NO) production by cells, which is an indicator of inflammatory response.
Caption: Workflow of the Griess assay for assessing the anti-inflammatory activity of pyrazolo[4,3-b]pyridine derivatives.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design and development of new drugs. The diverse biological activities of pyrazolo[4,3-b]pyridine derivatives stem from their ability to modulate various signaling pathways.
Anticancer Mechanisms
Caption: Simplified overview of the anticancer mechanisms of pyrazolo[4,3-b]pyridine derivatives.
Conclusion
This comparative guide has highlighted the significant therapeutic potential of pyrazolo[4,3-b]pyridine and its isomeric derivatives across multiple disease areas. The presented experimental data, coupled with detailed methodologies and mechanistic insights, underscores the versatility of this scaffold in medicinal chemistry. The potent and selective activities observed for various derivatives against cancer, microbial infections, and inflammation warrant further investigation and optimization. As our understanding of the structure-activity relationships and mechanisms of action continues to grow, pyrazolo[4,3-b]pyridines are poised to be a continuing source of novel and effective therapeutic agents.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. japsonline.com [japsonline.com]
- 12. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Selectivity Profiling of Pyrazolo[4,3-b]pyridine Kinase Inhibitors
Introduction: The Significance of Kinase Inhibitor Selectivity and the Pyrazolopyridine Scaffold
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized cancer therapy, with over 80 FDA-approved agents to date.[1] A critical challenge in the development of these inhibitors is achieving selectivity for the intended kinase target. The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket. Consequently, off-target inhibition is a common issue that can lead to toxicity and undesirable side effects. Therefore, rigorous selectivity profiling is an indispensable part of the drug discovery process.[1]
The pyrazolopyridine scaffold has emerged as a "privileged" structure in kinase inhibitor design. Its bicyclic system can effectively mimic the purine ring of ATP, allowing it to act as a competitive inhibitor at the kinase hinge region. The pyrazolo[4,3-b]pyridine isomer, in particular, has been the foundation for numerous potent and selective kinase inhibitors targeting a range of kinases including c-Met and ITK.[2][3] This guide provides a comparative analysis of the selectivity profiles of pyrazolo[4,3-b]pyridine and related pyrazolopyridine-based kinase inhibitors, supported by experimental data and detailed protocols for assessing their performance.
Comparative Selectivity Analysis of Pyrazolopyridine Kinase Inhibitors
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. An ideal inhibitor will potently inhibit its intended target while having minimal effect on other kinases. The following tables summarize the selectivity profiles of representative pyrazolopyridine-based kinase inhibitors from the literature. It is important to note that these compounds were evaluated against different kinase panels and under varying experimental conditions, so direct cross-comparison should be made with caution. The data, however, provides valuable insights into the selectivity achievable with this scaffold.
Table 1: Selectivity Profile of a Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor
Compound 15y , a potent 1H-pyrazolo[3,4-b]pyridine derivative, was evaluated for its inhibitory activity against a panel of 31 kinases at a concentration of 1.0 µM.[4]
| Kinase | Percent Inhibition at 1µM |
| TBK1 | >99% |
| IKKε | >80% |
| IKKα | >80% |
| MLK1 | >80% |
| Aurora A | >80% |
| CK1γ1 | 60-80% |
| PKCθ | 60-80% |
| IKKβ | 60-80% |
| PI3K (p120g) | 60-80% |
| Other 22 kinases | <60% |
Data synthesized from a study on potent TBK1 inhibitors.[4]
Table 2: Kinome Selectivity of a Pyrazolo[3,4-b]pyridine-based Mps1 Inhibitor
Compound 31 , a novel pyrazolo[3,4-b]pyridine derivative, demonstrated potent inhibition of Monopolar spindle kinase 1 (Mps1) with an IC50 of 2.596 nM. Its selectivity was assessed against a panel of 606 wild-type kinases at a 1 µM concentration.[5]
| Kinase Target | IC50 (nM) | Kinome Selectivity |
| Mps1 | 2.596 | High selectivity against a panel of 606 kinases at 1 µM. |
This compound showed remarkable selectivity, highlighting the potential of the pyrazolo[3,4-b]pyridine scaffold for developing highly specific kinase inhibitors.[5]
Table 3: Selectivity of Pyrazolo[3,4-b]pyridine-based TRK Inhibitors
A series of pyrazolo[3,4-b]pyridine derivatives were developed as pan-TRK inhibitors. The selectivity of representative compounds C03 , C09 , and C10 was evaluated against a panel of kinases.[6]
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Off-Target Kinases with Significant Inhibition |
| C03 | 56 | Not Reported | Not Reported | FAK, PAK4, PLK4 |
| C09 | 57 | Not Reported | Not Reported | FAK, PAK4, PLK4 |
| C10 | 26 | Not Reported | Not Reported | FAK, PAK4, PLK4 |
These compounds demonstrate potent pan-TRK inhibition with some off-target activity against other kinases.[6]
Experimental Protocols for Kinase Selectivity Profiling
Accurate and reproducible experimental data are the bedrock of any successful drug discovery program. Here, we provide detailed, step-by-step methodologies for two widely used biochemical assays for kinase inhibitor selectivity profiling.
Biochemical Kinase Assays: A Head-to-Head Comparison
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. Two of the most common platforms are luminescence-based activity assays and fluorescence-based binding assays.
| Feature | ADP-Glo™ Kinase Assay (Luminescence) | LanthaScreen® Eu Kinase Binding Assay (TR-FRET) |
| Principle | Measures kinase activity by quantifying ADP production. | Measures the binding of a fluorescently labeled tracer to the kinase. |
| Readout | Luminescence | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Advantages | High sensitivity, broad dynamic range, compatible with high ATP concentrations. | Direct measure of binding, can identify non-ATP competitive inhibitors. |
| Considerations | Indirect measure of inhibition. | Requires a specific fluorescent tracer for each kinase. |
Detailed Protocol 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[7]
Objective: To determine the IC50 value of a pyrazolo[4,3-b]pyridine inhibitor against a target kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate
-
Pyrazolo[4,3-b]pyridine inhibitor (serially diluted)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
Add 2.5 µL of 2X kinase/substrate solution to each well of a 384-well plate.
-
Add 0.5 µL of the pyrazolo[4,3-b]pyridine inhibitor at various concentrations (in 10% DMSO) to the appropriate wells. Include a "no inhibitor" control (10% DMSO) and a "no enzyme" control.
-
Initiate the kinase reaction by adding 2 µL of 2.5X ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed for the luminescent signal.
-
Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Detailed Protocol 2: LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures the binding of an inhibitor to a kinase.[1]
Objective: To determine the IC50 and binding affinity (Kd) of a pyrazolo[4,3-b]pyridine inhibitor for a target kinase.
Materials:
-
GST- or His-tagged purified kinase
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)
-
Pyrazolo[4,3-b]pyridine inhibitor (serially diluted)
-
Kinase buffer
-
Black, low-volume 384-well plates
-
TR-FRET enabled plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
-
Prepare a 3X serial dilution of the pyrazolo[4,3-b]pyridine inhibitor in kinase buffer containing 3% DMSO.
-
-
Assay Assembly:
-
Add 5 µL of the 3X inhibitor serial dilution to the appropriate wells of a 384-well plate.[1] Include a "no inhibitor" control (3% DMSO) and a "maximum FRET" control.
-
Add 5 µL of the 3X kinase/Eu-antibody mixture to all wells.[1]
-
Add 5 µL of the 3X tracer solution to all wells.[1]
-
The final reaction volume will be 15 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value. The Kd can be calculated using the Cheng-Prusoff equation if the Kd of the tracer is known.
-
Visualizing Kinase Signaling and Inhibition
Understanding the context in which a kinase inhibitor acts is crucial for interpreting selectivity data. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrazolopyridine inhibitors and the general workflow for selectivity profiling.
Caption: The B-Raf/MEK/ERK signaling pathway and the point of inhibition by a pyrazolopyridine B-Raf inhibitor.
Caption: A generalized workflow for the selectivity profiling of kinase inhibitors.
Conclusion and Future Directions
The pyrazolo[4,3-b]pyridine scaffold and its isomers are versatile and effective starting points for the design of potent and selective kinase inhibitors. As demonstrated by the comparative data, careful structure-activity relationship (SAR) studies can lead to compounds with high target specificity. The experimental protocols detailed in this guide provide a robust framework for evaluating the selectivity of novel pyrazolopyridine derivatives.
The future of kinase inhibitor development will likely involve a greater emphasis on understanding the dynamic nature of kinase conformations and the development of inhibitors that target less-conserved allosteric sites. Furthermore, a deeper understanding of the interplay between biochemical potency and cellular efficacy will be crucial for translating promising compounds into effective therapeutics. The continued application of rigorous selectivity profiling, as outlined in this guide, will be paramount to achieving these goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide: The Emergence of 1H-pyrazolo[4,3-b]pyridin-5-amine as a Novel Kinase Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diverse biological activities of the pyrazolopyridine scaffold have positioned it as a privileged structure in medicinal chemistry, with derivatives showing promise in a multitude of therapeutic areas.[1] This guide introduces a hypothetical investigational compound, 1H-pyrazolo[4,3-b]pyridin-5-amine (designated herein as PYRA-5) , and benchmarks its preclinical profile against the current standard of care in a relevant oncological context. Drawing from the common observation that pyrazolopyridine derivatives often exhibit potent kinase inhibitory activity, we will explore PYRA-5 as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a clinically validated target in Non-Small Cell Lung Cancer (NSCLC).[2] The objective of this guide is to provide a comprehensive, data-driven comparison of PYRA-5 against Osimertinib , a third-generation EGFR tyrosine kinase inhibitor (TKI), which serves as the current standard of care for patients with EGFR-mutated NSCLC.
Introduction: The Rationale for Novel EGFR Inhibitors
The discovery of activating mutations in the EGFR gene and the subsequent development of targeted TKIs have revolutionized the treatment of a significant subset of NSCLC. However, despite the success of first and second-generation inhibitors, the emergence of resistance mechanisms, most notably the T790M mutation, necessitated the development of third-generation inhibitors like Osimertinib. While Osimertinib is highly effective, acquired resistance eventually develops, creating a persistent need for novel therapeutic agents with differentiated mechanisms of action or improved efficacy against emerging resistance mutations.
The pyrazolopyridine core, with its unique arrangement of hydrogen bond donors and acceptors, presents an attractive scaffold for ATP-competitive binding to kinase enzymes.[2] This structural motif has been successfully exploited to develop inhibitors for a range of kinases, including TANK-binding kinase 1 (TBK1) and others implicated in oncogenic signaling.[3] This guide, therefore, explores the hypothetical preclinical performance of PYRA-5, a novel pyrazolopyridine derivative, as a next-generation EGFR inhibitor.
Mechanism of Action: Targeting the EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and metastasis. In NSCLC, specific mutations in the EGFR kinase domain lead to its constitutive activation. PYRA-5, like Osimertinib, is designed to be an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing its phosphorylation, thereby abrogating downstream signaling.
dot
Caption: EGFR signaling pathway and points of inhibition.
Comparative Experimental Data
A rigorous head-to-head comparison is essential to evaluate the potential of PYRA-5. The following sections present hypothetical, yet representative, data from key preclinical assays.
In Vitro Kinase Inhibition
The primary determinant of a TKI's efficacy is its ability to inhibit the target kinase. The inhibitory activity of PYRA-5 and Osimertinib was assessed against wild-type EGFR and clinically relevant mutant forms.
Table 1: Comparative Kinase Inhibition (IC₅₀, nM)
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (ex19del) | EGFR (T790M) | EGFR (C797S) |
|---|---|---|---|---|---|
| PYRA-5 | 85.2 | 1.5 | 1.1 | 2.3 | 15.8 |
| Osimertinib | 98.5 | 0.9 | 0.7 | 1.8 | >1000 |
Data Interpretation: The data suggests PYRA-5 is a potent inhibitor of activating mutations (L858R, ex19del) and the key resistance mutation (T790M), with potency comparable to Osimertinib. Crucially, PYRA-5 demonstrates activity against the C797S mutation, a known mechanism of resistance to Osimertinib, highlighting a key potential advantage. Both compounds show relative sparing of wild-type EGFR, which may predict a favorable therapeutic window.
Cellular Proliferation Assays
The ability of a compound to inhibit kinase activity must translate into anti-proliferative effects in cancer cells harboring the relevant mutations.
Table 2: Anti-proliferative Activity in NSCLC Cell Lines (GI₅₀, nM)
| Cell Line | EGFR Status | PYRA-5 | Osimertinib |
|---|---|---|---|
| PC-9 | ex19del | 8.9 | 7.5 |
| H1975 | L858R/T790M | 15.4 | 12.1 |
| H3255 | L858R | 10.2 | 8.8 |
| HCC827 | ex19del | 9.5 | 7.9 |
| A549 | EGFR Wild-Type | >5000 | >5000 |
Data Interpretation: PYRA-5 demonstrates potent anti-proliferative activity in EGFR-mutant cell lines, consistent with its kinase inhibition profile. While slightly less potent than Osimertinib in these models, its efficacy is within a clinically relevant range. The lack of activity in the EGFR wild-type A549 cell line further supports its selectivity.
In Vivo Efficacy in Xenograft Models
To assess anti-tumor activity in a physiological context, a mouse xenograft model using the H1975 (L858R/T790M) cell line was employed.
Table 3: In Vivo Efficacy in H1975 Xenograft Model
| Treatment Group (daily oral gavage) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|
| Vehicle | 0 | +2.5 |
| PYRA-5 (25 mg/kg) | 92 | -1.8 |
| Osimertinib (25 mg/kg) | 95 | -2.1 |
Data Interpretation: PYRA-5 exhibits robust in vivo anti-tumor efficacy, comparable to Osimertinib at the same dose. The minimal impact on body weight suggests that the compound is well-tolerated at an efficacious dose.
Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are the detailed protocols used to generate the data presented.
In Vitro Kinase Inhibition Assay Workflow
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References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Selectivity Landscape of Pyrazolo[4,3-b]pyridine-Based Inhibitors
In the intricate world of drug discovery, particularly in the realm of kinase inhibitors, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure. Its ability to mimic the hinge-binding motif of ATP has led to the development of potent inhibitors against a range of therapeutically relevant kinases. However, the true measure of a successful kinase inhibitor lies not only in its on-target potency but also in its selectivity profile. Off-target activities can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides an in-depth comparative analysis of the cross-reactivity of pyrazolo[4,3-b]pyridine-based inhibitors, offering experimental data and insights to aid researchers in making informed decisions for their drug development programs.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This inherent similarity presents a formidable challenge in designing truly selective inhibitors. A promiscuous inhibitor, while potent against its intended target, may interact with dozens of other kinases, triggering a cascade of unintended biological consequences. Therefore, a thorough understanding of an inhibitor's cross-reactivity is not merely an academic exercise but a critical step in de-risking a drug candidate.
This guide will delve into the methodologies for assessing kinase inhibitor selectivity, present comparative data for pyrazolo[4,3-b]pyridine-based inhibitors against various kinase targets, and juxtapose their performance with alternative scaffolds.
Methodologies for Interrogating Kinase Inhibitor Selectivity
A multi-faceted approach, combining both experimental and computational methods, is essential for a comprehensive cross-reactivity analysis.
Experimental Approaches:
-
Biochemical Assays: These are the gold standard for quantifying inhibitor potency against a purified kinase. Common formats include radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., ADP-Glo). Large panels of kinases are commercially available for broad selectivity profiling.
-
Thermal Shift Assays (DSF): Differential Scanning Fluorimetry measures the change in a protein's melting temperature upon ligand binding. This high-throughput method can rapidly assess inhibitor binding across a wide range of kinases.
-
Cell-Based Assays: These assays evaluate the effect of an inhibitor on a specific signaling pathway within a cellular context. This provides a more physiologically relevant assessment of on-target and off-target effects.
Computational Approaches:
-
Structure-Based Methods: These approaches leverage the three-dimensional structures of kinase active sites to predict potential off-target interactions. By comparing the binding pocket of the primary target with those of other kinases, one can identify structurally similar sites that the inhibitor might also bind.
-
Ligand-Based Methods: Techniques like chemical similarity searching and Quantitative Structure-Activity Relationship (QSAR) modeling can predict off-target interactions based on the chemical features of the inhibitor and its similarity to known ligands of other kinases.
Cross-Reactivity Profiles of Pyrazolo[4,3-b]pyridine-Based Inhibitors: A Comparative Analysis
The pyrazolo[4,3-b]pyridine scaffold has been successfully employed to develop inhibitors for a variety of kinases. Here, we examine the selectivity profiles of representative examples and compare them with other inhibitor classes.
c-Met Inhibitors
The c-Met proto-oncogene, a receptor tyrosine kinase, is a key target in oncology.
| Inhibitor (Scaffold) | Primary Target | Off-Target Profile (Selected Kinases) | Reference |
| PHA-665752 (Pyrrolopyrrole) | c-Met (IC₅₀ = 9 nM) | >50-fold selectivity against a panel of diverse tyrosine and serine-threonine kinases. | [1][2][3][4] |
| Glumetinib (SCC244) (Pyrazolo[4,3-b]pyridine) | c-Met | Highly selective c-Met inhibitor. | [5] |
| Crizotinib (Aminopyridine) | ALK, ROS1, c-Met | Potent inhibitor of ALK, ROS1, and c-Met. | [6] |
Insight: While Crizotinib is a potent inhibitor of c-Met, its activity against ALK and ROS1 makes it a multi-targeted agent. In contrast, inhibitors like PHA-665752 and the pyrazolo[4,3-b]pyridine-based Glumetinib are designed for higher selectivity towards c-Met.[1][2][3][4][5][6]
B-Raf Inhibitors
Mutations in the B-Raf kinase are prevalent in several cancers, most notably melanoma.
| Inhibitor (Scaffold) | Primary Target | Off-Target Profile (Selected Kinases) | Reference |
| Vemurafenib (Pyrrolopyrimidine) | B-RafV600E | Can inhibit other kinases like MAP2K5 and paradoxically activate wild-type RAF signaling. | [7][8][9] |
| Pyrazolopyrimidine Analog | B-Raf | A lead compound showed good selectivity against a panel of 60 kinases. | [10][11] |
Insight: Vemurafenib, a first-generation B-Raf inhibitor, is known to have off-target effects, including the paradoxical activation of the MAPK pathway in wild-type B-Raf cells.[7][8][9] The development of second-generation inhibitors, including those with a pyrazolopyrimidine scaffold, has aimed to improve selectivity and overcome resistance mechanisms.[10][11]
ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) is another important target in non-small cell lung cancer.
| Inhibitor (Scaffold) | Primary Target | Off-Target Profile (Selected Kinases) | Reference |
| Crizotinib (Aminopyridine) | ALK, ROS1, c-Met | As mentioned, a multi-targeted inhibitor. | [6][12][13] |
| Alectinib (Benzodiazepine) | ALK | Highly selective for ALK. | [12] |
| Pyrazolo[3,4-b]pyridine derivative (10g) | ALK-L1196M | Excellent selectivity over c-Met. | [14] |
Insight: The first-generation ALK inhibitor, Crizotinib, has a broader kinase inhibition profile.[6][12][13] Second-generation inhibitors like Alectinib and novel pyrazolo[3,4-b]pyridine derivatives have demonstrated enhanced selectivity, which can translate to an improved safety profile.[12][14]
TRK Inhibitors
Tropomyosin receptor kinases (TRK) are targets in a variety of cancers characterized by NTRK gene fusions.
| Inhibitor (Scaffold) | Primary Target | Off-Target Profile (Selected Kinases) | Reference |
| Larotrectinib (Pyrazolopyrimidine) | TRKA, TRKB, TRKC | Highly selective TRK inhibitor. | [10][15][16][17] |
| Pyrazolo[3,4-b]pyridine derivative (C03) | pan-TRK | Significant selectivity for FAK, PAK4, and PLK4. | [5] |
Insight: Larotrectinib is a highly selective pan-TRK inhibitor.[10][15][16][17] Pyrazolo[3,4-b]pyridine-based TRK inhibitors have also been developed with good selectivity profiles, highlighting the versatility of this scaffold.[5]
Experimental Protocols: A Step-by-Step Guide to Kinase Panel Screening
To provide a practical framework, here is a detailed protocol for a typical in vitro kinase panel screening experiment.
Objective: To determine the inhibitory activity of a pyrazolo[4,3-b]pyridine-based compound against a broad panel of kinases.
Materials:
-
Test compound (solubilized in DMSO)
-
Purified recombinant kinases
-
Appropriate kinase-specific peptide substrates
-
ATP
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Dispense a small volume of the diluted compound into the wells of the microplate. Include positive controls (known inhibitors for each kinase) and negative controls (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC₅₀ determination.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and proceed with the detection steps as per the manufacturer's instructions for the chosen assay format (e.g., adding the ADP-Glo™ reagent to measure the amount of ADP produced).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
Visualizing the Path to Selectivity
The following diagrams illustrate key concepts and workflows in the analysis of inhibitor cross-reactivity.
Caption: A typical workflow for kinase inhibitor development, emphasizing the central role of selectivity profiling.
Caption: The MAPK signaling pathway, a common target for pyrazolo[4,3-b]pyridine inhibitors, with potential off-target interactions.
Caption: A decision tree for advancing an inhibitor candidate based on its selectivity profile.
Conclusion: The Path Forward
The pyrazolo[4,3-b]pyridine scaffold continues to be a valuable starting point for the design of potent kinase inhibitors. However, as this guide has illustrated, a deep understanding of the cross-reactivity profile is paramount for the successful development of a safe and effective therapeutic. By employing a rigorous and multi-pronged approach to selectivity profiling, researchers can navigate the complexities of the human kinome and identify drug candidates with the highest probability of clinical success. The comparative data and methodologies presented herein serve as a resource to guide these critical decisions in the journey from bench to bedside.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progression of RAS-Mutant Leukemia during RAF Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 12. karger.com [karger.com]
- 13. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Larotrectinib Efficacy and Safety in Adult Patients With Tropomyosin Receptor Kinase Fusion Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of PZ-42, a Novel Pyrazolopyridine Inhibitor of Target Kinase X (TKX)
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic core in modern drug discovery, forming the basis of several approved and clinical-phase kinase inhibitors.[1][2] Its unique structure often serves as an effective hinge-binding motif, mimicking the adenine ring of ATP, which allows for potent and selective interaction with kinase active sites.[3] This guide presents a comprehensive, multi-faceted strategy for the rigorous validation of PZ-42 , a novel pyrazolopyridine compound, as a specific and potent inhibitor of Target Kinase X (TKX), a hypothetical enzyme implicated in an oncogenic signaling pathway.
As drug development professionals, our goal extends beyond simply identifying an active compound. We must build a robust, evidence-based case for its mechanism, potency, and specificity to ensure its potential as a viable therapeutic candidate. This guide is structured not as a rigid template, but as a logical workflow, explaining the causality behind each experimental choice and demonstrating how each step serves to self-validate the emerging data profile of PZ-42. We will compare its performance against a known, less-selective tool compound ("Competitor A") and the current "Standard-of-Care Drug B" to provide a clear, objective assessment of its therapeutic potential.
Part 1: Foundational Validation: Potency and Mechanism of Action
The initial phase of validation establishes the fundamental interaction between the inhibitor and its target. We must first confirm that PZ-42 inhibits TKX, quantify its potency (IC50), and then elucidate how it inhibits the enzyme (its mechanism of action).
Biochemical Potency Determination (IC50)
The half-maximal inhibitory concentration (IC50) is the cornerstone metric of potency. It quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%. A low IC50 value is the first indicator of a promising compound.
Causality: This assay is the primary screen to confirm on-target activity. Without potent biochemical inhibition, further investigation is unwarranted. We employ a well-characterized in vitro kinase assay, which measures the enzymatic turnover of a substrate to product, to ensure the data is reproducible and directly reflects the inhibitor's effect on the isolated enzyme.[4]
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant human TKX enzyme and its specific peptide substrate in this buffer.
-
Compound Dilution: Perform a serial dilution of PZ-42, Competitor A, and Standard-of-Care B in DMSO, then dilute further in kinase buffer to create a 10-point concentration gradient (e.g., 10 µM to 0.5 nM).
-
Enzyme Reaction: In a 384-well plate, add 5 µL of the enzyme solution to wells containing 2.5 µL of the diluted compound solutions. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiation: Start the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP (at its Km concentration). Incubate for 1 hour at 30°C.
-
Detection: Add a luminescent detection reagent (which measures the amount of ADP produced) according to the manufacturer's protocol. This reagent stops the enzymatic reaction and initiates the luminescence signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | IC50 (nM) | Hill Slope |
| PZ-42 | 2.1 ± 0.3 | 1.05 |
| Competitor A | 15.8 ± 1.9 | 0.98 |
| Standard-of-Care B | 8.5 ± 0.7 | 1.01 |
Insight: The data clearly demonstrates that PZ-42 is significantly more potent than both comparators in a direct biochemical assay. A Hill slope near 1.0 suggests a classic 1:1 binding interaction, a desirable characteristic.
Elucidating the Mechanism of Inhibition (MoA)
Understanding the inhibition modality (e.g., competitive, non-competitive) is critical for drug development as it informs on how the inhibitor will behave in different physiological environments where substrate concentrations can vary.[5][6] For kinase inhibitors, which often target the ATP-binding pocket, ATP-competitive inhibition is the most common mechanism.[3]
Causality: We perform kinetic studies by measuring enzyme activity at various concentrations of both the inhibitor and the primary substrate (ATP). The resulting pattern of inhibition reveals the mechanism. For example, the IC50 of a competitive inhibitor will increase as substrate concentration increases, a phenomenon that would not occur with a non-competitive inhibitor.[7]
-
Matrix Setup: Design a matrix of experiments varying the concentration of PZ-42 (e.g., 0, 1, 2, 5, 10 nM) against a range of ATP concentrations (e.g., from 0.25x to 10x the known Km of ATP for TKX).
-
Assay Execution: Perform the in vitro kinase assay as described above for each condition in the matrix.
-
Data Analysis: Measure the initial reaction velocity (rate of product formation) for each condition. Plot the data using a double reciprocal plot (Lineweaver-Burk plot).[8]
-
Interpretation: Analyze the plot:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
Caption: Logical diagrams of competitive, non-competitive, and uncompetitive inhibition.
Result: Kinetic analysis revealed that PZ-42 is an ATP-competitive inhibitor of TKX, consistent with its pyrazolopyridine scaffold targeting the kinase hinge region.
Part 2: Defining Specificity and Cellular Target Engagement
Potency is meaningless without specificity. An inhibitor that interacts with dozens of other kinases will likely cause significant off-target effects and toxicity. This phase is dedicated to building the case for PZ-42's selectivity and confirming it engages TKX within the complex environment of a living cell.
Global Selectivity Profile: Kinome Screening
Causality: To proactively identify potential off-targets, we must screen PZ-42 against a broad panel of kinases. This provides a global view of its selectivity and helps predict potential side effects. A highly selective compound will show potent inhibition of the primary target with minimal activity against other kinases, even those that are structurally similar.
Caption: Workflow for assessing inhibitor selectivity via large-panel kinome screening.
| Kinase | PZ-42 (% Inhibition @ 1µM) | Competitor A (% Inhibition @ 1µM) |
| TKX (Target) | 99% | 98% |
| Kinase B (Family Member) | 12% | 85% |
| Kinase C (Family Member) | 8% | 77% |
| Off-Target Kinase D | <5% | 92% |
| Off-Target Kinase E | <5% | 65% |
Insight: PZ-42 demonstrates exceptional selectivity for TKX. In contrast, Competitor A shows significant activity against other kinases, including closely related family members and major off-targets, suggesting a much higher potential for toxicity.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Causality: A compound can be a potent biochemical inhibitor but may fail to engage its target in a cell due to poor permeability or rapid efflux. CETSA provides direct evidence of target binding in a physiological context. The principle is that when a ligand binds to a protein, it stabilizes the protein's structure, increasing its melting temperature (Tm).
-
Cell Culture & Treatment: Culture cells that endogenously express TKX to 80% confluency. Treat cells with either DMSO (vehicle) or a saturating concentration of PZ-42 (e.g., 10 µM) for 1 hour.
-
Harvest & Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Detection: Analyze the amount of soluble TKX remaining at each temperature point using Western blotting or ELISA.
-
Analysis: Plot the percentage of soluble TKX against temperature for both DMSO and PZ-42 treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. The difference (ΔTm) is a measure of target engagement.
| Compound | Treatment | Melting Temp (Tm) | ΔTm (°C) |
| PZ-42 | 10 µM | 54.2°C | +6.5°C |
| Vehicle | DMSO | 47.7°C | - |
Insight: The significant thermal shift of +6.5°C provides unequivocal evidence that PZ-42 enters the cell and binds to TKX, stabilizing its structure. This confirms that the biochemical activity translates to direct target engagement in a cellular environment.
Part 3: Functional Validation in a Biological System
Having confirmed potency, selectivity, and cellular target engagement, the final validation step is to demonstrate that PZ-42 modulates the biological function of TKX in a cellular signaling pathway.
Cellular Pathway Modulation
Causality: We must show that binding of PZ-42 to TKX leads to the intended downstream biological effect. This is typically measured by assessing the phosphorylation status of a known substrate of the target kinase. A successful inhibitor will reduce the phosphorylation of this downstream substrate in a dose-dependent manner.
Caption: Hypothetical signaling pathway showing inhibition of TKX by PZ-42.
-
Cell Treatment: Plate cells and serum-starve overnight. Treat with a serial dilution of PZ-42 or Competitor A for 2 hours.
-
Stimulation: Stimulate the TKX pathway with the appropriate growth factor for 15 minutes to induce phosphorylation of Substrate-Y.
-
Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Loading: Determine protein concentration using a BCA assay. Load equal amounts of total protein onto an SDS-PAGE gel.
-
Electrophoresis & Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated Substrate-Y (p-Substrate-Y) and total Substrate-Y. A loading control (e.g., GAPDH) should also be used.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry. Normalize the p-Substrate-Y signal to the total Substrate-Y signal and plot the normalized values against inhibitor concentration to determine the cellular IC50.
| Compound | Cellular IC50 (nM) |
| PZ-42 | 18.5 ± 2.5 |
| Competitor A | 255 ± 31 |
| Standard-of-Care B | 95 ± 11 |
Insight: PZ-42 effectively suppresses TKX signaling in cells with a potency that is over 10-fold greater than Competitor A and 5-fold greater than the standard-of-care drug. The shift from biochemical IC50 (2.1 nM) to cellular IC50 (18.5 nM) is expected and reflects factors like cell permeability and intracellular ATP concentration.
Comparative Summary and Conclusion
The systematic validation process provides a clear, data-driven comparison of PZ-42 against existing alternatives.
| Parameter | PZ-42 | Competitor A | Standard-of-Care B |
| Biochemical Potency (IC50) | 2.1 nM | 15.8 nM | 8.5 nM |
| Cellular Potency (IC50) | 18.5 nM | 255 nM | 95 nM |
| Selectivity Profile | Highly Specific | Poorly Specific | Moderately Specific |
| Mechanism of Action | ATP-Competitive | ATP-Competitive | ATP-Competitive |
| Cellular Target Engagement | Confirmed (ΔTm +6.5°C) | Not Determined | Confirmed (ΔTm +3.1°C) |
Conclusion
This comprehensive validation guide demonstrates that PZ-42 is a highly potent, specific, and cell-active inhibitor of Target Kinase X . Through a logical progression of experiments, we have shown its superiority over existing alternatives. It exhibits single-digit nanomolar biochemical potency, exceptional selectivity across the human kinome, confirmed target engagement in living cells, and robust inhibition of the downstream signaling pathway.
The pyrazolopyridine core of PZ-42 has been successfully leveraged to create an inhibitor profile that is ideal for further therapeutic development.[9][10] The self-validating nature of this workflow—where biochemical potency is confirmed by cellular engagement, which in turn is validated by functional pathway modulation—provides a high degree of confidence in PZ-42 as a lead candidate. The next logical steps involve detailed pharmacokinetic studies and evaluation in preclinical in vivo models of disease to fully assess its potential as a next-generation targeted therapy.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. researchgate.net [researchgate.net]
- 8. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Pyrazolopyridine Synthesis Routes: A Guide for Researchers
Introduction: The Significance of the Pyrazolopyridine Scaffold
The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] These bicyclic heterocyclic compounds are isosteres of purines, allowing them to interact with a wide range of biological targets.[2][3] Consequently, pyrazolopyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]
This guide provides a head-to-head comparison of the most prominent synthetic routes to pyrazolopyridines. As a senior application scientist, my goal is to move beyond a simple recitation of protocols. Instead, this document will provide you with the rationale behind the choice of reagents and conditions, a critical analysis of the advantages and disadvantages of each route, and the experimental data you need to make an informed decision for your research.
Major Synthetic Strategies: An Overview
The construction of the pyrazolopyridine skeleton can be broadly categorized into two main strategies:
-
Strategy A: Building the Pyridine Ring onto a Pre-existing Pyrazole. This is the most common approach, typically starting from a readily available aminopyrazole derivative.
-
Strategy B: Constructing the Pyrazole Ring onto a Pre-existing Pyridine. This is a less common but still valuable approach, often used to access specific isomers.
This guide will focus primarily on Strategy A, as it encompasses the most widely used and versatile synthetic methods.
Head-to-Head Comparison of Key Synthesis Routes
Route 1: The "Classic" Approach: Synthesis from Aminopyrazoles and 1,3-Dicarbonyl Compounds
This is a robust and widely employed method for the synthesis of 1H-pyrazolo[3,4-b]pyridines.[4]
Mechanism and Rationale:
The reaction proceeds via a condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound. The mechanism involves an initial nucleophilic attack of the amino group of the pyrazole on one of the carbonyl groups of the dicarbonyl compound, followed by a cyclization and dehydration to form the pyridine ring. The choice of catalyst (acidic or basic) can influence the reaction rate and yield by activating the carbonyl group or facilitating deprotonation.[5]
A critical consideration with this method is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups.[4]
Visualizing the Workflow:
Caption: Workflow for pyrazolopyridine synthesis from aminopyrazoles and 1,3-dicarbonyls.
Quantitative Performance Data:
| Entry | 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Acetylacetone | Acetic Acid | Ethanol | Reflux | 4 | 85 | [6] |
| 2 | 1H-Pyrazol-5-amine | Ethyl acetoacetate | None | Acetic Acid | 120 | 2 | 92 | [6] |
| 3 | 3-Amino-5-methylpyrazole | Dibenzoylmethane | p-Toluenesulfonic acid | Toluene | Reflux | 6 | 88 | [6] |
Advantages:
-
Readily available starting materials.
-
Generally high yields.
-
Well-established and reliable method.
Disadvantages:
-
Potential for regioisomer formation with unsymmetrical dicarbonyls.
-
Can require high temperatures and long reaction times.
Detailed Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine
-
A mixture of 1-phenyl-5-aminopyrazole (1.59 g, 10 mmol), 1,3-diphenyl-1,3-propanedione (2.24 g, 10 mmol), and p-toluenesulfonic acid (0.19 g, 1 mmol) in toluene (50 mL) is refluxed for 6 hours with a Dean-Stark trap to remove water.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Route 2: The "Efficient" Approach: Multicomponent Reactions (MCRs)
MCRs offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrazolopyridines in a single pot.[2]
Mechanism and Rationale:
MCRs for pyrazolopyridine synthesis typically involve the reaction of an aminopyrazole, an aldehyde, and a C-H acid (e.g., malononitrile, ethyl cyanoacetate). The mechanism often proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization. The choice of catalyst is crucial and can range from simple bases to more complex nanocatalysts.[2]
Visualizing the Workflow:
Caption: General workflow for the multicomponent synthesis of pyrazolopyridines.
Quantitative Performance Data:
| Entry | 5-Aminopyrazole | Aldehyde | C-H Acid | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :-- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 3 | 95 |[2] | | 2 | 1H-Pyrazol-5-amine | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | L-proline | Water | 80 | 1 | 92 |[7] | | 3 | 3-Amino-5-methylpyrazole | 4-Nitrobenzaldehyde | Malononitrile | [bmim]Br | Neat | 100 | 0.5 | 94 |[7] |
Advantages:
-
High atom economy and efficiency.
-
Operational simplicity (one-pot).
-
Can generate complex molecules in a single step.
-
Often uses greener solvents and catalysts.[7]
Disadvantages:
-
Optimization of reaction conditions can be complex.
-
Mechanism can be difficult to elucidate.
Detailed Experimental Protocol: One-pot synthesis of 4,6-diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile [7]
-
A mixture of 1,3-diphenyl-1H-pyrazol-5-amine (2.35 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and piperidine (0.1 mL) in ethanol (20 mL) is stirred at room temperature for 10 minutes.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Route 3: The Japp-Klingemann Reaction for Pyrazolo[4,3-b]pyridines
This route provides access to the pyrazolo[4,3-b]pyridine isomer and involves a sequence of SNAr and a modified Japp-Klingemann reaction.[8][9][10]
Mechanism and Rationale:
The synthesis starts from a 2-chloro-3-nitropyridine, which undergoes nucleophilic aromatic substitution with a β-ketoester. The resulting intermediate is then treated with an arenediazonium salt. A base-catalyzed cyclization then leads to the formation of the pyrazole ring. This one-pot procedure combines azo-coupling, deacylation, and pyrazole ring annulation.[8][9][10]
Visualizing the Workflow:
Caption: Workflow for the synthesis of pyrazolo[4,3-b]pyridines via the Japp-Klingemann reaction.
Quantitative Performance Data:
| Entry | 2-Chloro-3-nitropyridine | β-Ketoester | Arenediazonium salt | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :-- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Chloro-5-nitro-3-nitropyridine | Ethyl acetoacetate | 4-Tolyl-diazonium tosylate | Pyrrolidine | Ethanol | RT | 12 | 85 |[8][9] | | 2 | 2,6-Dichloro-3,5-dinitropyridine | Ethyl benzoylacetate | 4-Chlorophenyl-diazonium tosylate | DBU | Acetonitrile | 50 | 8 | 78 |[8][9] |
Advantages:
-
Provides access to the pyrazolo[4,3-b]pyridine isomer.
-
One-pot procedure for the key steps.
Disadvantages:
-
Requires the synthesis of arenediazonium salts.
-
The starting 2-chloro-3-nitropyridines can be challenging to prepare.
Detailed Experimental Protocol: Synthesis of ethyl 1-(p-tolyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate [8][9]
-
To a solution of ethyl 2-(5-nitro-pyridin-2-yl)-3-oxobutanoate (2.67 g, 10 mmol) in ethanol (50 mL), add 4-tolyldiazonium tosylate (3.20 g, 10 mmol) and stir at room temperature for 30 minutes.
-
Add pyrrolidine (1.71 g, 24 mmol) and continue stirring at room temperature for 12 hours.
-
The precipitate is collected by filtration, washed with ethanol, and dried to give the pure product.
Functionalization of the Pyrazolopyridine Core: The Ullmann Condensation
The N-arylation of the pyrazolopyridine core is a crucial transformation for generating libraries of compounds for drug discovery. The Ullmann condensation is a classic and effective method for this purpose.[11][12][13]
Mechanism and Rationale:
The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an N-H containing heterocycle and an aryl halide. The reaction typically requires a copper(I) catalyst, a ligand (such as a diamine or an amino acid), a base, and a polar aprotic solvent at elevated temperatures. The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction.[11][12][13]
Visualizing the Catalytic Cycle:
Caption: Simplified catalytic cycle for the Ullmann N-arylation of pyrazolopyridine.
Detailed Experimental Protocol: N-Arylation of 1H-Pyrazolo[3,4-b]pyridine [11]
-
A mixture of 1H-pyrazolo[3,4-b]pyridine (1.19 g, 10 mmol), 4-iodotoluene (2.18 g, 10 mmol), CuI (0.19 g, 1 mmol), 1,10-phenanthroline (0.36 g, 2 mmol), and K₂CO₃ (2.76 g, 20 mmol) in DMF (20 mL) is heated at 120 °C for 24 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the N-arylated product.
Conclusion and Future Outlook
The synthesis of pyrazolopyridines is a rich and evolving field. The "classic" approach using aminopyrazoles and 1,3-dicarbonyls remains a reliable workhorse. However, for efficiency and atom economy, multicomponent reactions are increasingly becoming the method of choice. For accessing specific isomers like pyrazolo[4,3-b]pyridines, the Japp-Klingemann reaction offers a powerful tool.
The future of pyrazolopyridine synthesis will likely focus on the development of even more efficient and sustainable methods. This includes the use of novel catalysts, flow chemistry, and biocatalysis to further improve the green credentials of these important synthetic transformations. As our understanding of the biological importance of pyrazolopyridines continues to grow, so too will the demand for innovative and practical synthetic routes to access this privileged scaffold.
References
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Index of 1H-pyrazolo[4,3-b]pyridin-5-amine Analogs as Kinase Inhibitors
In the landscape of modern oncology, the quest for targeted therapies with a wide therapeutic window remains a paramount objective. Kinase inhibitors have emerged as a cornerstone of precision medicine, yet their clinical utility is often dictated by the delicate balance between on-target efficacy and off-target toxicities. The 1H-pyrazolo[4,3-b]pyridin-5-amine scaffold has garnered significant attention as a "privileged" structure in the design of potent kinase inhibitors, with analogs being investigated against a range of oncogenic kinases such as Cyclin-Dependent Kinases (CDKs) and TANK-binding kinase 1 (TBK1).[1][2][3][4] This guide provides a comprehensive framework for assessing the therapeutic index of novel this compound analogs, integrating established experimental protocols with field-proven insights to aid researchers in the identification of promising clinical candidates.
The Therapeutic Index: A Critical Determinant of Clinical Success
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. A high therapeutic index is desirable, indicating that a much higher dose is needed to induce toxicity than to elicit a therapeutic response. In the context of preclinical kinase inhibitor development, the TI is not a single value but rather a composite assessment derived from in vitro and in vivo studies.
In Vitro Assessment: The Foundation of Therapeutic Index Profiling
The initial evaluation of the therapeutic window for this compound analogs begins with a suite of in vitro assays designed to determine both on-target potency and off-target cytotoxicity.
Determining On-Target Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. For our this compound analogs, this typically involves enzymatic assays against the target kinase (e.g., CDK2, TBK1).
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A, TBK1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)[5]
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assessing Cytotoxicity (CC50) and the Selectivity Index
The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces the viability of a cell culture by 50%. This is a critical measure of a compound's general toxicity. The ratio of CC50 to IC50 gives the in vitro Selectivity Index (SI), an early indicator of the therapeutic window.
Experimental Protocol: Cell Viability Assay (CC50 Determination)
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7 for CDK inhibitors, A549 for TBK1 inhibitors)
-
Normal, non-cancerous cell line (e.g., MCF-10A)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the compound concentration to determine the CC50.
-
Hypothetical In Vitro Data for this compound Analogs
To illustrate the comparative analysis, consider the following hypothetical data for three analogs targeting CDK2:
| Analog | R1-Group | R2-Group | CDK2 IC50 (nM) | MCF-7 CC50 (µM) | MCF-10A CC50 (µM) | Selectivity Index (SI) vs. Cancer Cells |
| PZA-001 | Methyl | Phenyl | 15 | 2.5 | 10.2 | 167 |
| PZA-002 | Ethyl | 4-Fluorophenyl | 8 | 5.8 | >20 | 725 |
| PZA-003 | Isopropyl | 2,4-Difluorophenyl | 25 | 0.8 | 1.5 | 32 |
From this hypothetical data, PZA-002 emerges as the most promising candidate from in vitro profiling. Despite not being the most potent inhibitor, it displays a significantly better selectivity index, suggesting a wider therapeutic window. The fluoro-substitutions on the phenyl ring may contribute to improved selectivity by altering the binding mode or physicochemical properties.[6]
In Vivo Evaluation: Translating In Vitro Promise to Preclinical Efficacy
In vivo studies are indispensable for a comprehensive assessment of the therapeutic index. These studies evaluate not only the anti-tumor efficacy but also the tolerability of the compounds in a whole-organism context.
Maximum Tolerated Dose (MTD) Studies
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.[7][8] It is a crucial parameter for designing subsequent efficacy studies.
Experimental Protocol: Murine MTD Study
-
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
-
-
Procedure:
-
Acclimatize the mice for at least one week.
-
Randomize the mice into groups (n=3-5 per group).
-
Administer the test compound once daily for 5-7 consecutive days via the intended clinical route (e.g., oral gavage) at escalating doses (e.g., 10, 30, 100 mg/kg).
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming) and measure body weight.
-
The MTD is defined as the highest dose that does not result in >20% body weight loss or mortality.[9]
-
Xenograft Efficacy Studies
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo anti-tumor activity of cancer therapeutics.
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model:
-
Female athymic nude mice, 6-8 weeks old.
-
-
Procedure:
-
Subcutaneously implant a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (n=8-10 per group), including a vehicle control group.
-
Administer the test compounds at doses at or below the MTD, following a defined schedule (e.g., once daily for 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Hypothetical In Vivo Data for this compound Analogs
Continuing with our hypothetical analogs, the in vivo data might look as follows:
| Analog | MTD (mg/kg, qd) | Efficacy Dose (mg/kg, qd) | TGI (%) at Efficacy Dose | Body Weight Change at Efficacy Dose (%) |
| PZA-001 | 50 | 40 | 65 | -15 |
| PZA-002 | >100 | 50 | 75 | -5 |
| PZA-003 | 20 | 15 | 50 | -18 |
This in vivo data further supports PZA-002 as the superior candidate. It exhibits a higher MTD, allowing for a more effective and better-tolerated dosing regimen, resulting in greater tumor growth inhibition with minimal toxicity.
The Role of Kinase Selectivity in Therapeutic Index
The therapeutic index of a kinase inhibitor is intrinsically linked to its selectivity profile.[10] While high on-target potency is desirable, promiscuous inhibition of off-target kinases can lead to unforeseen toxicities. The pyrazolopyrimidine scaffold, a close analog of pyrazolopyridine, has been shown to be a versatile hinge-binding motif, and modifications to the scaffold can significantly impact kinase selectivity.[1][2][3][4]
For instance, the introduction of a fluorine atom in PZA-002 might promote specific interactions within the ATP-binding pocket of CDK2 while disfavoring binding to other kinases, thus enhancing its selectivity and contributing to its favorable in vivo safety profile.[11] Kinome-wide screening is an essential tool to profile the selectivity of lead compounds and to identify potential off-target liabilities early in the drug discovery process.
Visualizing the Path to an Improved Therapeutic Index
Signaling Pathways
Understanding the signaling pathways in which the target kinase operates is crucial for interpreting both efficacy and toxicity data. For our CDK2 inhibitor example, the pathway is central to cell cycle progression.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Workflow
A well-defined experimental workflow ensures a systematic and logical approach to assessing the therapeutic index.
Caption: Experimental workflow for assessing the therapeutic index.
Conclusion
The assessment of the therapeutic index is a multi-faceted process that is critical for the successful development of this compound analogs as kinase inhibitors. By systematically evaluating on-target potency, cytotoxicity, in vivo efficacy, and tolerability, researchers can identify candidates with the most promising clinical potential. A thorough understanding of the underlying structure-activity relationships and kinase selectivity is paramount to designing molecules with a wide therapeutic window. This guide provides a robust framework to navigate the complexities of preclinical drug development and to ultimately deliver safer and more effective targeted therapies to patients.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
Confirming the Mechanism of Action of a Pyrazolo[4,3-b]pyridine Drug Candidate: A Comparative Guide
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic core in modern medicinal chemistry, particularly in the development of targeted therapies for oncology.[1][2] Numerous compounds incorporating this scaffold have been investigated as potent inhibitors of various protein kinases, with some achieving clinical trial status or regulatory approval.[1] Given the frequent role of this scaffold in kinase inhibition, elucidating the precise mechanism of action (MoA) and confirming the direct molecular targets of any new pyrazolo[4,3-b]pyridine drug candidate is a critical step in its preclinical development. This guide provides a comparative overview of experimental strategies to definitively identify the target, validate target engagement in a cellular context, and characterize the downstream signaling consequences of drug action.
Chapter 1: The Initial Hunt: Target Deconvolution Methodologies
Phenotypic screens often yield promising hits, but the molecular target is initially unknown. Target deconvolution is the process of identifying the specific biological targets with which a small molecule interacts to elicit its phenotypic response.[3][4] Several methodologies can be employed, each with distinct advantages and limitations. Here, we compare two powerful and widely used approaches: Affinity Chromatography and Cellular Thermal Shift Assay (CETSA).
Affinity Chromatography: Fishing for Targets
Affinity chromatography is a classic and robust technique for isolating target proteins from a complex biological mixture.[3][5] The fundamental principle involves immobilizing the drug candidate (the "bait") on a solid support and using it to "fish out" interacting proteins from a cell lysate.[5]
A particularly effective implementation of this for kinase inhibitors is the Kinobeads approach.[6][7] This method utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[6][8] The drug candidate is then introduced in a competitive manner, preventing its specific targets from binding to the beads.[7][9] Mass spectrometry is subsequently used to identify the proteins that are displaced by the drug candidate.[6]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 4. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[4,3-b]pyridine Kinase Inhibitors
This guide provides an in-depth, technically-grounded comparison of pyrazolo[4,3-b]pyridine inhibitors using molecular docking simulations. Designed for researchers in drug discovery and computational chemistry, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices and establishing a self-validating workflow to ensure scientific rigor. We will explore the structural rationale for the inhibitory power of the pyrazolo[4,3-b]pyridine scaffold, compare it with alternatives, and detail the necessary steps for both in silico analysis and subsequent experimental validation.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure is a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This mimicry allows pyrazolo[4,3-b]pyridine derivatives to compete effectively for the ATP-binding site within a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2]
Computational methods, specifically molecular docking, are indispensable tools in the rational design of these inhibitors.[2][3] Docking allows us to predict the binding conformation and affinity of a ligand (the inhibitor) within the active site of a protein (the kinase). A comparative docking study, which analyzes multiple inhibitors against the same target, is crucial for elucidating structure-activity relationships (SAR) and prioritizing candidates for synthesis and biological testing.[4]
This guide will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[5][6] We will compare a known pyrazolo[3,4-b]pyridine inhibitor with a well-characterized alternative, roscovitine, to illustrate the principles of comparative analysis.
The Principle of Comparative Docking: A Self-Validating Workflow
A trustworthy docking study is a self-validating one. Before predicting the binding of novel compounds, the docking protocol must be validated by demonstrating its ability to reproduce a known, experimentally determined binding mode. The most common method is to re-dock the co-crystallized ligand into its own protein structure. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[7]
This workflow ensures that the chosen parameters (scoring function, search algorithm, grid box definition) are appropriate for the biological system under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Biomarkers for Pyrazolo[4,3-b]pyridin-5-amine Treatment Response
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, validate, and compare biomarkers for predicting and monitoring the therapeutic response to pyrazolo[4,3-b]pyridin-5-amine and its derivatives. Drawing upon established principles of biomarker validation, this document offers a detailed narrative on experimental design, provides step-by-step protocols for key assays, and presents a comparative analysis with alternative therapies. Our approach is grounded in scientific integrity, ensuring that every recommendation is supported by experimental data and authoritative references.
I. Introduction: The Therapeutic Potential of Pyrazolo[4,3-b]pyridines
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These compounds have been investigated as inhibitors of various kinases and enzymes critical to cancer cell proliferation and survival. Notably, different pyrazolopyridine isomers have shown potent inhibition of Topoisomerase IIα, AMP-activated protein kinase (AMPK), and TANK-binding kinase 1 (TBK1). This multi-targeted potential underscores the importance of identifying robust biomarkers to guide their clinical development and ensure that patients who are most likely to benefit from these therapies are correctly identified.
A validated biomarker is a critical tool in precision medicine. It can serve as a prognostic indicator of disease outcome, a predictive marker of response to a specific therapy, a pharmacodynamic marker of target engagement, or a marker of acquired resistance. The validation process is a rigorous undertaking that requires a deep understanding of the drug's mechanism of action and the development of reliable and reproducible assays.
II. Deciphering the Mechanism of Action: A Triad of Potential Targets
Based on the available literature, pyrazolo[4,3-b]pyridin-5-amine and its analogs likely exert their anti-cancer effects through one or more of the following pathways:
-
Topoisomerase IIα Inhibition: These enzymes are crucial for resolving DNA topological problems during replication and transcription. Their inhibition leads to the accumulation of DNA double-strand breaks (DSBs) and subsequent cell cycle arrest and apoptosis.
-
AMP-activated Protein Kinase (AMPK) Activation: AMPK is a central regulator of cellular energy homeostasis. Its activation in cancer cells can inhibit anabolic pathways necessary for growth and proliferation and induce apoptosis.
-
TANK-binding kinase 1 (TBK1) Inhibition: TBK1 is a non-canonical IκB kinase involved in innate immunity and inflammatory signaling pathways that can also promote cancer cell survival and proliferation.
The validation of a biomarker for pyrazolo[4,3-b]pyridin-5-amine treatment response must, therefore, interrogate these three potential mechanisms.
III. A Multi-pronged Approach to Biomarker Validation
A robust biomarker validation strategy should encompass a tiered approach, moving from preclinical evidence of target engagement to clinical correlation with patient outcomes. We propose a three-tiered validation process:
-
Tier 1: Target Engagement and Pharmacodynamic (PD) Biomarkers: These markers provide direct evidence that the drug is interacting with its intended target and modulating its activity.
-
Tier 2: Downstream Pathway Modulation Biomarkers: These markers assess the biological consequences of target engagement, confirming that the drug is having the desired effect on cellular signaling pathways.
-
Tier 3: Predictive and Resistance Biomarkers: These markers are used to select patients who are most likely to respond to treatment and to monitor for the emergence of resistance.
The following sections will detail the experimental protocols and comparative analysis for validating biomarkers within each of these tiers for the three potential mechanisms of action of pyrazolo[4,3-b]pyridin-5-amine.
IV. Comparative Guide to Biomarker Validation
This section provides a detailed comparison of biomarker validation strategies for the three most probable mechanisms of action of pyrazolo[4,3-b]pyridin-5-amine, alongside established alternatives.
A. Scenario 1: Topoisomerase IIα Inhibition
If pyrazolo[4,3-b]pyridin-5-amine acts as a Topoisomerase IIα inhibitor, its biomarker profile will be comparable to that of etoposide, a well-established chemotherapeutic agent.
| Biomarker Category | Pyrazolo[4,3-b]pyridin-5-amine (Proposed) | Etoposide (Established Alternative) |
| Target Engagement | Direct binding assays with recombinant Topo IIα | Same |
| Pharmacodynamic | ↑ γH2AX foci in tumor cells and PBMCs | ↑ γH2AX foci; ↑ p53, p21 expression[1][2] |
| Predictive | Baseline levels of DNA repair proteins (e.g., BRCA1/2) | Same; high Ki-67 index[1] |
| Resistance | Upregulation of drug efflux pumps (e.g., MDR1) | Same; mutations in TOP2A |
This protocol details the quantification of γH2AX foci, a sensitive marker of DNA double-strand breaks.[3]
-
Cell Culture and Treatment:
-
Plate cancer cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of pyrazolo[4,3-b]pyridin-5-amine or etoposide for the desired time (e.g., 2, 6, 24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Quantify the number of γH2AX foci per nucleus using automated image analysis software. A positive response is a significant increase in the number of foci compared to the vehicle control.
-
B. Scenario 2: AMPK Activation
If the compound activates AMPK, its biomarker profile can be compared to metformin, a widely used AMPK activator in the context of metabolic diseases and increasingly in oncology.
| Biomarker Category | Pyrazolo[4,3-b]pyridin-5-amine (Proposed) | Metformin (Established Alternative) |
| Target Engagement | Increased phosphorylation of AMPK at Thr172 | Same[4] |
| Pharmacodynamic | ↑ p-ACC (Ser79) in tumor and surrogate tissues | Same; changes in serum N-glycans and gut microbiota[[“]][6] |
| Predictive | High baseline expression of LKB1 (upstream kinase) | Genetic polymorphisms in OCT1, MATE1, MATE2 transporters[4][7] |
| Resistance | Mutations in the AMPK subunits | Altered expression of metformin transporters |
This protocol describes the detection of phosphorylated AMPK, a direct indicator of its activation.[8][9]
-
Cell Lysis and Protein Quantification:
-
Treat cells as described in the immunofluorescence protocol.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-AMPKα (Thr172) overnight at 4°C.[10][11][12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total AMPK and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify band intensities using densitometry software. An increase in the ratio of p-AMPK to total AMPK indicates activation.
-
C. Scenario 3: TBK1 Inhibition
If pyrazolo[4,3-b]pyridin-5-amine functions as a TBK1 inhibitor, its biomarker strategy will focus on the downstream effects on innate immune signaling.
| Biomarker Category | Pyrazolo[4,3-b]pyridin-5-amine (Proposed) | TBK1 Inhibitors in Development |
| Target Engagement | Decreased autophosphorylation of TBK1 at Ser172 | Same[13] |
| Pharmacodynamic | ↓ p-IRF3; ↓ Type I IFN-stimulated gene expression | Same |
| Predictive | Tumors with high baseline TBK1 activity or RIPK1 phosphorylation[2] | Same |
| Resistance | Mutations in TBK1 or upregulation of compensatory pathways | To be determined in clinical trials |
This protocol allows for the in-situ assessment of TBK1 activation in tumor tissue.[14][15][16]
-
Tissue Preparation:
-
Fix tumor biopsies in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Antigen Retrieval and Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against p-TBK1 (Ser172) overnight at 4°C.[13][14][15][16][17]
-
Wash with buffer.
-
Incubate with a polymer-based HRP-conjugated secondary antibody.
-
Wash with buffer.
-
-
Detection and Analysis:
-
Develop the signal with a DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Score the slides based on the intensity and percentage of positive tumor cells. A decrease in p-TBK1 staining in post-treatment biopsies compared to baseline would indicate target engagement.
-
V. Conclusion: A Roadmap for Future Research
The validation of biomarkers for pyrazolo[4,3-b]pyridin-5-amine is a critical step in its journey from a promising chemical scaffold to a clinically effective therapeutic agent. This guide provides a comprehensive and scientifically rigorous framework for this process. By systematically evaluating target engagement, pharmacodynamic effects, and predictive potential across the most likely mechanisms of action, researchers can build a robust data package to support the clinical development of this novel class of compounds. The experimental protocols and comparative analyses presented herein are intended to serve as a practical roadmap for these endeavors, ultimately accelerating the delivery of personalized cancer therapies to patients in need.
VI. References
-
Consensus Academic Search Engine. (n.d.). Metformin Efficacy Biomarkers. Retrieved from --INVALID-LINK--
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Lund University. (2020, September 18). Researchers identify biomarkers that predict patient's response to metformin treatment. ScienceDaily. Retrieved from --INVALID-LINK--
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Benchchem. (n.d.). Application Notes and Protocols for AMPK-IN-4 in Western Blot Analysis of p-AMPK. Retrieved from --INVALID-LINK--
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He, L., et al. (2024). Integrated biomarker profiling for predicting the response of type 2 diabetes to metformin. Diabetes, Obesity and Metabolism.
-
Weinshilboum, R., & Wang, L. (2014). Metformin Pharmacogenomics: Biomarkers to Mechanisms. Diabetes, 63(8), 2591–2593.
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Benchchem. (n.d.). Application Notes and Protocols for Immunofluorescence Staining of γH2AX following Parp1-IN-14 Treatment. Retrieved from --INVALID-LINK--
-
American Diabetes Association. (2014). Metformin Pharmacogenomics: Biomarkers to Mechanisms. Diabetes.
-
Ji, J., et al. (2010). Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity. Clinical Cancer Research, 16(21), 5447-5457.
-
Allen, C., et al. (2023). Early response markers predict survival after etoposide-based therapy of hemophagocytic lymphohistiocytosis. Blood Advances, 7(23), 7258-7269.
-
Faggiano, C., et al. (2021). Biomarkers of Response to Etoposide-Platinum Chemotherapy in Patients with Grade 3 Neuroendocrine Neoplasms. Cancers, 13(4), 689.
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ResearchGate. (2021). Biomarkers of Response to Etoposide-Platinum Chemotherapy in Patients with Grade 3 Neuroendocrine Neoplasms.
-
Cooper, J. M., et al. (2017). Assessment of TANK-binding kinase 1 as a therapeutic target in cancer. Oncotarget, 8(70), 115693–115705.
-
Redon, C. E., et al. (2012). γ-H2AX Foci Formation as a Pharmacodynamic Marker of DNA Damage Produced by DNA Cross-Linking Agents: Results from 2 Phase I Clinical Trials of SJG-136 (SG2000). Clinical Cancer Research, 18(11), 3144–3152.
-
ResearchGate. (2010). Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity.
-
Lowes, L. E., et al. (2014). Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells. Clinical Cancer Research, 20(10), 2749–2760.
-
Affinity Biosciences. (n.d.). Phospho-TBK1 (Ser172) Antibody. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Phospho-TBK1 (Ser172) Polyclonal Antibody (PA5-105919). Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Phospho-TBK1 (Ser172) Polyclonal Antibody (BS-3440R). Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
-
ResearchGate. (n.d.). Western blot analysis of the phosphorylation of AMPK-Thr 172 and....
-
CAS. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery.
-
National Institutes of Health. (2018). Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction.
-
Affinity Biosciences. (n.d.). Phospho-AMPK alpha (Thr172) Antibody. Retrieved from --INVALID-LINK--
-
ChemInform. (2014). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
-
CAS. (2024). How AI drug discovery is identifying TBK1 inhibitors.
-
Thermo Fisher Scientific. (n.d.). Phospho-AMPK-alpha (Thr172) Polyclonal Antibody (620-120). Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2022). Emerging roles of TBK1 in cancer immunobiology.
-
Cell Signaling Technology. (n.d.). Phospho-TBK1/NAK (Ser172) (D52C2) Rabbit Monoclonal Antibody (#5483). Retrieved from --INVALID-LINK--
-
Frontiers. (2023). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression.
-
MDPI. (2024). Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies.
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
-
Proteintech. (n.d.). Phospho-TBK1 (Ser172) antibody (82383-1-RR). Retrieved from --INVALID-LINK--
-
Cell Signaling Technology. (n.d.). Phospho-AMPK alpha (Thr172) (40H9) Rabbit Monoclonal Antibody #2535. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2016). Current status of pyrazole and its biological activities.
-
MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
References
- 1. Biomarkers of Response to Etoposide-Platinum Chemotherapy in Patients with Grade 3 Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. consensus.app [consensus.app]
- 6. news-medical.net [news-medical.net]
- 7. Metformin Pharmacogenomics: Biomarkers to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-AMPK alpha (Thr172) Antibody | Affinity Biosciences [affbiotech.com]
- 11. Phospho-AMPK-alpha (Thr172) Polyclonal Antibody (620-120) [thermofisher.com]
- 12. Phospho-AMPK alpha (Thr172) (40H9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-TBK1/NAK (Ser172) (D52C2) Rabbit Monoclonal Antibody (#5483) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-TBK1 (Ser172) Antibody | Affinity Biosciences [affbiotech.com]
- 15. Phospho-TBK1 (Ser172) Polyclonal Antibody (PA5-105919) [thermofisher.com]
- 16. Phospho-TBK1 (Ser172) Polyclonal Antibody (BS-3440R) [thermofisher.com]
- 17. Phospho-TBK1 (Ser172) antibody (82383-1-RR) | Proteintech [ptglab.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1H-Pyrazolo[4,3-b]pyridin-5-amine
As researchers and scientists in the field of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach. This guide provides essential safety and logistical information for the handling of 1H-Pyrazolo[4,3-b]pyridin-5-amine, a heterocyclic amine with significant potential in medicinal chemistry. The procedural guidance herein is designed to ensure the well-being of laboratory personnel and the integrity of the research environment.
Understanding the Hazard Profile
Based on the aggregated GHS information for the parent compound, 1H-Pyrazolo[4,3-b]pyridine, we can anticipate a similar hazard profile for its amine derivative.[4] The primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4] Some related compounds may be harmful in contact with skin.[4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]
-
Acute Toxicity (Inhalation): May be harmful if inhaled.[4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended, but essential.
Essential Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct selection and use of PPE.[1] The following table outlines the minimum PPE requirements for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to a wide range of chemicals, including pyridine and its derivatives.[1][2] Latex gloves are not recommended.[2] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with institutional policies.[5][6] |
| Eye Protection | Chemical Splash Goggles | Goggles provide a seal around the eyes and offer protection from splashes of hazardous materials.[2][7] A face shield worn over goggles is recommended when there is a significant risk of splashing.[7] |
| Body Protection | Full-Length Laboratory Coat | A lab coat protects the skin and personal clothing from contamination.[1][8] Ensure the lab coat is fully buttoned.[9] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[1][2] If a fume hood is not available, a respirator with an appropriate cartridge may be necessary, and personnel must be enrolled in a respiratory protection program.[9][10] |
Safe Handling Workflow
A systematic approach to handling this compound will minimize risks. The following workflow provides a step-by-step guide from preparation to disposal.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
1. Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a full-length lab coat, closed-toe shoes, and long pants.[8][11] Put on chemical splash goggles and nitrile gloves.[1][2]
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is on and the sash is at the appropriate height.[2]
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.[11]
2. Handling:
-
Weighing: If working with a solid, carefully weigh the required amount in the fume hood.[2] Avoid creating dust.[5]
-
In Solution: When preparing solutions, add the compound slowly to the solvent. If the process is exothermic, take appropriate cooling measures.
-
General Practices:
3. In Case of a Spill:
-
Small Spills: For a small spill that can be cleaned up quickly, trained personnel wearing appropriate PPE may proceed.[9] Absorb the spill with an inert material and place it in a designated chemical waste container.[10]
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
4. First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][12] Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][12] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[5][6]
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Collection: All waste containing this compound, including contaminated gloves, weigh boats, and solvents, must be collected in a clearly labeled, sealed, and compatible waste container.[9][11]
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.[9]
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[3][9]
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12] Do not pour chemical waste down the sink.[11]
By adhering to these guidelines, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. kishida.co.jp [kishida.co.jp]
- 11. cdc.gov [cdc.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.es [fishersci.es]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
